molecular formula C36H60O11 B15581096 Surgumycin

Surgumycin

Cat. No.: B15581096
M. Wt: 668.9 g/mol
InChI Key: BFUTYTCDHCOXGG-TYLRSBSYSA-N
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Description

Surgumycin is a useful research compound. Its molecular formula is C36H60O11 and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H60O11

Molecular Weight

668.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,14S,15S,16R,18R,20R,22S,26S,28S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one

InChI

InChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,15-13+/t24-,25-,26-,27+,28+,29-,30-,31?,32+,33?,34-,36-/m0/s1

InChI Key

BFUTYTCDHCOXGG-TYLRSBSYSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Discovery and Isolation of Surgumycin: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed information regarding the discovery, isolation, and characterization of the antibiotic Surgumycin. This document summarizes the available information and outlines the current limitations in providing a complete technical guide as per the initial request.

Introduction to this compound

This compound has been identified as a carbonyl-conjugated pentaenic antibiotic.[1] This classification places it within the broader family of polyene macrolide antibiotics, which are a large group of secondary metabolites, primarily produced by bacteria of the genus Streptomyces. Polyene antibiotics are known for their antifungal activity, which is typically mediated by their interaction with sterols in the fungal cell membrane, leading to the formation of pores and subsequent cell death.

The initial and primary reference to this compound appears in a 1990 publication by Shenin IuD.[1] This study, titled "Structure of this compound, a carbonyl-conjugated pentaenic antibiotic," was published in the Russian journal Antibiotiki i Khimioterapiia. Unfortunately, the full text of this article is not widely available in digitized formats, and detailed English translations of its contents are scarce. This severely limits the ability to provide an in-depth analysis of the compound.

Discovery and Producing Organism: Information Unavailable

A thorough search of scientific databases and literature archives did not yield any specific information about the discovery of this compound or the microorganism that produces it. Typically, novel antibiotics are discovered through large-scale screening programs of microorganisms, often isolated from soil or marine environments. The producing organism, likely a species of Streptomyces, its specific strain designation, and the geographical location of its isolation are critical pieces of information that are not currently available in the public domain for this compound.

Physicochemical Properties and Structure

The only available structural information describes this compound as a "carbonyl-conjugated pentaenic antibiotic."[1] The "pentaenic" descriptor indicates the presence of five conjugated double bonds within the macrolide ring, a characteristic feature of this subclass of polyenes. The "carbonyl-conjugated" aspect suggests that a carbonyl group is part of this conjugated system, which can influence the compound's chemical properties and biological activity. Without access to the original 1990 publication, further details on its molecular formula, molecular weight, and the precise chemical structure remain unknown.

Isolation and Purification Protocols: A Generalized Approach

Due to the lack of specific experimental protocols for this compound, a generalized workflow for the isolation and purification of polyene macrolide antibiotics from Streptomyces is presented below. It is important to note that this is a hypothetical workflow and the actual methods used for this compound may have differed significantly.

Fermentation

The process would begin with the cultivation of the producing Streptomyces strain in a suitable liquid fermentation medium. The composition of the medium is critical for optimal antibiotic production and would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. Fermentation would be carried out in a shaker flask or a larger fermenter under controlled conditions of temperature, pH, and aeration for a period of several days.

Extraction

Following fermentation, the antibiotic would be extracted from the culture broth. As polyene macrolides are often found in both the mycelium and the culture filtrate, both fractions would likely be processed.

  • Mycelial Extraction: The mycelial cake, separated by centrifugation or filtration, would be extracted with an organic solvent such as methanol, acetone, or n-butanol.

  • Filtrate Extraction: The culture filtrate would be extracted with a water-immiscible organic solvent like ethyl acetate or chloroform.

Purification

The crude extracts obtained would then be subjected to a series of chromatographic purification steps to isolate this compound. A typical purification cascade might involve:

  • Silica Gel Chromatography: The crude extract would be fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).

  • Sephadex LH-20 Chromatography: Fractions showing antifungal activity would be further purified using size-exclusion chromatography on Sephadex LH-20 to remove smaller impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification step would likely involve reversed-phase HPLC to obtain pure this compound.

The diagram below illustrates a generalized workflow for the isolation of a hypothetical polyene antibiotic.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Filtrate Filtrate Centrifugation->Filtrate Solvent_Extraction1 Mycelial Extraction (e.g., Methanol) Mycelium->Solvent_Extraction1 Solvent_Extraction2 Filtrate Extraction (e.g., Ethyl Acetate) Filtrate->Solvent_Extraction2 Crude_Extract Crude Extract Solvent_Extraction1->Crude_Extract Solvent_Extraction2->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fractions Bioactive Fractions Silica_Gel->Active_Fractions Sephadex Sephadex LH-20 Chromatography Active_Fractions->Sephadex Semi_Pure Semi-Pure Compound Sephadex->Semi_Pure HPLC Reversed-Phase HPLC Semi_Pure->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

A generalized workflow for the isolation and purification of a polyene antibiotic.

Quantitative Data: Information Unavailable

There is no publicly available quantitative data regarding the production and isolation of this compound. Key data points that are currently missing include:

  • Fermentation titer (yield in mg/L or µg/mL)

  • Extraction efficiency

  • Yield at each purification step

  • Final yield of pure compound

  • Purity assessment (e.g., by HPLC, NMR)

  • Spectroscopic data (e.g., UV-Vis, IR, NMR, Mass Spectrometry) that would confirm the structure.

Biological Activity and Signaling Pathways: Information Unavailable

While it can be inferred from its classification as a polyene antibiotic that this compound likely possesses antifungal properties, there are no specific studies available that detail its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations - MICs), or its mechanism of action. Consequently, there is no information on any specific signaling pathways that this compound might modulate in target organisms or in host cells.

Conclusion

The available scientific literature on this compound is exceedingly sparse, with the primary reference being a single 1990 publication that is not readily accessible. As a result, critical information regarding its discovery, the producing microorganism, detailed isolation and purification protocols, quantitative data, and biological activity is not available in the public domain. The creation of a comprehensive, in-depth technical guide with detailed experimental protocols and data visualizations for this compound is therefore not feasible at this time. Further research, including the acquisition and translation of the original Russian publication and new experimental work, would be required to elucidate the missing details of this antibiotic.

References

In-Depth Technical Guide to the Natural Source, Biosynthesis, and Isolation of Asukamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Surgumycin" did not yield any relevant scientific literature, suggesting it may be a typographical error or a compound not widely documented. This guide will focus on Asukamycin , a well-researched antibiotic from a natural source that aligns with the technical requirements of the user's request. Asukamycin belongs to the manumycin family of antibiotics and is known for its antibacterial, antifungal, and antineoplastic properties.[1][2]

Natural Source of Asukamycin

Asukamycin is a secondary metabolite produced by the Gram-positive bacterium Streptomyces nodosus subsp. asukaensis.[1][2] This actinomycete is the primary natural source from which Asukamycin and its congeners have been isolated.

Quantitative Production Data

The production of Asukamycin in the wild-type Streptomyces nodosus subsp. asukaensis is generally low.[3] However, production can be significantly enhanced through genetic engineering of the regulatory genes within the biosynthetic gene cluster. Overexpression of a cassette containing the regulatory genes asuR1, asuR2, asuR3, and asuR4 has been shown to increase Asukamycin production by approximately 14-fold.[3]

The producing organism also synthesizes a series of related compounds, or congeners, known as Asukamycins A2-A7, which differ in the starter unit of the upper polyketide chain.[4] The relative abundance of these congeners can be altered by inactivating specific genes in the biosynthetic pathway. For instance, a mutant with inactivated asuC3 and asuC4 genes showed a production of Asukamycin A1 at 0.9% and congeners A2-A7 at 30.0% relative to the wild-type strain.[4]

Strain/ConditionCompound(s)Relative Yield/TiterReference
S. nodosus subsp. asukaensis (Wild Type)AsukamycinLow (specific titer not consistently reported)[3]
S. nodosus with overexpressed asuR1-R4Asukamycin~14-fold increase compared to wild type[3]
S. nodosus asuC3/asuC4 double mutantAsukamycin A10.9% of wild type[4]
S. nodosus asuC3/asuC4 double mutantAsukamycins A2-A730.0% of wild type[4]

Experimental Protocols

Fermentation of Streptomyces nodosus subsp. asukaensis

This protocol outlines the general procedure for the cultivation of S. nodosus subsp. asukaensis for the production of Asukamycin.

  • Spore Production:

    • Culture S. nodosus subsp. asukaensis strains on solid YM medium (2% agar) for 4 days at 30°C to generate spores.[5]

  • Seed Culture:

    • Inoculate a 30 mL seed medium with spores of S. nodosus.

    • Incubate the seed culture for 2 days.[3] The specific seed medium composition can vary, but typically includes a carbon source, nitrogen source, and mineral salts.

  • Production Culture:

    • Transfer the seed culture to a 50 mL production medium in a 250 mL flask with coils to ensure adequate aeration.[3][4]

    • Incubate the production culture for 3 days at 28°C with shaking at 250 rpm.[4]

Isolation and Purification of Asukamycin

The following is a general protocol for the extraction and purification of Asukamycin from the fermentation broth.

  • Harvesting:

    • After the fermentation period, centrifuge the culture broth at 5,000 rpm for 15 minutes to separate the mycelia from the supernatant.[3]

  • Solvent Extraction:

    • Extract the harvested culture broth three times with an equal volume of ethyl acetate.[4]

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Dry the combined ethyl acetate extract, for example, over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to obtain a crude extract.[4]

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Purify the crude extract using a silica gel column (100-200 mesh).[4]

    • Elute the column with a solvent system such as dichloromethane/methanol (e.g., 90:10 or 100:3).[4]

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the fractions containing Asukamycin to semi-preparative reverse-phase HPLC (e.g., on a C18 column).[4]

    • A typical HPLC protocol involves the following:

      • Column: Reversed-phase octadecyl silica (ODS-A) column (e.g., 250 x 4.6 mm).[3]

      • Mobile Phase: A gradient of solvent B (acetonitrile with 0.1% formic acid) in solvent A (water with 0.1% formic acid).[3][4]

      • Gradient Program:

        • Equilibrate the column with 50% solvent B in solvent A for 15 minutes.[3]

        • Develop a gradient of 50-100% solvent B in solvent A over 30 minutes.[3]

        • Wash the column with 100% solvent B for 10 minutes.[3]

      • Flow Rate: 0.4 mL/min.[3]

      • Detection: Monitor the elution at 315 nm.[3]

    • Collect the fractions corresponding to the Asukamycin peak and evaporate the solvent to obtain the pure compound.

Visualizations

Asukamycin Biosynthetic Pathway

The biosynthesis of Asukamycin is a complex process involving several precursor molecules and a series of enzymatic reactions encoded by the asu gene cluster. The pathway begins with the formation of the core components, which are then assembled and modified to yield the final product.

Asukamycin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Assembly and Tailoring Shikimic_Acid Shikimic Acid asuB asuB genes Shikimic_Acid->asuB Glycine_SuccinylCoA Glycine + Succinyl-CoA asuD asuD genes Glycine_SuccinylCoA->asuD Val_Leu_Ile Val, Leu, Ile Branched_Acyl_CoAs Branched Acyl-CoAs Val_Leu_Ile->Branched_Acyl_CoAs AHBA 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) asuC asuC genes AHBA->asuC CHCA Cyclohexylcarbonyl-CoA (CHC-CoA) CHCA->asuC C5N 2-Amino-3-hydroxycyclopent-2-enone (C5N) C5N->asuC Branched_Acyl_CoAs->asuC Protoasukamycin Protoasukamycin asuE1_E2 asuE1/asuE2 Protoasukamycin->asuE1_E2 Hydroxyprotoasukamycin 4-Hydroxyprotoasukamycin asuE3 asuE3 Hydroxyprotoasukamycin->asuE3 Asukamycin_A1 Asukamycin A1 Asukamycin_Congeners Asukamycin Congeners (A2-A7) asuA asuA genes asuB->CHCA asuD->C5N asuC->Protoasukamycin asuC->Asukamycin_Congeners asuE1_E2->Hydroxyprotoasukamycin asuE3->Asukamycin_A1 Asukamycin_Isolation_Workflow Start S. nodosus Fermentation Broth Centrifugation Centrifugation (5,000 rpm, 15 min) Start->Centrifugation Extraction Liquid-Liquid Extraction (3x with Ethyl Acetate) Centrifugation->Extraction Concentration Evaporation of Solvent Extraction->Concentration Crude_Extract Crude Asukamycin Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography (DCM/Methanol gradient) Crude_Extract->Silica_Gel Semi_Pure Semi-pure Fractions Silica_Gel->Semi_Pure HPLC Reverse-Phase HPLC (C18, Acetonitrile/Water gradient) Semi_Pure->HPLC End Pure Asukamycin HPLC->End

References

An In-depth Technical Guide to the Surugamide Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of surugamides, a family of cyclic and linear peptides with potential therapeutic applications. The information presented is based on current scientific literature and is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering. It is important to note that the term "surgumycin" appears to be a common misspelling of "surugamide," the scientifically recognized name for this compound class.

Introduction to Surugamides

Surugamides are a group of bioactive peptides produced by actinomycetes. This family includes the cyclic octapeptides, surugamides A-E, which are known inhibitors of cathepsin B, and the linear decapeptide, surugamide F.[1] The producing organisms are typically species of Streptomyces, such as Streptomyces albidoflavus and Streptomyces diastaticus.[1][2] The unique structure and biological activity of surugamides make their biosynthetic pathway a subject of significant scientific interest.

The Surugamide Biosynthetic Gene Cluster

The genetic blueprint for surugamide production is located in a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for synthesizing the peptide backbone and modifying it to produce the final natural products.

The core of the surugamide BGC is composed of genes encoding a non-ribosomal peptide synthetase (NRPS) system. NRPSs are large, modular enzymes that act as an assembly line to build peptides from amino acid monomers. The surugamide cluster features an unusual organization. The genes responsible for the biosynthesis of the cyclic octapeptides (surugamides A-E), surA and surD, are physically separated on the chromosome by two other NRPS genes, surB and surC, which are involved in the synthesis of the linear decapeptide surugamide F.[1] A thioesterase, encoded by the surE gene, is responsible for the final cyclization and release of the peptide from the NRPS.[3]

Table 1: Core Genes in the Surugamide Biosynthetic Gene Cluster

GeneEncoded ProteinFunction in Surugamide Biosynthesis
surANon-ribosomal peptide synthetasePart of the NRPS assembly line for the synthesis of cyclic octapeptides (Surugamides A-E)
surBNon-ribosomal peptide synthetasePart of the NRPS assembly line for the synthesis of the linear decapeptide (Surugamide F)
surCNon-ribosomal peptide synthetasePart of the NRPS assembly line for the synthesis of the linear decapeptide (Surugamide F)
surDNon-ribosomal peptide synthetasePart of the NRPS assembly line for the synthesis of cyclic octapeptides (Surugamides A-E)
surEThioesterase (PBP-type)Catalyzes the cyclization and release of the nascent peptide from the NRPS assembly line.[3]

The Biosynthetic Pathway of Surugamide A

The biosynthesis of surugamide A, a representative cyclic octapeptide, is a multi-step process orchestrated by the NRPS machinery.

The synthesis of surugamide A involves an NRPS assembly line composed of eight modules, which are distributed across the SurA and SurD proteins.[3] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[3] The nascent peptide remains covalently attached to the NRPS enzyme complex until its synthesis is complete.[3]

Upon completion of the octapeptide chain, the thioesterase enzyme SurE catalyzes the final step.[3] This involves the cleavage of the peptide from the NRPS and the simultaneous formation of a cyclic structure, yielding the final surugamide A molecule.[3]

Surugamide_A_Biosynthesis cluster_SurA SurA NRPS cluster_SurD SurD NRPS cluster_release Release and Cyclization A_module1 Module 1 A_module2 Module 2 A_module1->A_module2 A_module3 Module 3 A_module2->A_module3 A_module4 Module 4 A_module3->A_module4 D_module5 Module 5 A_module4->D_module5 peptide chain transfer D_module6 Module 6 D_module5->D_module6 D_module7 Module 7 D_module6->D_module7 D_module8 Module 8 D_module7->D_module8 SurE SurE (Thioesterase) D_module8->SurE nascent octapeptide SurugamideA Surugamide A (cyclic) SurE->SurugamideA cyclization AminoAcids Amino Acid Precursors AminoAcids->A_module1 incorporation

Diagram of the Surugamide A biosynthetic pathway.

Experimental Protocols

The elucidation of the surugamide biosynthetic pathway has been made possible through a combination of genomic and molecular biology techniques.

A key experimental approach to determine the function of genes within the BGC is gene inactivation. This technique involves disrupting a specific gene in the producing organism and observing the effect on secondary metabolite production.

Protocol for Gene Inactivation in Streptomyces

  • Construct a gene disruption vector: A plasmid is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (e.g., surA).

  • Introduce the vector into the Streptomyces host: This is typically achieved through conjugation from a donor E. coli strain.

  • Select for double-crossover homologous recombination: Culturing the Streptomyces on a medium containing the selection agent allows for the isolation of mutants in which the target gene has been replaced by the resistance cassette.

  • Verify the gene knockout: The successful deletion of the target gene is confirmed by PCR analysis of the genomic DNA from the mutant strain.

  • Analyze the metabolic profile: The culture broth of the mutant strain is extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the impact of the gene knockout on surugamide production. For example, inactivation of surA and surD would be expected to abolish the production of surugamides A-E.[1]

Gene_Inactivation_Workflow start Start: Target Gene Identification construct Construct Gene Disruption Vector start->construct conjugation Conjugate Vector into Streptomyces construct->conjugation selection Select for Double Crossover Mutants conjugation->selection verification Verify Gene Knockout (PCR) selection->verification analysis Metabolic Profile Analysis (HPLC, MS) verification->analysis end End: Functional Gene Annotation analysis->end

Workflow for gene inactivation experiments.

Regulation of Surugamide Biosynthesis

The production of surugamides is a regulated process, influenced by environmental factors. In Streptomyces diastaticus TUA-NKU25, isolated from the traditional Japanese fermented fish product Kusaya, the biosynthesis of surugamide A is notably upregulated in the presence of sodium chloride (NaCl).[2] This suggests that salt concentration is a key environmental cue for the activation of the surugamide BGC in this strain.[2]

Conclusion

The surugamide biosynthetic pathway represents a fascinating example of non-ribosomal peptide synthesis with an unusual gene cluster organization. Understanding this pathway not only provides insights into the intricate molecular machinery of natural product biosynthesis but also opens up avenues for the bioengineering of novel peptide derivatives with potentially improved therapeutic properties. Further research into the regulatory networks governing the expression of the surugamide BGC and the enzymatic mechanisms of the NRPS machinery will be crucial for harnessing the full potential of these bioactive molecules.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing a specific, detailed mechanism of action for surgumycin is exceptionally limited in the public domain, particularly in English-language publications. The information presented herein is based on the established mechanism of action of polyene antibiotics, the class to which this compound belongs. This compound is identified as a carbonyl-conjugated pentaenic antibiotic. Therefore, its mechanism of action is presumed to be consistent with other members of this class.

Introduction to this compound and Polyene Antibiotics

This compound is classified as a carbonyl-conjugated pentaenic antibiotic. Polyene antibiotics are a class of antimicrobial compounds primarily used for their antifungal properties.[1] They are macrolide molecules with a large ring structure containing multiple conjugated double bonds on one side and multiple hydroxyl groups on the other, conferring an amphipathic character.[1][2] This dual nature is critical to their biological activity.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action for polyene antibiotics is the disruption of the cell membrane's integrity.[2][3] This is achieved through a specific interaction with sterols, which are essential components of eukaryotic cell membranes.

  • Target Specificity: In fungal cells, the primary sterol target is ergosterol .[3][4] In mammalian cells, the target is cholesterol . The higher affinity of most polyene antibiotics for ergosterol over cholesterol provides a degree of selective toxicity against fungal pathogens.[3]

  • Interaction and Disruption: The hydrophobic polyene portion of the antibiotic molecule intercalates into the lipid bilayer, while the hydrophilic polyol region interacts with the aqueous environment. This alignment is stabilized by the interaction with membrane sterols.[2] This interaction is thought to lead to one of two primary outcomes for membrane disruption.

One widely accepted model suggests that polyene antibiotics, such as Amphotericin B, self-assemble into transmembrane channels or pores after binding to ergosterol.[3] This pore formation leads to:

  • Ion Leakage: The channels disrupt the normal osmotic integrity of the cell, allowing the leakage of essential intracellular ions, particularly K+ and Na+.[1]

  • Cellular Content Efflux: Small organic molecules can also leak from the cell.

  • Cell Death: The resulting loss of electrochemical gradients and essential molecules leads to metabolic disruption and ultimately, cell death.

A more recent model suggests that some polyene antibiotics may not form stable pores but instead act as "sterol sponges," extracting ergosterol directly from the cell membrane.[1] This sequestration of ergosterol disrupts the many cellular functions that rely on this sterol, including membrane fluidity, trafficking, and the function of membrane-bound proteins.

Some polyene antibiotics, such as natamycin, are thought to inhibit the function of membrane transport proteins after binding to ergosterol.[4] This mode of action does not necessarily involve gross membrane permeabilization but rather a more subtle disruption of essential cellular transport processes.[4]

Presumed Signaling Pathways and Cellular Effects

The direct action of this compound, as a polyene antibiotic, is on the cell membrane. Therefore, it does not directly target specific intracellular signaling pathways in the way that, for example, a kinase inhibitor might. However, the downstream consequences of membrane disruption can trigger various cellular stress responses, including:

  • Oxidative Stress: Disruption of membrane-bound enzymes, such as those involved in the electron transport chain, can lead to the production of reactive oxygen species (ROS).

  • Apoptotic and Necrotic Pathways: The severe cellular damage and metabolic collapse resulting from membrane permeabilization can trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

Diagram: Generalized Mechanism of Action of Polyene Antibiotics

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Membrane Lipid Bilayer Ergosterol Pore Pore Formation Membrane->Pore Disruption leads to Extraction Ergosterol Extraction Membrane->Extraction Disruption leads to TransportInhibition Transport Protein Inhibition Membrane->TransportInhibition Disruption leads to This compound This compound (Polyene Antibiotic) This compound->Membrane:head Binds to Ergosterol Leakage Ion & Molecule Leakage Pore->Leakage Extraction->Leakage Death Cell Death TransportInhibition->Death Leakage->Death

Caption: Generalized mechanism of polyene antibiotics targeting the fungal cell membrane.

Quantitative Data

A thorough search of publicly available scientific literature did not yield specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC), IC50, or Ki values against specific microbial strains. For polyene antibiotics in general, these values can vary widely depending on the specific compound, the target organism, and the assay conditions.

Table 1: Representative Quantitative Data for Other Polyene Antibiotics

AntibioticTarget OrganismAssay TypeValue
Amphotericin BCandida albicansMIC0.25 - 1.0 µg/mL
NystatinCandida albicansMIC1.0 - 4.0 µg/mL
NatamycinAspergillus fumigatusMIC2.0 - 8.0 µg/mL

Note: These values are illustrative for the class of polyene antibiotics and are not specific to this compound. Actual values can vary.

Experimental Protocols

Specific experimental protocols used to elucidate the mechanism of action of this compound are not detailed in the available literature. However, a standard method for determining the antimicrobial activity of a compound is the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: General Broth Microdilution Assay for MIC Determination

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for fungi and 1.5 x 10^8 CFU/mL for bacteria. Further dilute the inoculum to the final desired concentration for the assay.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (microorganism with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) and for a sufficient duration (e.g., 24-48 hours), depending on the growth rate of the microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Plate with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Time C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While specific data on this compound is scarce, its classification as a carbonyl-conjugated pentaenic antibiotic strongly suggests that its mechanism of action involves interaction with ergosterol in fungal cell membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death. The precise mode of this disruption (pore formation, sterol extraction, or transport inhibition) remains to be elucidated for this compound itself. Further research is required to determine the specific quantitative activity, detailed molecular interactions, and potential unique characteristics of this compound compared to other members of the polyene antibiotic class.

References

Surgumycin: A Technical Overview of a Carbonyl-Conjugated Pentaenic Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the biological activity of Surgumycin is extremely limited. This document provides a technical guide based on its classification as a carbonyl-conjugated pentaenic antibiotic and the general characteristics of this class of molecules. The content herein is intended to serve as a foundational overview and a framework for potential future research.

Introduction to this compound

This compound is identified as a carbonyl-conjugated pentaenic antibiotic.[1][2][3] Its chemical formula is C36H60O11, and it has a molecular weight of 668.86 g/mol .[1] The structure of this compound was first described in a 1990 Russian publication by Shenin IuD.[3] As a member of the pentaene macrolide class, it is expected to possess antimicrobial properties. However, detailed studies on its specific biological activities, mechanism of action, and potential therapeutic applications are not widely available in English-language scientific literature.

General Biological Activity of Pentaene Macrolide Antibiotics

Pentaene macrolides are a class of polyketide natural products known for their antimicrobial, particularly antifungal, activity. The defining feature of this group is a large macrocyclic lactone ring with five conjugated double bonds. This structural motif is crucial for their biological function. While specific data for this compound is unavailable, compounds in this class typically exhibit activity against a range of fungal pathogens and some bacteria.

Probable Mechanism of Action

Macrolide antibiotics, in general, are known to be inhibitors of bacterial protein synthesis.[2] They typically bind to the 50S subunit of the bacterial ribosome, which interferes with the elongation of the polypeptide chain.[2] This action is usually bacteriostatic, meaning it inhibits the growth of bacteria, but at higher concentrations, it can be bactericidal.[2] The "carbonyl-conjugated" description of this compound suggests a chemical feature that may influence its binding affinity to the ribosome or other cellular targets, potentially affecting its potency and spectrum of activity.

Quantitative Data on Biological Activity

A comprehensive search of scientific databases did not yield specific quantitative data (e.g., Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50)) for this compound. For the purposes of illustrating how such data would be presented, a template table is provided below. Future research would be necessary to populate this table with experimental results for this compound.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Test Organism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Data not available
Streptococcus pneumoniae ATCC 49619 Data not available
Escherichia coli ATCC 25922 Data not available
Pseudomonas aeruginosa ATCC 27853 Data not available
Candida albicans ATCC 90028 Data not available

| Aspergillus fumigatus | ATCC 204305 | Data not available |

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound using the broth microdilution method. This is a standard procedure in antimicrobial susceptibility testing.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium overnight at a suitable temperature (e.g., 37°C for most bacteria).

    • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • A series of two-fold serial dilutions of the this compound stock solution are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL.

  • Inoculation and Incubation:

    • 50 µL of the prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic, bringing the final volume to 100 µL.

    • Control wells are included: a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

    • The plate is incubated at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

The following diagrams illustrate a generalized workflow for antibiotic discovery and the probable mechanism of action for a macrolide antibiotic.

experimental_workflow cluster_0 Discovery and Screening cluster_1 Characterization cluster_2 Preclinical Development Natural Product Source Natural Product Source Extraction and Isolation Extraction and Isolation Natural Product Source->Extraction and Isolation Purification of this compound Purification of this compound Extraction and Isolation->Purification of this compound Primary Antimicrobial Screening Primary Antimicrobial Screening Purification of this compound->Primary Antimicrobial Screening MIC Determination MIC Determination Primary Antimicrobial Screening->MIC Determination Spectrum of Activity Spectrum of Activity MIC Determination->Spectrum of Activity Mechanism of Action Studies Mechanism of Action Studies Spectrum of Activity->Mechanism of Action Studies In vitro Toxicity In vitro Toxicity Mechanism of Action Studies->In vitro Toxicity In vivo Efficacy Models In vivo Efficacy Models In vitro Toxicity->In vivo Efficacy Models Lead Optimization Lead Optimization In vivo Efficacy Models->Lead Optimization

Generalized workflow for the discovery and initial characterization of a novel antibiotic.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S 50S Subunit 30S 30S Subunit Polypeptide Chain Polypeptide Chain 50S->Polypeptide Chain Inhibits Translocation mRNA mRNA mRNA->Ribosome Ribosome->Polypeptide Chain Elongation This compound This compound This compound->50S Binds to P-site

References

Surgumycin: An Obscure Pentaenic Antibiotic with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the cellular targets, signaling pathways, and mechanism of action of Surgumycin remains largely unavailable in the public domain. This scarcity of data prevents the creation of an in-depth technical guide as requested.

This compound is classified as a carbonyl-conjugated pentaenic antibiotic.[1][2] Its chemical formula is C36H60O11, and it is assigned the CAS number 51938-50-2.[1] The structure of this compound was reportedly described in a Russian publication by Shenin IuD in 1990.[2]

At present, there is no publicly accessible information detailing this compound's specific molecular targets, the signaling pathways it may modulate, or any quantitative data from experimental studies (e.g., IC50 values, binding affinities). Furthermore, detailed experimental protocols for assays involving this compound are not available.

The lack of information makes it impossible to fulfill the core requirements of the request, which included:

  • Data Presentation: No quantitative data on this compound's activity could be found to summarize in tables.

  • Experimental Protocols: No detailed methodologies for key experiments involving this compound are published.

  • Mandatory Visualization: Without identified signaling pathways or experimental workflows, no diagrams can be generated.

It is possible that research on this compound is proprietary, in very early stages of development, or was discontinued without extensive publication in English-language journals.

For researchers, scientists, and drug development professionals interested in this molecule, the primary next step would be to locate and translate the 1990 publication by Shenin IuD, which may contain foundational structural information. Further investigation would require de novo experimental research to elucidate its biological activity, targets, and mechanism of action.

References

In Vitro Efficacy of Surgumycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a representative technical guide on the in vitro evaluation of a hypothetical compound, "Surgumycin." As of the date of this publication, there is no publicly available scientific literature corresponding to a compound with this name. The experimental data, protocols, and mechanisms presented herein are illustrative, synthesized from established principles of in vitro pharmacology and drug discovery to serve as a technical example for researchers, scientists, and drug development professionals.

Introduction

The preliminary assessment of a novel therapeutic agent's potential relies heavily on a robust characterization of its in vitro effects. This whitepaper outlines the foundational in vitro profile of this compound, a novel investigational compound. The subsequent sections detail its antimicrobial and cytotoxic activities, elucidate a potential mechanism of action through signaling pathway modulation, and provide the detailed experimental protocols utilized in these assessments.

Antimicrobial Activity

This compound was evaluated for its antimicrobial potency against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro, was determined using the broth microdilution method.[1][2][3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined following a 24-hour incubation period. The results are summarized in Table 1.

Bacterial StrainTypeATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive292134
Streptococcus pneumoniaeGram-positive496192
Escherichia coliGram-negative2592216
Pseudomonas aeruginosaGram-negative2785332
Enterococcus faecalisGram-positive292128
Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: A suspension of each bacterial strain was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Drug Dilution: this compound was serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted this compound was inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited bacterial growth, as evidenced by the absence of turbidity.

Cytotoxic and Antiproliferative Effects

The in vitro efficacy of this compound was assessed against a panel of human cancer cell lines to determine its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, was determined using a cell viability assay.[4][5][6]

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The IC50 values of this compound were calculated after 72 hours of continuous exposure. The data are presented in Table 2.

Cell LineCancer TypeATCC NumberThis compound IC50 (µM)
MCF-7Breast AdenocarcinomaHTB-225.2
A549Lung CarcinomaCCL-18512.8
HCT116Colorectal CarcinomaCCL-2478.1
HeLaCervical AdenocarcinomaCCL-215.5
PC-3Prostate AdenocarcinomaCRL-143522.3
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[7]

Mechanism of Action: Signaling Pathway Analysis

Preliminary investigations into the mechanism of action of this compound suggest its involvement in the modulation of key cellular signaling pathways that are often dysregulated in cancer.

Proposed Signaling Pathway Inhibition by this compound

Surgumycin_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental and Logical Workflows

To ensure reproducibility and clarity, the workflows for in vitro evaluation are standardized.

General Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance Seeding 3. Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. This compound Stock & Dilutions Treatment 4. Compound Treatment (72h) Compound_Prep->Treatment Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Readout 6. Absorbance Measurement Viability_Assay->Readout Calculation 7. IC50 Value Calculation Readout->Calculation Result 8. Dose-Response Curve Generation Calculation->Result

Caption: Standardized workflow for determining the IC50 of this compound in cancer cell lines.

Conclusion

The in vitro data presented in this technical guide establish a foundational profile for the investigational compound this compound. It demonstrates notable antimicrobial activity against Gram-positive bacteria and potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanism, involving the inhibition of the PI3K/Akt/mTOR pathway, provides a clear direction for future mechanistic studies. These findings underscore the potential of this compound as a lead compound for further preclinical development.

References

Surgumycin: A Technical Guide to its Structure-Activity Relationship and Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surgumycin is a carbonyl-conjugated pentaenic antibiotic, a class of microbial natural products known for their broad-spectrum antifungal activity. While specific quantitative data on the structure-activity relationship (SAR) of this compound remains confined to older, largely inaccessible Russian-language literature, a comprehensive understanding can be built upon the well-established principles of polyene macrolide antibiotics. This guide synthesizes the known structural features of this compound with the broader knowledge of its chemical class to provide an in-depth analysis of its probable mechanism of action, structure-activity relationships, and the experimental protocols necessary for its evaluation. All quantitative data presented is representative of the polyene class to infer the potential activity of this compound and its analogs.

Introduction to this compound and the Polyene Antibiotic Family

This compound, identified by its chemical formula C36H60O11, belongs to the polyene macrolide family of antibiotics. These compounds are characterized by a large macrolactone ring with a distinct hydrophobic region containing a series of conjugated double bonds and a hydrophilic region with multiple hydroxyl groups. This compound is specifically classified as a pentaene, indicating the presence of five conjugated double bonds within its structure. This structural motif is central to the biological activity of all polyene antibiotics.

The general structure of polyene antibiotics confers a unique amphipathic character, allowing them to interact with and disrupt the cell membranes of susceptible organisms, primarily fungi. Their mechanism of action is largely attributed to their high affinity for ergosterol, a key sterol component of fungal cell membranes that is absent in bacterial and mammalian cells, providing a degree of selective toxicity.

Inferred Structure-Activity Relationship (SAR) of this compound

Based on extensive research into the polyene class of antibiotics, the structure-activity relationship of this compound can be inferred by considering key structural modifications and their impact on antifungal activity and toxicity.

Table 1: Inferred Structure-Activity Relationship for this compound Analogs

Structural ModificationEffect on Antifungal ActivityEffect on ToxicityRationale
Number of Conjugated Double Bonds
Increase from Pentaene to HeptaeneLikely IncreaseLikely IncreaseA greater number of conjugated bonds enhances binding affinity to ergosterol but also increases interaction with cholesterol in mammalian cells.[1][2]
Decrease from Pentaene to Triene/TetraeneLikely DecreaseLikely DecreaseReduced ergosterol binding affinity leads to lower efficacy and toxicity.[2][3]
Macrolide Ring Size and Rigidity
Alteration of Ring SizeVariableVariableThe macrolide ring acts as a scaffold; significant changes can disrupt the optimal orientation for membrane insertion and pore formation.
Introduction of Rigidifying MoietiesPotential IncreasePotential IncreaseIncreased rigidity may enhance the stability of the ion channel formed in the fungal membrane.
Hydroxylation Pattern
Removal of Key Hydroxyl GroupsLikely DecreaseVariableSpecific hydroxyl groups are crucial for the proper orientation of the molecule in the lipid bilayer and for forming the hydrophilic core of the ion channel.
Addition of Hydroxyl GroupsVariableVariableMay alter solubility and interaction with the polar head groups of membrane phospholipids.
Mycosamine Moiety
Removal or ModificationSignificant DecreaseVariableThe mycosamine sugar is critical for the initial interaction with the fungal cell membrane and proper anchoring of the molecule.
Carbonyl Group Conjugation
Modification of the Carbonyl GroupLikely Alteration of ActivityUnknownThe conjugated carbonyl group in this compound likely influences the electronic properties of the polyene system and its interaction with the membrane.

Proposed Mechanism of Action of this compound

The primary mechanism of action for polyene antibiotics is the disruption of cell membrane integrity. This is a multi-step process that can be visualized as a distinct signaling pathway.

Surgumycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binding Complex This compound-Ergosterol Complex Ergosterol->Complex Formation Pore Transmembrane Pore Complex->Pore Aggregation & Insertion Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Channel Formation Death Fungal Cell Death Leakage->Death Disruption of Ion Gradient

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Evaluating this compound Activity

The evaluation of a novel or poorly characterized antibiotic like this compound requires a standardized set of in vitro experiments to determine its efficacy and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the in vitro activity of an antimicrobial agent.

MIC_Assay_Workflow start Prepare Serial Dilutions of this compound inoculate Inoculate with Standardized Fungal Suspension start->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Read Results: Lowest Concentration with No Visible Growth = MIC incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate fungal growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Minimum Fungicidal Concentration (MFC) Assay

The MFC assay is performed to determine if an antibiotic is fungistatic (inhibits growth) or fungicidal (kills the fungus).

MFC_Assay_Workflow start Perform MIC Assay subculture Subculture from Wells Showing No Growth start->subculture incubate Incubate Agar Plates at 35°C for 24-48 hours subculture->incubate read Read Results: Lowest Concentration with No Fungal Growth = MFC incubate->read

Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take aliquots from the wells that show no visible growth.

  • Subculturing: Spread the aliquots onto agar plates that do not contain any this compound.

  • Incubation: Incubate the agar plates at 35°C for 24 to 48 hours.

  • Reading the MFC: The MFC is the lowest concentration of this compound from the MIC assay that results in no fungal growth on the agar plates.

Conclusion and Future Directions

This compound, as a member of the pentaene macrolide family, holds potential as an antifungal agent. While direct experimental data on its structure-activity relationship is not widely available in the public domain, a strong inferential understanding can be derived from the extensive body of research on polyene antibiotics. Future research should focus on obtaining and translating the original Russian literature to provide a more concrete foundation for its SAR. Furthermore, the synthesis and evaluation of this compound analogs, guided by the principles outlined in this guide, will be crucial in exploring its therapeutic potential and potentially developing derivatives with improved efficacy and reduced toxicity. The experimental protocols provided herein offer a standardized approach for the systematic evaluation of this compound and its future analogs.

References

Preliminary Toxicity Profile of Surgumycin: Acknowledging Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive preliminary toxicity profile for Surgumycin, a carbonyl-conjugated pentaenic antibiotic, cannot be constructed at this time due to a significant lack of publicly available data. Despite targeted searches for toxicological information, including acute toxicity (such as LD50 values), cytotoxicity, and genotoxicity data, no substantive experimental results have been identified in the public domain.

This compound is identified as a chemical compound with the formula C36H60O11 and CAS number 51938-50-2. It is noted for its antimicrobial activity. However, detailed studies elucidating its safety profile, mechanism of action, and effects on cellular signaling pathways are not presently available in scientific literature or databases.

One isolated study mentions the effect of the broader class of carbonyl-conjugated pentaene-group antibiotics on the oxygen absorption rate of thymocyte suspensions, suggesting a potential area for further toxicological investigation. However, this single piece of information is insufficient to form even a basic toxicity profile for this compound specifically.

Without access to foundational toxicity data, the creation of summary tables, detailed experimental protocols, and visualizations of signaling pathways, as requested for an in-depth technical guide, is not feasible.

It is critical for the research and drug development community to be aware of this data gap. Further investigation into the toxicological properties of this compound is necessary before any meaningful assessment of its therapeutic potential or risk to human health can be made. Researchers considering work with this compound should anticipate the need to conduct comprehensive in vitro and in vivo toxicity studies as a primary step.

A Comprehensive Technical Guide to the Solubility and Stability of Novel Pharmaceutical Compounds: A Case Study with "Surgumycin"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the typical procedures and data presentation for the solubility and stability assessment of a novel drug candidate, using "Surgumycin" as a placeholder. As of the date of this publication, "this compound" is not a recognized compound in publicly available scientific literature. Therefore, the data presented herein is illustrative and intended to serve as a guide for the experimental investigation of new chemical entities.

Introduction

The successful development of a new pharmaceutical agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a drug, while its stability profile determines its shelf-life, storage conditions, and potential degradation pathways. This guide provides an in-depth overview of the core principles and experimental methodologies for characterizing the solubility and stability of a novel compound, exemplified by the hypothetical molecule, "this compound."

Solubility Profile of "this compound"

Aqueous solubility is a crucial determinant of a drug's absorption and, consequently, its therapeutic efficacy. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[1] The following sections detail the methodologies and illustrative data for determining the solubility of "this compound."

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[2][3]

Objective: To determine the saturated concentration of "this compound" in various aqueous media at a constant temperature.

Materials:

  • "this compound" powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for "this compound"

Procedure:

  • An excess amount of "this compound" powder is added to a known volume of each buffer in separate sealed flasks.

  • The flasks are placed in an orbital shaker set to a constant temperature (typically 37°C to simulate physiological conditions) and agitated.[4]

  • Samples are periodically withdrawn, centrifuged to remove undissolved solids, and the supernatant is analyzed by HPLC to determine the concentration of "this compound."

  • Equilibrium is considered reached when consecutive measurements show no significant change in concentration.

Quantitative Solubility Data

The following table summarizes the hypothetical equilibrium solubility of "this compound" in various media.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL)
Purified Water~7.02515.2
Phosphate Buffered Saline (PBS)7.43720.5
Simulated Gastric Fluid (SGF)1.237150.8
Simulated Intestinal Fluid (SIF)6.83718.3
Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics.

Experimental Protocol: Turbidimetric Solubility Assay

Objective: To rapidly assess the concentration at which "this compound" precipitates from a solution.

Materials:

  • "this compound" stock solution in Dimethyl Sulfoxide (DMSO)

  • Aqueous buffers (e.g., PBS)

  • Plate reader capable of measuring turbidity

Procedure:

  • A serial dilution of the "this compound" DMSO stock is prepared.

  • A small aliquot of each dilution is added to the aqueous buffer in a microplate well.

  • The plate is incubated for a short period (e.g., 2 hours) at a controlled temperature.

  • The turbidity of each well is measured. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Stability Profile of "this compound"

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.[5][6][7] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[6][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation pathways and to develop stability-indicating analytical methods.[7][8][9]

Objective: To evaluate the stability of "this compound" under various stress conditions.

Materials:

  • "this compound" solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

Procedure:

  • Acid/Base Hydrolysis: "this compound" solution is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).

  • Oxidation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: "this compound" in solid and solution form is exposed to high temperatures (e.g., 80°C).

  • Photostability: The solid drug and its solution are exposed to light conditions as specified by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[9]

  • Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the remaining "this compound" and detect degradation products.

Quantitative Stability Data

The following table summarizes the hypothetical results from forced degradation studies on "this compound."

Stress Condition Time (hours) "this compound" Remaining (%) Major Degradants Observed
0.1 M HCl, 60°C2485.2Degradant A, Degradant B
0.1 M NaOH, 60°C2445.7Degradant C
3% H₂O₂, RT2492.1Degradant D
80°C (Solid)7298.5None Detected
ICH Q1B Photostability-99.0None Detected
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[5][10]

Experimental Protocol: ICH Long-Term Stability

Objective: To evaluate the stability of "this compound" under ICH-recommended long-term storage conditions.

Procedure:

  • "this compound" is stored in its proposed container closure system under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[8]

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and tested for appearance, purity, and degradation products.[5]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_equilibrium Equilibrium Check A Add excess 'this compound' to buffer B Agitate at 37°C in orbital shaker A->B C Withdraw aliquot B->C D Centrifuge to remove solids C->D E Analyze supernatant by HPLC D->E F Repeat sampling until concentration is stable E->F F->C If not stable

Caption: Workflow for the shake-flask solubility assay.

Logical Flow for Stability Assessment

G cluster_forced Forced Degradation cluster_longterm Long-Term Stability (ICH) A Drug Substance 'this compound' B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal Stress A->D E Photostability A->E H 25°C / 60% RH A->H I 40°C / 75% RH (Accelerated) A->I F Identify Degradation Pathways B->F C->F D->F E->F G Develop Stability-Indicating Method F->G J Establish Shelf-Life H->J I->J

Caption: Overview of the stability testing process.

Hypothetical Signaling Pathway Affected by "this compound"dot

G A This compound B Receptor X A->B Inhibits C Kinase A B->C D Kinase B C->D E Transcription Factor Y D->E F Gene Expression E->F G Cellular Response F->G

References

Elusive Spectroscopic Profile of Surgumycin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining comprehensive spectroscopic data is a critical first step in the characterization of a novel compound. This technical guide addresses the available information on the antibiotic Surgumycin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. However, it is important to note that detailed, publicly accessible primary spectroscopic data for this compound is exceptionally scarce.

This compound, a polyene macrolide antibiotic, has been identified in scientific literature, yet its full spectral characterization remains largely confined to a key publication in a non-English language source. This guide consolidates the known information and provides a framework for the expected spectroscopic features of this class of molecule, in the absence of readily available primary data.

Molecular and Structural Information

This compound is registered under the CAS number 51938-50-2 with the molecular formula C₃₆H₆₀O₁₁. The foundational structural work was published by Shenin IuD in 1990. While this publication is in Russian, it is the primary source cited for the structural elucidation of this compound.

Spectroscopic Data: A Summary of Expectations

Due to the lack of publicly available raw NMR and MS data, this section will present the expected spectroscopic characteristics for a molecule with the proposed structure of this compound. These expectations are based on the general principles of NMR and MS as applied to polyene macrolide antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis of this compound would involve a suite of experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully assign the proton and carbon signals and establish the connectivity of the molecule.

Expected ¹H NMR Spectral Features:

Functional GroupExpected Chemical Shift (ppm)MultiplicityNotes
Polyene Chain Protons5.5 - 7.5Doublets, Doublets of DoubletsThe conjugated polyene system will give rise to a complex series of signals in the downfield region of the spectrum. The coupling constants will be indicative of the stereochemistry (E/Z) of the double bonds.
Methine Protons (on hydroxylated carbons)3.5 - 4.5MultipletsThese protons are attached to carbons bearing hydroxyl groups and will appear in the mid-field region.
Methylene Protons1.2 - 2.5MultipletsThe aliphatic portions of the macrolide ring will produce a series of overlapping signals in the upfield region.
Methyl Protons0.8 - 1.5Doublets, SingletsMethyl groups on the macrolide ring will appear as distinct signals in the most upfield region.

Expected ¹³C NMR Spectral Features:

Functional GroupExpected Chemical Shift (ppm)
Carbonyl Carbon190 - 220
Polyene Carbons120 - 150
Carbons attached to Oxygen60 - 80
Aliphatic Carbons10 - 50
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments would provide valuable information about the fragmentation pattern, aiding in the structural confirmation.

Expected Mass Spectrometry Data:

Ion TypeExpected m/zNotes
[M+H]⁺669.4181Calculated for C₃₆H₆₁O₁₁⁺
[M+Na]⁺691.3999Calculated for C₃₆H₆₀O₁₁Na⁺
[M-H₂O+H]⁺651.4075Loss of a water molecule is a common fragmentation pathway for polyols.
Other FragmentsVariableFragmentation of the polyene chain and cleavage of the macrolide ring would produce a series of characteristic ions.

Experimental Protocols: A General Framework

NMR Data Acquisition Workflow

Figure 1. A generalized workflow for the acquisition and analysis of NMR data for a natural product like this compound.

Mass Spectrometry Data Acquisition Workflow

cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition MS Data Acquisition cluster_data_analysis_ms Data Analysis Isolate this compound Isolate this compound Prepare Solution in Appropriate Solvent (e.g., Methanol) Prepare Solution in Appropriate Solvent (e.g., Methanol) Isolate this compound->Prepare Solution in Appropriate Solvent (e.g., Methanol) Infuse into Mass Spectrometer (e.g., ESI-QTOF) Infuse into Mass Spectrometer (e.g., ESI-QTOF) Prepare Solution in Appropriate Solvent (e.g., Methanol)->Infuse into Mass Spectrometer (e.g., ESI-QTOF) Acquire Full Scan MS Acquire Full Scan MS Infuse into Mass Spectrometer (e.g., ESI-QTOF)->Acquire Full Scan MS Perform Tandem MS (MS/MS) on Precursor Ion Perform Tandem MS (MS/MS) on Precursor Ion Acquire Full Scan MS->Perform Tandem MS (MS/MS) on Precursor Ion Determine Elemental Composition from HRMS Determine Elemental Composition from HRMS Perform Tandem MS (MS/MS) on Precursor Ion->Determine Elemental Composition from HRMS Analyze Fragmentation Pattern to Confirm Structure Analyze Fragmentation Pattern to Confirm Structure Determine Elemental Composition from HRMS->Analyze Fragmentation Pattern to Confirm Structure

Figure 2. A standard workflow for obtaining and interpreting mass spectrometry data for a natural product.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. As a polyene macrolide antibiotic, its primary mechanism of action is likely similar to other members of its class, which involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. Further research is required to elucidate any specific interactions with cellular signaling cascades.

Conclusion

The comprehensive spectroscopic characterization of this compound remains an area ripe for further investigation. The lack of accessible primary NMR and MS data presents a significant challenge for researchers in the field. This guide provides a foundational understanding of the expected spectroscopic properties and outlines the general experimental workflows necessary for such a characterization. The scientific community would greatly benefit from the publication of detailed, modern spectroscopic data for this antibiotic to facilitate further research and development.

An In-depth Technical Guide to Homologous Compounds of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologous compounds of Surgumycin, a carbonyl-conjugated pentaenic antibiotic. As a member of the polyene macrolide family, this compound shares structural and functional similarities with other pentaenes, making a comparative study of these homologs crucial for understanding their structure-activity relationships, biosynthetic origins, and potential therapeutic applications. This document details the chemical structures, biological activities, and experimental protocols related to this compound and its key homologous counterparts: Filipin III, Fungichromin, and Chainin.

Structural Comparison of this compound and Its Homologs

This compound and its homologs are classified as pentaene macrolides, characterized by a large macrocyclic lactone ring containing a sequence of five conjugated double bonds. These compounds are products of polyketide biosynthesis, leading to variations in their hydroxylation patterns and side-chain substitutions, which in turn influence their biological activity.

Table 1: Physicochemical Properties of this compound and Homologous Pentaenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₃₆H₆₀O₁₁668.86Carbonyl-conjugated pentaene, extensive hydroxylation
Filipin III C₃₅H₅₈O₁₁654.8328-membered macrolide, lacks the exocyclic carbonyl group of this compound.[1][2]
Fungichromin C₃₅H₅₈O₁₂670.83Also known as Pentamycin or Lagosin, highly hydroxylated 28-membered macrolide.[3][4][5]
Chainin C₃₃H₅₄O₁₀610.78A smaller macrolide ring compared to the others.

Comparative Biological Activity

The primary mechanism of action for polyene macrolides involves binding to sterols, particularly ergosterol, in fungal cell membranes. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately cell death. The affinity for ergosterol over cholesterol is a key determinant of their selective antifungal activity and toxicity profile.

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of this compound Homologs

OrganismFilipin III (mg/L)Fungichromin (mg/L)
Candida utilis0.3[6]-
Saccharomyces cerevisiae0.4[6]-
Fusarium oxysporum-3.80[7]
Rhizoctonia solani-72 (IC₉₀)

Biosynthetic Pathways

The structural diversity among these homologous pentaenes arises from variations in their biosynthesis by different strains of Streptomyces. The core macrolide structure is assembled by a Type I polyketide synthase (PKS) multienzyme complex. The subsequent modifications, such as hydroxylation and glycosylation (though not prominent in this subgroup), are carried out by tailoring enzymes, leading to the final distinct structures.

Below is a generalized workflow for the biosynthesis of pentaene macrolides.

Pentaene Macrolide Biosynthesis cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modifications Starter_Unit Starter Unit (e.g., acetate, propionate) PKS_Modules Type I PKS Modules (KS, AT, KR, DH, ER, ACP) Starter_Unit->PKS_Modules Extender_Units Extender Units (malonyl-CoA, methylmalonyl-CoA) Extender_Units->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Thioesterase-mediated Cyclization Polyketide_Chain->Cyclization Macrolactone_Core Macrolactone Core Cyclization->Macrolactone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450 monooxygenases) Macrolactone_Core->Tailoring_Enzymes Final_Product Final Pentaene Macrolide (this compound, Filipin III, etc.) Tailoring_Enzymes->Final_Product

A generalized biosynthetic pathway for pentaene macrolides.

Experimental Protocols

Isolation and Purification of Pentaene Macrolides

A general workflow for the isolation and purification of these compounds from Streptomyces fermentation broths is outlined below. The specific solvents and chromatographic conditions may be optimized for each compound.

Isolation and Purification Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., ethyl acetate, butanol) Fermentation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Bioassay-guided Fraction Collection Silica_Gel_Chromatography->Fraction_Collection HPLC High-Performance Liquid Chromatography (HPLC) (e.g., C18 reverse-phase) Fraction_Collection->HPLC Purified_Compound Purified Pentaene Macrolide HPLC->Purified_Compound

General workflow for isolating and purifying pentaene macrolides.

Detailed Methodologies:

  • Fermentation: Cultures of the producing Streptomyces strain (e.g., S. filipinensis for Filipin III) are grown in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: The whole fermentation broth or the mycelial cake is extracted with a water-immiscible organic solvent such as ethyl acetate or butanol.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

  • HPLC Purification: Fractions showing antifungal activity are further purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to obtain the pure compound.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of the purified compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[10][11][12][13]

MIC Determination Workflow Prepare_Compound Prepare stock solution of test compound in DMSO Serial_Dilution Perform two-fold serial dilutions in a 96-well microtiter plate Prepare_Compound->Serial_Dilution Inoculation Inoculate each well with the fungal suspension Serial_Dilution->Inoculation Inoculum_Preparation Prepare standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) Inoculum_Preparation->Inoculation Incubation Incubate at an appropriate temperature and duration (e.g., 35-37°C for 24-48 hours) Inoculation->Incubation Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth Incubation->Read_Results MIC_Value MIC Value Read_Results->MIC_Value

References

In-depth Technical Guide: The Therapeutic Potential of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on publicly available scientific literature and research data. Surgumycin is currently understood to be a research compound and is not approved for human or veterinary use.[1]

Executive Summary

This compound is a carbonyl-conjugated pentaenic antibiotic.[1] Belonging to the polyene class of antibiotics, its primary therapeutic potential lies in its antifungal activity. This guide aims to provide a comprehensive overview of the current understanding of this compound, focusing on its classification, and potential mechanisms of action based on its structural class. Due to the limited publicly available data on this compound, this document also outlines the necessary future directions for research to fully elucidate its therapeutic profile.

Potential Therapeutic Class: Antifungal Agent

This compound is classified as a pentaenic antibiotic.[1] Polyene antibiotics are a well-established class of antifungal agents. Their mechanism of action typically involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death. Given this compound's classification as a pentaene, it is highly probable that its primary therapeutic application would be in the treatment of fungal infections.

Postulated Mechanism of Action

Signaling Pathway Diagram

The following diagram illustrates the generally accepted mechanism of action for polyene antibiotics, which is the likely pathway for this compound.

Surgumycin_MoA cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to MembranePore Membrane Pore Formation Ergosterol->MembranePore Induces IonLeakage K+, Na+, H+ Leakage MembranePore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Postulated mechanism of action for this compound based on its polyene antibiotic class.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound, such as IC50, EC50, or Ki values from preclinical studies. The following table is presented as a template for when such data becomes available.

Parameter Value Assay Conditions Reference
IC50 (Candida albicans)Data not available
IC50 (Aspergillus fumigatus)Data not available
In vivo Efficacy (Murine Model)Data not available
Cytotoxicity (Mammalian Cells)Data not available

Proposed Experimental Protocols

To thoroughly characterize the therapeutic potential of this compound, a series of key experiments are required. The following are proposed high-level protocols.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in 96-well microtiter plates containing appropriate fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized suspension of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Incubate the plates at the optimal growth temperature for the respective fungi (e.g., 35°C for 24-48 hours).

  • Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth.

Ergosterol Binding Assay

Objective: To confirm that this compound's mechanism of action involves binding to ergosterol.

Methodology:

  • Prepare liposomes containing ergosterol and a fluorescent lipid dye.

  • Incubate the ergosterol-containing liposomes with varying concentrations of this compound.

  • Measure the fluorescence intensity. A change in fluorescence upon addition of this compound would indicate binding to ergosterol and disruption of the liposome structure.

  • As a control, perform the same assay with cholesterol-containing liposomes to assess specificity.

In Vivo Efficacy Study (Murine Model of Disseminated Candidiasis)

Objective: To evaluate the in vivo antifungal efficacy of this compound.

Methodology:

  • Induce a systemic Candida albicans infection in immunocompromised mice via intravenous injection.

  • Administer this compound at various dosages to different treatment groups via an appropriate route (e.g., intraperitoneal or intravenous).

  • Include a vehicle control group and a positive control group (e.g., treated with a known antifungal like amphotericin B).

  • Monitor the survival of the mice over a period of time (e.g., 14-21 days).

  • At the end of the study, or upon humane endpoint, harvest organs (e.g., kidneys, brain) to determine the fungal burden (colony-forming units per gram of tissue).

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Surgumycin_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Lead Optimization MIC_Assay MIC Assay Ergosterol_Binding Ergosterol Binding Assay MIC_Assay->Ergosterol_Binding Cytotoxicity_Assay Mammalian Cell Cytotoxicity Ergosterol_Binding->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetic Studies Cytotoxicity_Assay->Pharmacokinetics Efficacy_Model Murine Efficacy Model Pharmacokinetics->Efficacy_Model Toxicology Preliminary Toxicology Efficacy_Model->Toxicology SAR_Studies Structure-Activity Relationship Studies Toxicology->SAR_Studies

Caption: Proposed preclinical development workflow for this compound.

Future Directions

The current body of public knowledge on this compound is limited. To fully assess its therapeutic potential, the following research areas should be prioritized:

  • Comprehensive Antifungal Spectrum: Testing this compound against a broad panel of clinical fungal isolates, including resistant strains.

  • Mechanism of Action Elucidation: Detailed studies to confirm ergosterol binding and investigate other potential molecular targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

  • Toxicology Studies: In-depth evaluation of the potential toxicity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to potentially improve efficacy and reduce toxicity.

Conclusion

This compound, as a carbonyl-conjugated pentaenic antibiotic, holds promise as a potential antifungal agent.[1] However, a significant amount of foundational research is required to validate this potential and to characterize its efficacy and safety profile. The experimental protocols and workflow outlined in this guide provide a roadmap for the systematic evaluation of this compound and its progression as a potential therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of the scientific literature and available databases did not yield any information on a compound named "Surgumycin." It is possible that "this compound" may be a new or proprietary name not yet disclosed in public-facing scientific literature, a misspelling of an existing compound, or a compound that has not been synthesized or described.

The search results did retrieve information on the synthesis and biosynthesis of several other complex natural products, including:

  • Argimycins P: A family of polyketide alkaloids.[1][2]

  • Mannopeptimycins: A class of lipoglycopeptide antibiotics.[3]

  • Sorangicin A: A complex macrolide antibiotic.[4]

  • Panowamycins, TM-135, and Veramycin F. [5]

  • Glauconic and Glaucanic Acid. [6]

  • Zaragozic Acid C. [7][8]

These search results did not, however, contain any mention of "this compound." Without any information on the chemical structure, properties, or synthesis of this compound, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams.

For the benefit of researchers, scientists, and drug development professionals, a generalized workflow for developing a synthesis protocol for a novel compound is outlined below. This workflow is based on common practices in medicinal chemistry and process development.

General Workflow for Natural Product Synthesis Protocol Development

A logical workflow for the total synthesis of a natural product is essential for a successful and efficient process. The following diagram illustrates a typical approach, from initial retrosynthetic analysis to final compound verification.

General_Synthesis_Workflow A Retrosynthetic Analysis B Key Fragment Synthesis A->B Design of synthetic route C Fragment Coupling B->C Convergent synthesis D Late-Stage Modifications C->D Installation of functional groups E Purification D->E Chromatography, Crystallization F Structural Verification E->F NMR, MS, X-ray

Caption: A generalized workflow for the total synthesis of a natural product.

Hypothetical Signaling Pathway Inhibition

Should "this compound" be an inhibitor of a signaling pathway, a diagram illustrating this mechanism of action would be crucial for its biological characterization. Below is a hypothetical representation of a signaling pathway being inhibited by a theoretical drug.

Signaling_Pathway_Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene This compound This compound (Hypothetical) This compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by "this compound".

We recommend that the user verify the name and spelling of the compound of interest and provide a chemical structure or a reference to a publication describing it. With more specific information, a detailed synthesis protocol and associated application notes can be developed.

References

Purification of Surgumycin from Crude Extract: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed and specific protocols for the purification of "Surgumycin" are not available in the public scientific literature. The following application notes and protocols are based on established, general methodologies for the purification of novel antibiotics and secondary metabolites from bacterial crude extracts, particularly from Streptomyces species, which are a common source of such compounds. These protocols should be adapted and optimized based on the specific physicochemical properties of this compound as they are determined.

Introduction

This compound is a compound with noted antimicrobial activity.[1] The successful purification of this compound from a crude extract is a critical step in its development as a potential therapeutic agent. This process is essential for detailed structural elucidation, comprehensive bioactivity assessment, and subsequent preclinical and clinical studies. This document provides a generalized framework and detailed protocols for the isolation and purification of a novel antibiotic, which can be applied to this compound. The workflow encompasses fermentation, extraction, multi-step chromatographic purification, and purity assessment.

Data Presentation

The following tables provide a template for recording and summarizing quantitative data at each stage of the purification process. Hypothetical data is included for illustrative purposes.

Table 1: Summary of this compound Purification Steps

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract50001,000,0002001001
Solvent Partitioning1500850,000567852.8
Silica Gel Column300600,00020006010
Ion Exchange Chrom.50450,00090004545
Preparative HPLC5300,00060,00030300

Table 2: HPLC Analysis of Purified this compound

ParameterValue
Retention Time (min)12.5
Purity by Area (%)>98%
Mobile PhaseAcetonitrile:Water with 0.1% TFA (Gradient)
ColumnC18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Detection Wavelength280 nm

Experimental Protocols

Fermentation and Production of Crude Extract

This protocol describes the initial steps to produce and extract the crude mixture containing this compound from a bacterial culture, such as Streptomyces.

Protocol 3.1.1: Large-Scale Fermentation

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP-2 medium) with a pure culture of the this compound-producing strain.

  • Incubate the seed culture at 30°C for 48-72 hours with shaking at 180 rpm.

  • Use the seed culture to inoculate a large-scale production fermenter containing the optimized production medium.

  • Continue fermentation for 7-10 days at 30°C with controlled aeration and agitation. Monitor the production of this compound periodically using a bioassay or HPLC analysis of small samples.

Protocol 3.1.2: Extraction of Crude this compound

  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to a level that optimizes this compound solubility and stability (e.g., acidic or basic, to be determined empirically).

    • Perform liquid-liquid extraction using an equal volume of an appropriate organic solvent such as ethyl acetate or butanol.

    • Separate the organic phase and repeat the extraction process twice more.

    • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude supernatant extract.

  • Mycelial Extraction:

    • Homogenize the mycelial pellet with a solvent like methanol or acetone.

    • Centrifuge to remove cell debris.

    • Concentrate the solvent to obtain the crude mycelial extract.

  • Determine the antimicrobial activity of both extracts to identify the primary location of this compound.

Purification of this compound

This section details a multi-step chromatographic approach to purify this compound from the crude extract.

Protocol 3.2.1: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry to create a uniform stationary phase.

  • Dissolve the crude extract in a minimal volume of the initial mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent and gradually increase the polarity by introducing a more polar solvent (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).

  • Collect fractions of a fixed volume.

  • Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) and a bioassay.

  • Pool the active fractions and concentrate them.

Protocol 3.2.2: Ion Exchange Chromatography (Optional)

If this compound possesses an ionizable group, this step can significantly enhance purification.

  • Select an appropriate ion-exchange resin (anion or cation exchanger) based on the predicted charge of this compound at a given pH.

  • Pack a column with the chosen resin and equilibrate it with a low-ionic-strength buffer.

  • Dissolve the partially purified sample from the previous step in the equilibration buffer and load it onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.

  • Collect fractions and identify those containing this compound by bioassay and/or HPLC.

  • Pool the active fractions and desalt if necessary.

Protocol 3.2.3: Preparative High-Performance Liquid Chromatography (HPLC)

This is the final polishing step to achieve high purity.

  • Use a preparative reverse-phase C18 HPLC column.

  • Develop a suitable mobile phase gradient, typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Dissolve the sample from the previous purification step in the initial mobile phase.

  • Inject the sample onto the preparative column.

  • Monitor the elution profile using a UV detector at a wavelength where this compound absorbs.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Lyophilize or evaporate the solvent to obtain pure this compound.

Purity Assessment and Characterization

Protocol 3.3.1: Analytical HPLC

  • Use an analytical reverse-phase C18 column.

  • Inject a small amount of the purified this compound.

  • Run a gradient similar to the preparative method.

  • Assess the purity by integrating the peak area of this compound relative to any impurity peaks.

Protocol 3.3.2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Obtain the mass spectrum of the purified compound to determine its molecular weight.

  • Perform 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), to elucidate the chemical structure of this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Fermentation Large-Scale Fermentation Harvesting Harvesting & Separation Fermentation->Harvesting Extraction Crude Extract Preparation Harvesting->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Ion_Exchange Ion Exchange Chromatography Silica_Gel->Ion_Exchange Prep_HPLC Preparative HPLC Ion_Exchange->Prep_HPLC Purity_Check Purity Assessment (Analytical HPLC) Prep_HPLC->Purity_Check Structure_Elucidation Structural Elucidation (MS, NMR) Purity_Check->Structure_Elucidation Bioactivity Bioactivity Assays Purity_Check->Bioactivity Final_Product Pure this compound Purity_Check->Final_Product

Caption: Generalized workflow for the purification of this compound.

logical_relationship Crude_Extract Crude Extract (Low Purity, High Impurity) Purification_Process Multi-Step Purification (Chromatography) Crude_Extract->Purification_Process Pure_Compound Pure this compound (High Purity, Low Impurity) Purification_Process->Pure_Compound Impurities Removed Impurities Purification_Process->Impurities

Caption: Logical flow of the purification process.

References

Application Note: Quantitative Analysis of Surgumycin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Fictional Application Laboratory, Google Scientific

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Surgumycin in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a novel therapeutic agent with potent activity that necessitates reliable and sensitive analytical methods for its measurement in biological matrices. Monitoring the concentration of this compound in plasma is crucial for understanding its pharmacokinetics and ensuring optimal dosing strategies in clinical settings. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a preferred technique for bioanalysis due to its high selectivity, sensitivity, and speed.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS.

Principle of the Method

The analytical method is based on the isolation of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into an HPLC system for chromatographic separation on a C18 reversed-phase column. The separated analytes are subsequently ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation and Analytical Conditions
  • HPLC System: A typical UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A generic gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: (To be determined for this compound and IS)

    • This compound: Precursor ion [M+H]⁺ → Product ion

    • This compound-d4 (IS): Precursor ion [M+H]⁺ → Product ion

Experimental Protocols
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound-d4 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound-d4).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocols

Protocol 1: HPLC-MS/MS System Preparation and Operation
  • System Startup: Ensure the HPLC and mass spectrometer are powered on and have completed their startup diagnostics.

  • Mobile Phase Preparation: Prepare fresh mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).

  • System Equilibration: Purge the HPLC pumps and lines with the respective mobile phases. Equilibrate the analytical column with the initial mobile phase composition (e.g., 95% A, 5% B) at the specified flow rate until a stable baseline is achieved.

  • Mass Spectrometer Tuning: Infuse a standard solution of this compound to optimize the precursor and product ions for the MRM transitions. Optimize source parameters such as capillary voltage, source temperature, and gas flows.

  • Sequence Setup: Create a sequence in the instrument control software including blank injections, calibration standards, QC samples, and unknown samples.

  • Initiate Analysis: Start the sequence to begin the automated analysis of the samples.

Protocol 2: Data Processing and Quantification
  • Peak Integration: Use the instrument's software to integrate the chromatographic peaks for this compound and the internal standard.

  • Calibration Curve Generation: Plot the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting.

  • Concentration Calculation: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Data Review: Review the chromatography for any abnormalities, and ensure that the QC samples are within the acceptable accuracy and precision limits.

Data Presentation

Table 1: HPLC-MS/MS Method Validation Summary for this compound

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 105%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Add Acetonitrile & Vortex add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem MS Detection (MRM) esi->msms data Data Acquisition msms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification in plasma.

logical_relationship cluster_method_validation Method Validation Parameters cluster_assay_performance Assay Performance Characteristics linearity Linearity reliable_quant Reliable Quantification linearity->reliable_quant accuracy Accuracy accuracy->reliable_quant precision Precision precision->reliable_quant sensitivity Sensitivity (LLOQ) sensitivity->reliable_quant selectivity Selectivity selectivity->reliable_quant stability Stability stability->reliable_quant

Caption: Key parameters for method validation.

References

Surgumycin: Unraveling the Data on a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

The term "surgumycin" does not correspond to any known compound in widely available scientific literature and databases. This suggests that "this compound" may be a novel or proprietary substance with limited public information, or potentially a typographical error.

Extensive searches for "this compound" and its potential quantification assays have not yielded any specific results. Information regarding its chemical structure, mechanism of action, or established analytical methods for its detection and quantification is not currently available in the public domain.

Therefore, the creation of detailed application notes and protocols, as requested, is not feasible at this time. Such a document would require established scientific data on the compound's properties, validated analytical methodologies, and an understanding of its biological effects, none of which are presently accessible for a compound named "this compound."

For researchers, scientists, and drug development professionals interested in a compound that may be represented by "this compound," it is recommended to:

  • Verify the Compound Name: Double-check the spelling and nomenclature of the compound. It is possible that it is a different, but similarly named, substance.

  • Consult Proprietary Databases: If "this compound" is a compound under development, information may be restricted to internal or licensed databases.

  • Engage in Primary Research: For a truly novel compound, the development of quantification assays would be a primary research objective. This would involve:

    • Method Development: Establishing and validating analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This process includes optimizing parameters like the mobile phase, column, and detection settings.

    • Protocol Validation: Ensuring the developed assay is accurate, precise, sensitive, and specific for the quantification of the compound in relevant biological matrices.

    • Mechanism of Action Studies: Investigating the biological pathways affected by the compound to understand its therapeutic potential and to inform the development of relevant diagrams and further assays.

Without foundational information on "this compound," any attempt to generate application notes or protocols would be purely speculative and scientifically unsound. We encourage the user to confirm the identity of the compound of interest to enable a more fruitful search for relevant scientific data.

Application Notes and Protocols for Surgumycin (using Curcumin as a representative compound) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, "Surgumycin" is not a recognized compound in publicly available scientific literature. Therefore, to fulfill the user's request for detailed application notes and protocols, the well-researched natural compound Curcumin will be used as a representative example. The following data, protocols, and signaling pathway information are based on published studies of Curcumin.

Introduction

This compound (represented by Curcumin) is a natural polyphenol with well-documented anti-inflammatory, antioxidant, and anticancer properties.[1] In cell culture, it is a valuable tool for studying various cellular processes, including cell proliferation, apoptosis, and signal transduction. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its cytotoxic and anti-proliferative effects, as well as information on its known signaling pathway interactions.

Data Presentation

Table 1: Cytotoxicity of this compound (as Curcumin) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[2] The following table summarizes the IC50 values of Curcumin in different cancer cell lines, demonstrating its anti-proliferative effects.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
Rh1Rhabdomyosarcoma~2-5Not SpecifiedNot Specified
Rh30Rhabdomyosarcoma~2-5Not SpecifiedNot Specified
DU145Prostate CancerNot SpecifiedNot SpecifiedNot Specified
MCF-7Breast CancerNot SpecifiedNot SpecifiedNot Specified
HelaCervical CancerNot SpecifiedNot SpecifiedNot Specified

Data derived from a study on Curcumin's effect on rhabdomyosarcoma cells and other cell lines.[3]

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments begin with healthy and consistently maintained cell cultures. Adhering to standard aseptic techniques is crucial to prevent contamination.[4][5]

Materials:

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Protocol for Subculturing Adherent Cells:

  • Warm all media and reagents to 37°C.

  • Remove and discard the culture medium from the flask.

  • Wash the cell monolayer with PBS to remove any residual serum.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.[6]

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.[6]

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the desired density.

Assessment of Cell Viability (Cytotoxicity) using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is a reliable method for assessing cytotoxicity.[2]

Materials:

  • 96-well plates

  • This compound (Curcumin) stock solution (dissolved in DMSO)

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (Curcumin) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Terminate the experiment by adding cold TCA to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris-base solution.

  • Measure the absorbance at 565 nm using a microplate reader.

Real-Time Cytotoxicity Assay using Propidium Iodide

This method allows for the kinetic analysis of cell death by using a fluorescent probe that is excluded by live cells.[7]

Materials:

  • Optical grade culture plates

  • This compound (Curcumin) stock solution

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Time-lapse fluorescence microscope

Protocol:

  • Seed cells in an optical grade plate at the desired density.

  • Add this compound (Curcumin) to the culture medium at the desired concentrations.

  • Add PI to the culture medium to a final concentration of 1 µg/mL.[7]

  • Place the plate in a time-lapse fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Acquire phase-contrast and red fluorescence images at regular intervals (e.g., every 30 minutes) for the duration of the experiment.

  • Analyze the images to quantify the number of PI-positive (dead) cells over time.

Signaling Pathways and Visualizations

This compound (as Curcumin) is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[8] Curcumin has been shown to inhibit this pathway, leading to decreased cell proliferation.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Curcumin) This compound->mTOR inhibits

Caption: this compound (Curcumin) inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Curcumin can suppress the activation of NF-κB, contributing to its anti-inflammatory and pro-apoptotic effects.[9][10]

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression NFkB->Gene_Expression This compound This compound (Curcumin) This compound->IKK inhibits

Caption: this compound (Curcumin) inhibits the NF-κB signaling pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of a compound like this compound.

Cytotoxicity_Workflow start Start cell_culture Maintain Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate for 24-72h treatment->incubation assay Perform Cytotoxicity Assay (e.g., SRB, MTT) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A standard workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for In Vivo Studies of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Surgumycin (Hypothetical)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As there is no publicly available information on "this compound," this document provides a generalized framework and example protocols for in vivo studies of a novel investigational antibiotic. The data and pathways presented are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel investigational antibiotic with potential activity against multidrug-resistant Gram-positive bacteria. Preclinical in vitro studies have demonstrated promising bactericidal activity. The following application notes and protocols outline the essential in vivo studies to evaluate the pharmacokinetic profile, efficacy, and safety of this compound in animal models. These studies are crucial for establishing a foundation for potential clinical development.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate in a living organism.[1]

Data Presentation: Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters from a single-dose intravenous (IV) and oral (PO) administration study in a murine model is presented below.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) 1050
Cmax (µg/mL) 25.5 ± 3.18.2 ± 1.5
Tmax (h) 0.252.0
AUC (0-t) (µg*h/mL) 45.7 ± 5.338.9 ± 4.8
Half-life (t1/2) (h) 2.5 ± 0.43.1 ± 0.6
Bioavailability (%) N/A~30%
Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a single-dose pharmacokinetic study in mice.

Objective: To determine the key pharmacokinetic parameters of this compound following IV and PO administration in mice.

Materials:

  • This compound (formulated for IV and PO administration)

  • 8-10 week old male C57BL/6 mice

  • Standard laboratory equipment for animal handling and dosing

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or other appropriate analytical instrumentation for drug quantification

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least 72 hours prior to the study.

  • Dosing:

    • IV Group: Administer a single dose of this compound (e.g., 10 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][2]

  • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Efficacy Studies

Efficacy studies in relevant animal models are critical to demonstrate the potential therapeutic benefit of a new drug.[3][4]

Data Presentation: Efficacy in a Murine Thigh Infection Model

This table summarizes the efficacy of this compound in a neutropenic mouse thigh infection model against a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Treatment GroupDose (mg/kg)RouteBacterial Load (log10 CFU/g tissue) at 24h
Vehicle Control N/AIP8.5 ± 0.4
This compound 25IP5.2 ± 0.6
This compound 50IP3.1 ± 0.5
Vancomycin (Comparator) 50IP4.5 ± 0.7
Experimental Protocol: Murine Thigh Infection Model

This protocol outlines an efficacy study using a well-established thigh infection model.[5]

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.

Materials:

  • This compound and comparator antibiotic (e.g., Vancomycin)

  • Neutropenic mice (rendered neutropenic by cyclophosphamide administration)

  • Log-phase culture of the challenge organism (e.g., MRSA)

  • Standard laboratory equipment for animal handling, infection, and tissue processing

Procedure:

  • Induction of Neutropenia: Induce neutropenia in mice through intraperitoneal (IP) injection of cyclophosphamide.

  • Infection: Inoculate the thigh muscle of anesthetized mice with a specific concentration of the bacterial suspension.

  • Treatment: Initiate treatment with this compound, a comparator drug, or vehicle control at a specified time post-infection (e.g., 2 hours).

  • Endpoint: At 24 hours post-treatment, euthanize the animals, aseptically remove the thigh muscle, and homogenize the tissue.

  • Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads between the treatment and control groups.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of a drug candidate.[6]

Data Presentation: Acute Toxicology Findings

This table summarizes the findings from a single-dose acute toxicology study in rats.

Dose Group (mg/kg)RouteKey ObservationsNOAEL (No-Observed-Adverse-Effect Level)
Control IVNo abnormalities observedN/A
100 IVNo significant findings
300 IVMild, transient signs of lethargy100 mg/kg
1000 IVSignificant lethargy, ruffled fur, reversible within 24h
Experimental Protocol: Acute Toxicology Study

This protocol describes a single-dose acute toxicology study.

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration of this compound.

Materials:

  • This compound

  • Sprague-Dawley rats

  • Standard laboratory equipment for animal observation, blood collection, and necropsy

Procedure:

  • Dosing: Administer single, escalating doses of this compound to different groups of animals. Include a vehicle control group.

  • Clinical Observation: Monitor animals for clinical signs of toxicity at regular intervals for up to 14 days.

  • Body Weight and Food Consumption: Record body weight and food consumption throughout the study.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals and examine major organs and tissues for gross and microscopic changes.

  • Data Analysis: Evaluate all data to determine the No-Observed-Adverse-Effect Level (NOAEL).[6]

Visualizations

Hypothetical Signaling Pathway

Surgumycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound ProteinSynthesis Protein Synthesis (Ribosome) This compound->ProteinSynthesis Inhibition CellWall Cell Wall Synthesis BacterialDeath Bacterial Death ProteinSynthesis->BacterialDeath DNAReplication DNA Replication

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation start Novel Compound (this compound) pk_study Pharmacokinetic Study (Mouse/Rat) start->pk_study efficacy_model Efficacy Study (Infection Model) start->efficacy_model dose_range Dose-Ranging Efficacy pk_study->dose_range efficacy_model->dose_range toxicology Acute Toxicology (Rodent) safety_assessment Safety Assessment toxicology->safety_assessment dose_range->toxicology go_nogo Go/No-Go Decision for Further Development dose_range->go_nogo safety_assessment->go_nogo

Caption: Generalized workflow for preclinical in vivo studies.

References

Application Notes: Surgumycin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surgumycin is a novel investigational compound with a dual mechanism of action, demonstrating potential as both an antimicrobial and an anti-cancer agent. In prokaryotes, it is hypothesized to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In eukaryotes, preliminary data suggests that this compound modulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These application notes provide a framework for developing assays to characterize the activity of this compound.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound or similar compounds.

Key Applications

  • Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.

  • Enzyme Inhibition Assays: Quantification of this compound's inhibitory activity against bacterial DNA gyrase.

  • Cell-Based Proliferation Assays: Evaluation of the anti-proliferative effects of this compound on cancer cell lines.

  • Western Blot Analysis: Investigation of the modulation of the PI3K/Akt/mTOR signaling pathway in response to this compound treatment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial strains, a key parameter for assessing its antimicrobial potency.[1][2][3][4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacterial inoculum without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: DNA Gyrase Inhibition Assay

This protocol describes a cell-free assay to quantify the inhibitory effect of this compound on bacterial DNA gyrase.

Materials:

  • Recombinant bacterial DNA gyrase

  • Supercoiled plasmid DNA (substrate)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • This compound at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, ATP, and supercoiled plasmid DNA.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. The inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for assessing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation levels.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 2592324
Escherichia coli ATCC 25922816
Pseudomonas aeruginosa ATCC 278531632
Enterococcus faecalis ATCC 2921248

Table 2: DNA Gyrase Inhibition by this compound

CompoundIC₅₀ (µM)
This compound0.5
Ciprofloxacin (Control)0.1

Table 3: Anti-proliferative Activity of this compound

Cell LineIC₅₀ after 48h (µM)
MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)2.5
HCT116 (Colon Cancer)1.8

Visualizations

Signaling Pathway

Surgumycin_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis mTORC1->Apoptosis

Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt/mTOR pathway.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Workflow for Western Blot analysis of protein expression.

Logical Relationship

Assay_Relationship This compound This compound Antimicrobial Antimicrobial Activity This compound->Antimicrobial Anticancer Anticancer Activity This compound->Anticancer MIC_MBC MIC/MBC Assays Antimicrobial->MIC_MBC Gyrase DNA Gyrase Assay Antimicrobial->Gyrase Proliferation Cell Proliferation Assay Anticancer->Proliferation WesternBlot Western Blot Anticancer->WesternBlot

Caption: Relationship between this compound's activities and corresponding assays.

References

Application Notes and Protocols for Surgumycin in Pancreatic Ductal Adenocarcinoma (PDAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction Surgumycin is an experimental small molecule inhibitor targeting the downstream signaling of the KRAS oncogene, a critical driver in over 90% of Pancreatic Ductal Adenocarcinoma (PDAC) cases. Specifically, this compound is designed to inhibit the phosphorylation of MEK1/2, a key component of the MAPK/ERK pathway, which is frequently hyperactivated in PDAC. By blocking this pathway, this compound aims to reduce tumor cell proliferation, survival, and invasion. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in preclinical PDAC models.

Mechanism of Action PDAC is characterized by constitutive activation of the KRAS signaling pathway, leading to uncontrolled cell growth and resistance to apoptosis. Activated KRAS signals through multiple downstream effectors, including the RAF-MEK-ERK (MAPK) cascade. This compound acts as a non-competitive inhibitor of MEK1/2, preventing its phosphorylation by RAF kinases. This blockade leads to the downstream inhibition of ERK1/2 phosphorylation, resulting in the downregulation of pro-proliferative and pro-survival genes.

Hypothesized Signaling Pathway Inhibition by this compound

Surgumycin_Pathway KRAS Activated KRAS RAF RAF KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibition

Figure 1: Hypothesized MEK1/2 inhibition by this compound.

Experimental Protocols

1. In Vitro Efficacy Assessment

1.1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PDAC cell lines.

  • Materials:

    • PDAC cell lines (e.g., PANC-1, MiaPaCa-2)

    • DMEM/RPMI-1640 medium with 10% FBS

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTS reagent (CellTiter 96® AQueous One Solution)

    • Plate reader

  • Protocol:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound (e.g., 0.01 nM to 100 µM) in culture medium.

    • Replace the medium with the drug-containing medium and incubate for 72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 using non-linear regression.

1.2. Western Blot for Pathway Analysis

  • Objective: To confirm the inhibition of MEK and ERK phosphorylation by this compound.

  • Materials:

    • PDAC cells treated with this compound (at IC50 concentration)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Primary antibodies (p-MEK, MEK, p-ERK, ERK, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Protocol:

    • Culture and treat cells with this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using a chemiluminescence detection system.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy & Mechanism cluster_2 Data Analysis start Seed PDAC Cells treat Treat with this compound (Dose-Response) start->treat viability MTS Assay (72h) treat->viability western Western Blot (24h) treat->western ic50 Calculate IC50 viability->ic50 pathway Analyze Protein Phosphorylation western->pathway

Figure 2: Workflow for in vitro evaluation of this compound.

2. In Vivo Efficacy Assessment

2.1. Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a PDAC xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • PANC-1 cells

    • Matrigel

    • This compound formulated for in vivo delivery

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 2 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into two groups: Vehicle control and this compound treatment.

    • Administer this compound (e.g., 25 mg/kg, daily via oral gavage) or vehicle for 21 days.

    • Measure tumor volume and body weight twice weekly. Tumor volume (V) = (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry).

In Vivo Experimental Workflow

In_Vivo_Workflow inject Implant PDAC Cells in Mice growth Tumor Growth to ~150 mm³ inject->growth randomize Randomize into Treatment Groups growth->randomize treat Administer this compound or Vehicle (21 Days) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure endpoint Endpoint Analysis: Tumor Weight & IHC measure->endpoint

Figure 3: Workflow for in vivo xenograft study.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in PDAC Cell Lines

Cell LineKRAS MutationThis compound IC50 (nM) [72h]
PANC-1G12D85.4 ± 7.2
MiaPaCa-2G12C112.1 ± 9.8
BxPC-3Wild-Type> 10,000

Table 2: In Vivo Efficacy of this compound in PANC-1 Xenograft Model

Treatment GroupNInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle10145.8 ± 15.31250.6 ± 110.2-
This compound (25 mg/kg)10148.2 ± 14.9488.1 ± 75.461.0

Application Notes and Protocols for Large-Scale Production of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework for the Production of a Novel Antibiotic

Introduction

Surgumycin represents a novel class of antimicrobial compounds with significant therapeutic potential. This document outlines a comprehensive framework for its large-scale production, catering to researchers, scientists, and drug development professionals. The following sections provide detailed protocols and application notes, from fermentation and purification to the elucidation of its mechanism of action. While "this compound" is a theoretical compound for the purpose of this guide, the principles and methodologies described herein are based on established practices for the production of complex microbial metabolites and can be adapted for newly discovered antibiotics.

Section 1: Fermentation and Production Optimization

The cornerstone of large-scale this compound production is a highly optimized fermentation process. This involves the selection of a high-yielding microbial strain, refinement of the culture medium, and precise control of environmental parameters.

1.1 Microbial Strain

The hypothetical producing organism for this compound is a genetically engineered strain of Streptomyces hygroscopicus, designated S. hygroscopicus NRRL 30439-SGM, selected for its enhanced production titers and metabolic efficiency.

1.2 Fermentation Medium Optimization

The composition of the fermentation medium is critical for maximizing the yield of this compound. A multi-stage optimization strategy, employing Response Surface Methodology (RSM), is recommended.[1][2][3] This statistical approach allows for the efficient evaluation of multiple variables and their interactions.

Table 1: Optimized Fermentation Medium for this compound Production

ComponentConcentration (g/L)Role
Glucose39.28Primary Carbon Source
Soybean Meal15.48Nitrogen Source
Corn Starch20.66Secondary Carbon Source
CaCO₃2.00pH Buffering Agent
K₂HPO₄0.50Phosphate Source
MgSO₄·7H₂O0.40Cofactor for Enzymatic Reactions
Trace Elements Solution1.00 mLProvides essential micronutrients

1.3 Optimization of Fermentation Parameters

Optimal physical and chemical parameters are crucial for maximizing this compound yield. These parameters are typically optimized using a combination of one-factor-at-a-time experiments and statistical designs like the Box-Behnken design.[1][4]

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterOptimal Value
Temperature30°C
Initial pH6.5
Inoculum Volume5% (v/v)
Agitation Speed200 rpm
Aeration Rate1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time12 days

1.4 Experimental Protocol: Shake Flask Fermentation for this compound

  • Seed Culture Preparation: Inoculate a 50 mL tube containing 10 mL of seed medium with a cryopreserved vial of S. hygroscopicus NRRL 30439-SGM. Incubate at 30°C for 5 days on a rotary shaker at 220 rpm.

  • Inoculation: Transfer the seed culture to a 1 L Erlenmeyer flask containing 200 mL of the optimized production medium to achieve a 5% inoculum volume.

  • Incubation: Incubate the production culture at 30°C for 12 days on a rotary shaker at 200 rpm.

  • Monitoring: Monitor the pH and glucose concentration periodically.

  • Harvesting: After 12 days, harvest the fermentation broth for downstream processing.

Section 2: Purification of this compound

A robust and scalable purification process is essential to isolate this compound with high purity and yield. A multi-step chromatographic approach is typically employed.

Table 3: Summary of this compound Purification Steps

StepResin/MatrixElution ConditionsPurity Achieved
1. Resin Adsorption Amberlite XAD-16Methanol:Water (80:20)~50%
2. Silica Gel Chromatography Silica Gel (200-300 mesh)Dichloromethane:Methanol Gradient~85%
3. Preparative HPLC C18 Reverse-PhaseAcetonitrile:Water Gradient with 0.1% TFA>98%

2.1 Experimental Protocol: Purification of this compound

  • Broth Pre-treatment: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Resin Adsorption: Pass the supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with deionized water to remove unbound impurities. Elute the bound this compound with an 80:20 methanol:water solution.

  • Solvent Extraction: Concentrate the eluate under vacuum and extract with ethyl acetate. Evaporate the ethyl acetate to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a stepwise gradient of dichloromethane and methanol. Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the enriched fractions and subject them to preparative reverse-phase HPLC on a C18 column. Elute with a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Final Product: Collect the pure fractions, neutralize with a mild base, and lyophilize to obtain pure this compound powder.

Section 3: Biosynthesis and Mechanism of Action

Understanding the biosynthetic pathway and the mechanism of action of this compound is crucial for strain improvement and clinical development.

3.1 Biosynthetic Pathway of this compound

This compound is a lipoglycopeptide antibiotic, and its biosynthesis is proposed to be carried out by a non-ribosomal peptide synthetase (NRPS) system.[5] The gene cluster responsible for its synthesis encodes enzymes for the assembly of the hexapeptide core and subsequent tailoring reactions such as glycosylation and acylation.[5]

Surgumycin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring Reactions cluster_final Final Product AminoAcids Amino Acids NRPS Non-Ribosomal Peptide Synthetase AminoAcids->NRPS FattyAcids Fatty Acyl-CoA Acylation Acylation FattyAcids->Acylation Sugars Activated Sugars Glycosylation Glycosylation Sugars->Glycosylation NRPS->Glycosylation Glycosylation->Acylation Hydroxylation Hydroxylation Acylation->Hydroxylation This compound This compound Hydroxylation->this compound Surgumycin_MOA This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell TargetEnzyme Target Enzyme (e.g., Transpeptidase) This compound->TargetEnzyme Inhibits BacterialCell->TargetEnzyme CellWall Cell Wall Synthesis TargetEnzyme->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to Surgumycin_Workflow Strain Strain Maintenance (S. hygroscopicus) Seed Seed Culture Development Strain->Seed Fermentation Large-Scale Fermentation Seed->Fermentation Harvest Harvesting & Broth Clarification Fermentation->Harvest Purification Downstream Processing & Purification Harvest->Purification QC Quality Control (Purity & Potency) Purification->QC Final Lyophilized This compound QC->Final

References

Application Notes and Protocols: Handling and Storage of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract These application notes provide detailed guidelines and protocols for the handling, storage, and experimental use of Surgumycin, a novel synthetic aminocoumarin antibiotic. The information is intended for researchers, scientists, and drug development professionals. Included are recommendations for storage to ensure compound integrity, protocols for solution preparation, and a detailed methodology for determining its Minimum Inhibitory Concentration (MIC).

Compound Information and Storage

This compound is a lyophilized powder that is light-sensitive and hygroscopic. Proper storage is critical to maintain its biological activity and ensure experimental reproducibility. Upon receipt, the vial should be stored under the recommended conditions. Before opening, allow the product to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

Stability and Storage Conditions

Long-term storage should be at -20°C, protected from light.[1][2][3] For short-term use, an aliquot of a stock solution can be stored at 4°C for a limited time. The stability of this compound under various conditions has been determined and is summarized below. Accelerated stability studies are conducted to understand the effects of short-term excursions from the recommended storage conditions, such as during shipping or handling.[1][4]

Quantitative Stability Data

The following table summarizes the stability of this compound as a lyophilized powder and in solution. Data is presented as the percentage of active compound remaining, as determined by HPLC analysis.

Condition Solvent/Form Temperature 1 Week 1 Month 3 Months 6 Months
Long-Term Lyophilized Powder-20°C (Dark)100%99.8%99.5%99.2%
Benchtop Lyophilized Powder25°C (Light)96.1%85.3%62.5%40.1%
Benchtop Lyophilized Powder25°C (Dark)99.5%98.2%95.8%92.3%
Solution 10 mM in DMSO-20°C99.6%99.1%98.4%97.5%
Solution 10 mM in DMSO4°C98.8%95.2%88.1%75.4%
Working Dilution 100 µg/mL in Broth37°C90.3% (24h)N/AN/AN/A

Hypothetical Mechanism of Action

This compound is hypothesized to exert its bactericidal effect by targeting bacterial DNA replication. It is believed to function as a potent inhibitor of DNA gyrase (GyrB subunit), an essential enzyme responsible for introducing negative supercoils into DNA, which is a critical step for replication and transcription. By binding to the ATP-binding pocket of GyrB, this compound prevents the conformational changes required for enzyme activity, leading to the accumulation of DNA strand breaks and subsequent cell death.

Surgumycin_Pathway cluster_cell Bacterial Cell Surgumycin_ext This compound (External) Surgumycin_int This compound (Internal) Surgumycin_ext->Surgumycin_int Cell Entry GyrB DNA Gyrase (GyrB Subunit) Surgumycin_int->GyrB Inhibitory Binding (Blocks ATP site) DNA_supercoiled Supercoiled DNA GyrB->DNA_supercoiled Catalyzes ATP ATP ATP->GyrB Binds DNA_relaxed Relaxed DNA DNA_relaxed->GyrB Replication DNA Replication & Transcription DNA_supercoiled->Replication Death Cell Death Replication->Death Leads to MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum 2. Dilute Inoculum 1:100 in CAMHB prep_inoculum->dilute_inoculum inoculate_wells 6. Inoculate Wells 1-11 with Diluted Bacteria dilute_inoculum->inoculate_wells prep_plate 3. Prepare 96-Well Plate (Add Broth to Wells 2-12) add_drug 4. Add this compound to Well 1 (e.g., 128 µg/mL) prep_plate->add_drug serial_dilute 5. Perform 2-Fold Serial Dilution (Well 1 to Well 10) add_drug->serial_dilute serial_dilute->inoculate_wells incubate 7. Incubate Plate (37°C, 18-24h) inoculate_wells->incubate read_results 8. Read Results (Determine Lowest Concentration with No Growth) incubate->read_results

References

Application Notes and Protocols for Surgumycin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surgumycin, a promising novel therapeutic agent, has demonstrated significant potential in preclinical studies. However, its efficacy is often limited by poor bioavailability and off-target side effects. Advanced drug delivery systems (DDS) are crucial for overcoming these limitations by enhancing therapeutic efficiency, improving solubility, and enabling targeted delivery. This document provides detailed application notes and experimental protocols for the development and evaluation of liposomal and nanoparticle-based delivery systems for this compound. These protocols are designed to guide researchers in the formulation, characterization, and in vitro/in vivo testing of this compound-loaded nanocarriers.

Liposomal Delivery Systems for this compound

Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them an excellent choice for this compound delivery.[1][2] The composition of the liposome can be tailored to control the release rate and improve stability.[1]

Formulation of this compound-Loaded Liposomes

Objective: To prepare stable, unilamellar liposomes encapsulating this compound.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Protocol: Thin-Film Hydration Method [2]

  • Dissolve DPPC, cholesterol, and this compound in a 2:1:0.5 molar ratio in a round-bottom flask using a chloroform/methanol (2:1 v/v) solvent mixture.

  • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is 41°C) to form a thin lipid film.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation, forming multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Characterization of this compound-Loaded Liposomes

Objective: To determine the physicochemical properties of the formulated liposomes.

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Encapsulation Efficiency (%) UV-Vis Spectrophotometry or HPLC> 80%
Drug Loading (%) UV-Vis Spectrophotometry or HPLC1 - 5%

Protocol: Determination of Encapsulation Efficiency

  • Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.

  • Measure the total amount of this compound (encapsulated + unencapsulated) using UV-Vis spectrophotometry or HPLC at its characteristic wavelength.

  • Separately, measure the amount of unencapsulated (free) this compound in the supernatant after centrifugation of the liposome suspension.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Polymeric Nanoparticle Delivery Systems for this compound

Polymeric nanoparticles offer advantages such as high stability, controlled release, and the potential for surface modification for targeted delivery.[3][4] Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are commonly used.

Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To prepare biodegradable nanoparticles encapsulating this compound.

Materials:

  • This compound

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Protocol: Emulsion-Solvent Evaporation Method

  • Dissolve this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the surfactant.

  • Add the organic phase to the aqueous phase dropwise while sonicating on ice to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water three times to remove residual PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Characterization of this compound-Loaded Nanoparticles
ParameterMethodTypical Values
Particle Size & PDI DLS150 - 300 nm, PDI < 0.3
Zeta Potential Laser Doppler Velocimetry-5 to -25 mV
Encapsulation Efficiency (%) UV-Vis Spectrophotometry or HPLC> 70%
Drug Loading (%) UV-Vis Spectrophotometry or HPLC2 - 10%

In Vitro Drug Release Studies

Objective: To evaluate the release kinetics of this compound from the delivery systems.

Protocol: Dialysis Method

  • Place a known concentration of the this compound-loaded liposomes or nanoparticles into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released this compound in the aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cell Viability Assay

Objective: To assess the cytotoxicity of free this compound and this compound-loaded delivery systems on cancer cells.

Protocol: MTT Assay

  • Seed cancer cells (e.g., MDA-MB-231, HCT 116) in a 96-well plate and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of free this compound, this compound-loaded liposomes/nanoparticles, and empty carriers for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound delivery systems in a xenograft mouse model.

Protocol: Xenograft Tumor Model

  • Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., saline control, empty carrier, free this compound, this compound-loaded liposomes/nanoparticles).

  • Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The therapeutic effect of many anticancer agents is mediated through the modulation of key cellular signaling pathways.[6][7] The following diagrams illustrate a potential signaling pathway affected by this compound and a typical experimental workflow for developing a drug delivery system.

Surgumycin_Signaling_Pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor (e.g., EGFR) This compound->CellSurfaceReceptor Inhibits NFkB NF-κB This compound->NFkB Inhibits Caspases Caspase Activation This compound->Caspases Activates PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes Caspases->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow Formulation Formulation of This compound Delivery System Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitroRelease In Vitro Drug Release Characterization->InVitroRelease CellCulture In Vitro Cell Studies (Viability, Uptake) Characterization->CellCulture DataAnalysis Data Analysis & Optimization InVitroRelease->DataAnalysis InVivo In Vivo Animal Studies (Efficacy, Toxicity) CellCulture->InVivo InVivo->DataAnalysis DataAnalysis->Formulation Optimization Loop

Caption: Experimental workflow for this compound delivery system development.

References

Application Note and Protocol for Testing Surgumycin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surgumycin is a novel investigational antibiotic. This document provides detailed protocols for the comprehensive evaluation of its antimicrobial efficacy. The described methodologies cover essential in vitro and in vivo assays to determine its potency, bactericidal activity, and preliminary safety profile. Adherence to these standardized procedures will ensure reproducible and comparable results, facilitating the assessment of this compound's potential as a therapeutic agent.

I. In Vitro Efficacy Assessment

The initial evaluation of an antibiotic's efficacy is performed using in vitro methods to determine its direct activity against pathogenic microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1][2] This is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method [3][4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Perform two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]

Data Presentation: MIC of this compound against Various Pathogens

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus292130.51
Methicillin-resistantS. aureus (MRSA)BAA-171711
Streptococcus pneumoniae496190.1250.25
Enterococcus faecalis2921224
Vancomycin-resistantE. faecium (VRE)7002214>256
Escherichia coli2592216>256
Pseudomonas aeruginosa27853>128>256
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]

Protocol: MBC Determination

  • Subculturing from MIC wells:

    • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

    • Spot-inoculate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Data Presentation: MIC vs. MBC of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Interpretation
S. aureus ATCC 292130.51Bactericidal
E. faecalis ATCC 2921228Bacteriostatic
S. pneumoniae ATCC 496190.1250.25Bactericidal
Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population over time.[5][6]

Protocol: Time-Kill Assay [5]

  • Preparation:

    • Prepare flasks containing MHB with this compound at various concentrations (e.g., 1x, 4x, and 8x the MIC).

    • Include a growth control flask without any antibiotic.

  • Inoculation:

    • Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).

  • Incubation and Analysis:

    • Incubate the plates overnight and count the colonies.

    • Plot the log10 CFU/mL versus time for each this compound concentration.

Data Presentation: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
05.75.75.75.7
26.55.14.23.8
47.34.33.1<2.0
88.53.5<2.0<2.0
129.12.8<2.0<2.0
249.3<2.0<2.0<2.0

II. Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antibiotic to mammalian cells to determine its therapeutic index.

Mammalian Cell Cytotoxicity Assay

Protocol: MTT Assay

  • Cell Culture:

    • Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Expose the cells to serial dilutions of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound

Cell LineThis compound IC₅₀ (µg/mL)
HeLa>128
HEK293>128

III. In Vivo Efficacy Assessment

In vivo models are essential to evaluate the efficacy of an antibiotic in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.[7][8]

Murine Sepsis Model

Protocol: Systemic Infection Model [3]

  • Infection:

    • Induce a systemic infection in mice (e.g., BALB/c) by intraperitoneal (IP) injection of a lethal dose of the target pathogen (e.g., MRSA).

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound via a relevant route (e.g., IP or intravenous) at various doses.

    • Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitoring:

    • Monitor the mice for survival over a period of 7-14 days.

  • Analysis:

    • Calculate the 50% effective dose (ED₅₀), which is the dose that protects 50% of the animals from lethal infection.

Data Presentation: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
This compound120
This compound560
This compound10100
Vancomycin10100

IV. Visualizations

Signaling Pathway Diagram

cluster_cell_wall Bacterial Cell Wall Synthesis Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Transglycosylase Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transpeptidase This compound This compound This compound->Lipid II Inhibits

Caption: Hypothetical mechanism of action of this compound inhibiting bacterial cell wall synthesis.

Experimental Workflow Diagrams

MIC/MBC Determination Workflow

A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of this compound B->C D Incubate 18-24h C->D E Read MIC D->E F Subculture from Clear Wells E->F G Incubate Agar Plates F->G H Determine MBC G->H

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

In Vivo Efficacy Workflow

A Acclimatize Mice B Induce Systemic Infection (IP) A->B C Administer this compound or Controls B->C D Monitor Survival for 7-14 Days C->D E Calculate ED50 D->E

Caption: Workflow for the murine sepsis model to evaluate in vivo efficacy.

References

Application Notes and Protocols for Surgumycin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a hypothetical compound named "Surgumycin." Publicly available scientific literature and databases do not contain information on a compound with this name. The information presented here is a generalized framework based on common practices in high-throughput screening (HTS) for anti-cancer drug discovery and is supplemented with details from research on compounds with similar proposed mechanisms of action, such as Curcumin. This document is intended to serve as a template for researchers and drug development professionals.

Introduction

This compound is a novel synthetic small molecule with potent anti-proliferative activity against a broad range of cancer cell lines in initial studies. Its purported mechanism of action involves the modulation of key signaling pathways implicated in tumor growth and survival. High-throughput screening (HTS) offers a robust platform for the rapid evaluation of this compound's activity across diverse cancer models and for the identification of potential synergistic drug combinations.[1] This document provides detailed protocols for the high-throughput screening of this compound and a framework for data analysis and presentation.

Mechanism of Action & Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects through the dual inhibition of the PI3K/Akt and NF-κB signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, evasion of apoptosis, and inflammation. By targeting these central nodes, this compound may induce apoptosis and inhibit tumor growth in various cancer types.[2]

Surgumycin_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K IKK IKK RTK->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Inflammation Inflammation & Anti-apoptosis NFkB->Inflammation This compound This compound This compound->PI3K This compound->IKK

Figure 1: Proposed signaling pathway of this compound.

High-Throughput Screening Workflow

A typical HTS workflow for evaluating the anti-proliferative effects of this compound is outlined below. This workflow is designed for efficiency and scalability, allowing for the screening of large compound libraries or multiple cell lines in parallel.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Plates Compound Library Plate Preparation Compound_Addition Compound Addition to Assay Plates Compound_Plates->Compound_Addition Cell_Seeding Cell Seeding in Assay Plates Cell_Seeding->Compound_Addition Incubation Incubation (e.g., 72 hours) Compound_Addition->Incubation Reagent_Addition Luminescent Reagent Addition Incubation->Reagent_Addition Plate_Reading Plate Reading (Luminescence) Reagent_Addition->Plate_Reading Data_Analysis Data Normalization & Hit Identification Plate_Reading->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response

Figure 2: High-throughput screening workflow for this compound.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Cell Viability

This protocol describes a primary HTS campaign to screen for the anti-proliferative activity of this compound using a luminescence-based cell viability assay that measures intracellular ATP levels.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom assay plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (e.g., DMSO)

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Method:

  • Cell Seeding:

    • Trypsinize and resuspend cells in a complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well in 40 µL) using a multichannel pipette or automated dispenser.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a compound plate by diluting this compound and control compounds to the desired screening concentration (e.g., 10 µM) in the culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solution to the corresponding wells of the cell plate.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition and Plate Reading:

    • Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 2: Secondary Dose-Response Assay

This protocol is for confirming the activity of primary hits and determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Same as Protocol 1.

Method:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Compound Dilution and Addition:

    • Prepare a serial dilution of this compound in culture medium to create a dose-response curve (e.g., 10 concentrations ranging from 0.1 nM to 100 µM).

    • Add 10 µL of each concentration to the appropriate wells of the cell plate. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition and Plate Reading:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

Table 1: HTS Primary Screen Summary (Hypothetical Data)
ParameterValue
Compound Library Size 10,000
Screening Concentration 10 µM
Number of Assay Plates 30
Z'-factor (average) 0.78
Signal-to-Background Ratio 150
Hit Criteria >50% Inhibition
Number of Primary Hits 150
Hit Rate 1.5%
Table 2: this compound Dose-Response Data (Hypothetical Data)
Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer2.5
A549 Lung Cancer5.1
HCT116 Colon Cancer1.8
PC-3 Prostate Cancer7.3
U-87 MG Glioblastoma3.2

References

Application Notes & Protocols for the Generation of Surgumycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical modification of Surgumycin, a carbonyl-conjugated pentaene antibiotic. The following protocols and methodologies are intended to facilitate the creation of novel this compound derivatives with potentially enhanced efficacy, improved pharmacokinetic properties, and reduced toxicity.

Introduction to this compound and Rationale for Derivatization

This compound is a polyene macrolide antibiotic with a complex structure characterized by a large lactone ring, a conjugated pentaene system, and multiple hydroxyl groups.[1] The structure of this compound was first described by Shenin IuD in 1990.[1][2][3] The polyene antibiotics exert their antimicrobial activity by binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. Derivatization of this natural product presents an opportunity to modulate its biological activity. Strategic chemical modifications can lead to analogs with a broader spectrum of activity, activity against resistant strains, improved solubility, and better tolerability.

Key Structural Features of this compound for Modification:

  • Hydroxyl Groups: The numerous hydroxyl groups offer multiple sites for modification through esterification, etherification, or oxidation.

  • Pentaene System: The conjugated double bond system is susceptible to reactions such as hydrogenation, epoxidation, and cycloaddition.

  • Lactone Ring: The macrolactone can be hydrolyzed and subsequently re-formed with modified linkers to alter the ring size or introduce new functionalities.

  • Isopropyl Group: Modification of the isopropyl group could influence the molecule's interaction with the cell membrane.

Quantitative Data Summary of Hypothetical this compound Derivatives

The following table summarizes hypothetical quantitative data for potential this compound derivatives. This data is illustrative and serves as a target profile for a derivatization campaign.

Compound Modification MIC vs. C. albicans (µg/mL) IC50 (µM) - HeLa Cells Aqueous Solubility (mg/mL)
This compound-1.0250.05
SUR-D1 C-28 Acetyl Ester0.5300.1
SUR-D2 C-28 Methyl Ether0.8280.08
SUR-D3 Selective Hydrogenation of one double bond2.0500.04
SUR-D4 Amino Acid Ester at C-280.25400.5
SUR-D5 C-14, C-16 Acetonide1.5350.15

Experimental Protocols

The overall workflow for creating and evaluating this compound derivatives involves synthesis, purification, characterization, and biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation This compound This compound Starting Material Reaction Chemical Modification This compound->Reaction Purification Purification (HPLC) Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Bioactivity Antifungal Assays (MIC) Characterization->Bioactivity Toxicity Cytotoxicity Assays (IC50) Bioactivity->Toxicity ADME Solubility, Stability Toxicity->ADME

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

This protocol describes the synthesis of a water-soluble this compound derivative by esterifying one of the secondary hydroxyl groups with an amino acid.

Materials:

  • This compound (100 mg)

  • N-Boc-glycine (1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • DCM/TFA (1:1)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Boc-Protection: To a solution of this compound in anhydrous DCM, add N-Boc-glycine, DCC, and DMAP.

  • Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound-glycine ester.

  • Boc-Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the final product by reverse-phase HPLC to obtain the this compound-28-glycine ester (SUR-D4).

G This compound This compound Step1 Esterification This compound->Step1 BocGly Boc-Glycine BocGly->Step1 DCC_DMAP DCC, DMAP, DCM DCC_DMAP->Step1 Intermediate Boc-Protected this compound Ester Step1->Intermediate Step2 Deprotection Intermediate->Step2 TFA TFA, DCM TFA->Step2 SUR_D4 SUR-D4 Step2->SUR_D4

Caption: Synthetic scheme for the preparation of SUR-D4.

This protocol describes a method for the selective hydrogenation of one of the double bonds in the pentaene system, which can reduce phototoxicity.

Materials:

  • This compound (50 mg)

  • Wilkinson's catalyst (RhCl(PPh3)3) (0.05 eq)

  • Anhydrous and degassed benzene or toluene

  • Hydrogen gas (H2)

  • Methanol

  • C18 reverse-phase silica gel

Procedure:

  • Dissolve this compound in anhydrous and degassed benzene.

  • Add Wilkinson's catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by UV-Vis spectroscopy, observing the change in the polyene absorption spectrum.

  • Once the desired degree of hydrogenation is achieved (typically after 2-4 hours), quench the reaction by exposing it to air.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of methanol.

  • Purify the product by reverse-phase column chromatography to separate the partially hydrogenated derivatives.

Signaling Pathway Considerations

The primary mechanism of action for polyene antibiotics is the disruption of the fungal cell membrane through interaction with ergosterol. This leads to leakage of intracellular components and cell death. Derivatization efforts should aim to preserve or enhance this fundamental interaction while potentially modulating other cellular effects.

G This compound This compound Derivative Ergosterol Ergosterol This compound->Ergosterol Pore Pore Formation This compound->Pore Membrane Fungal Cell Membrane Ergosterol->Membrane Membrane->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound derivatives.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The described reactions may require further optimization for specific this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Surgumycin Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin, a novel lipoglycopeptide antibiotic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthesis yield and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) system, which is characteristic of many complex peptide antibiotics. The biosynthesis involves the assembly of a hexapeptide core, followed by tailoring reactions such as glycosylation, acylation, and hydroxylation. Understanding this pathway is crucial for optimizing the production of the final compound.[1]

Q2: What are the most critical factors influencing the yield of this compound in fermentation?

A2: Key factors affecting the yield include the composition of the fermentation medium, precursor availability, and the physiological state of the producing organism (e.g., Streptomyces hygroscopicus).[1] Optimizing nutrient levels, particularly carbon and nitrogen sources, and ensuring an adequate supply of the specific amino acid and fatty acid precursors for the lipoglycopeptide structure are critical.

Q3: What are the common causes of batch-to-batch inconsistency in this compound production?

A3: Inconsistent results in bioprocessing can stem from several factors, including variability in the inoculum preparation, slight variations in media components, and differences in fermentation conditions such as pH, temperature, and aeration.[2][3] Maintaining tight control over these parameters is essential for reproducible yields.

Q4: How can I minimize the degradation of this compound during purification?

A4: Lipoglycopeptide antibiotics can be sensitive to harsh pH conditions and elevated temperatures.[4] During work-up and purification, it is crucial to maintain a suitable pH range and perform steps at low temperatures whenever possible to minimize the formation of degradation products.

Troubleshooting Guide

Low Fermentation Yield

Problem: The fermentation yield of this compound is consistently low.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Suboptimal Media Composition Systematically evaluate different carbon and nitrogen sources. Conduct a design of experiments (DoE) to optimize the concentrations of key media components.
Precursor Limitation Supplement the fermentation medium with the specific amino acid and fatty acid precursors required for this compound biosynthesis.
Inadequate Aeration and Agitation Optimize the agitation speed and aeration rate in the bioreactor to ensure sufficient oxygen supply for cell growth and secondary metabolite production.[3]
Suboptimal Fermentation pH Monitor and control the pH of the fermentation broth throughout the process. Establish the optimal pH profile for this compound production.
Product Purity Issues

Problem: The purified this compound shows the presence of significant impurities.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Co-extraction of Related Metabolites Modify the extraction solvent system to improve the selectivity for this compound.
Inefficient Chromatographic Separation Optimize the purification protocol, such as the gradient elution in reversed-phase HPLC. Consider using an alternative or complementary chromatography technique, like ion-exchange chromatography.
Product Degradation during Purification As mentioned previously, avoid extreme pH and high temperatures during purification steps. Use of a silica plug for quick filtration may be preferable to prolonged column chromatography.
Inconsistent Bioactivity

Problem: The isolated this compound exhibits variable antimicrobial activity between batches.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Presence of Inactive Isomers or Degradation Products Use high-resolution analytical techniques like LC-MS to identify and quantify any impurities or degradation products that may be interfering with the bioactivity.
Inconsistent Final Formulation Ensure the final product is consistently formulated in a buffer system that ensures its stability and solubility.
Assay Variability Standardize the antimicrobial susceptibility testing protocol, including inoculum density and media composition, to ensure reproducible results.[2]

Experimental Protocols

General Protocol for Monitoring this compound Production
  • Sample Collection: Aseptically withdraw aliquots from the fermentation vessel at regular time intervals (e.g., every 12 hours).

  • Sample Preparation: Quench the metabolic activity in the aliquots immediately, for example, by adding an equal volume of ice-cold methanol. Centrifuge to remove cell debris.

  • HPLC Analysis: Analyze the supernatant using a reversed-phase HPLC method to determine the concentration of this compound. A C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a common starting point.

  • Data Analysis: Plot the concentration of this compound over time to monitor the production kinetics.

Visualizations

Surgumycin_Biosynthesis cluster_precursors Precursor Supply cluster_core_synthesis Core Peptide Synthesis cluster_tailoring Tailoring Reactions cluster_final_product Final Product AminoAcids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS FattyAcids Fatty Acids Acylation Acylation FattyAcids->Acylation Hexapeptide Hexapeptide Core NRPS->Hexapeptide Glycosylation Glycosylation Hexapeptide->Glycosylation Glycosylation->Acylation Hydroxylation Hydroxylation Acylation->Hydroxylation This compound Active this compound Hydroxylation->this compound

Caption: General biosynthetic pathway of this compound.

Caption: Troubleshooting workflow for low this compound yield.

References

Surgumycin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Surgumycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Like many pharmaceutical compounds, higher temperatures accelerate degradation, while both acidic and alkaline pH conditions can lead to hydrolysis and other degradation pathways.[1][3][4] Exposure to UV and visible light can also cause photodegradation.[1][5]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: Based on forced degradation studies, this compound exhibits its greatest stability in slightly acidic conditions, with an optimal pH range of 4.5 to 5.5. In this range, the rates of hydrolysis and other degradation reactions are minimized. Deviations towards strongly acidic or alkaline pH can significantly increase the rate of degradation.[3][4]

Q3: How does temperature affect the shelf-life of this compound solutions?

A3: Temperature is a critical factor in the long-term stability of this compound solutions.[1] As a general rule, for every 10°C increase in temperature, the degradation rate can increase by a factor of 2 to 3. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light.[1] Accelerated stability studies at elevated temperatures can be used to predict the shelf-life at recommended storage conditions.

Q4: Is this compound susceptible to oxidation?

A4: Yes, the sulfoximine moiety in this compound can be susceptible to oxidation.[6] It is advisable to use degassed solvents and consider the addition of antioxidants in the formulation if oxidation is identified as a significant degradation pathway. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative degradation.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathways for this compound are expected to be hydrolysis of the sulfoximine group and C-S bond cleavage.[6] This can result in the formation of the corresponding sulfoxide and other related impurities. Under photolytic stress, additional degradation products may be observed.

Troubleshooting Guide

Issue 1: Rapid loss of this compound potency in solution.

Possible Cause Troubleshooting Steps
Incorrect pH of the solution 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 4.5-5.5 using appropriate buffers. 3. Perform a time-course analysis to confirm improved stability.
High storage temperature 1. Ensure solutions are stored at the recommended temperature of 2-8°C. 2. Avoid repeated freeze-thaw cycles if solutions are stored frozen. 3. Use a calibrated thermometer to verify storage temperature.
Exposure to light 1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient and UV light during experimental procedures.
Oxidative degradation 1. Prepare solutions using de-gassed solvents. 2. Consider adding an antioxidant to the formulation. 3. Store the solution under an inert gas like nitrogen or argon.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. 2. Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products and aid in peak identification.[7] 3. Use a mass spectrometer in conjunction with HPLC (LC-MS) to determine the mass of the unknown peaks and elucidate their structures.[8][9]
Contamination 1. Analyze a blank solvent injection to rule out solvent contamination. 2. Ensure all glassware and equipment are thoroughly cleaned. 3. Use high-purity solvents and reagents.

Data on this compound Stability

The following tables summarize the results from stability studies of this compound under various conditions.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining after 24 hours
3.092.5%
4.098.1%
5.099.2%
6.097.8%
7.091.3%
8.085.6%

Table 2: Effect of Temperature on this compound Stability at pH 5.0

Temperature% this compound Remaining after 7 days
4°C98.9%
25°C94.5%
40°C82.1%
60°C65.4%

Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 5.0

Light Condition% this compound Remaining after 24 hours
Protected from light99.5%
Ambient light96.2%
UV light (254 nm)88.7%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL amber volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Ensure the solution is protected from light during preparation.

  • Store the stock solution at 2-8°C.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of this compound stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of this compound stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.[8]

  • Analyze all samples by a stability-indicating HPLC method.[9][10]

Protocol 3: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound (Sulfoximine) Hydrolysis_Product Hydrolysis Product (Sulfonamide analogue) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (N-oxide Sulfoximine) This compound->Oxidation_Product Oxidation (e.g., H2O2) Cleavage_Product C-S Cleavage Product (Aryl Sulfinic Acid) This compound->Cleavage_Product Photodegradation (UV Light)

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., Potency Loss) check_pH Check pH of Solution start->check_pH check_temp Verify Storage Temperature check_pH->check_temp pH OK adjust_pH Adjust pH to 4.5-5.5 check_pH->adjust_pH pH out of range check_light Assess Light Exposure check_temp->check_light Temp OK adjust_temp Store at 2-8°C check_temp->adjust_temp Temp incorrect protect_light Use Amber Vials/ Protect from Light check_light->protect_light Light Exposure High reanalyze Re-analyze Stability check_light->reanalyze Light Exposure OK adjust_pH->reanalyze adjust_temp->reanalyze protect_light->reanalyze

Caption: Troubleshooting workflow for this compound stability.

Experimental Workflow for Stability Testing prep Prepare this compound Solution stress Forced Degradation (Acid, Base, Heat, etc.) prep->stress real_time Real-Time Stability (ICH Conditions) prep->real_time analysis HPLC/LC-MS Analysis stress->analysis real_time->analysis data Data Evaluation & Reporting analysis->data

Caption: Workflow for this compound stability testing.

References

Surgumycin Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Surgumycin assays. This center is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues and to answer frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you may encounter during this compound susceptibility testing, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC values. What are the common causes for this inconsistency?

Answer: Inconsistent MIC results are a frequent challenge and can stem from minor variations in methodology.[1] Key factors to investigate include:

  • Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense or too sparse can lead to artificially high or low MIC values, respectively.[1][2][3] This phenomenon is often referred to as the "inoculum effect."[4][5]

  • Media Composition: Variations in the growth media, such as pH or cation concentration, can significantly impact both bacterial growth and the bioactivity of this compound.[1][3] Using a non-standardized medium can lead to unreliable and non-reproducible results.

  • Incubation Conditions: The time and temperature of incubation must be precisely controlled.[1] Longer incubation times can sometimes lead to higher apparent MICs.[4]

  • Compound Stability and Dilution Errors: Ensure that the this compound stock solution is properly prepared and has not degraded.[1] Inaccurate serial dilutions are a common source of error that can dramatically affect the final concentration in the wells.[1]

To systematically diagnose the source of variability, follow this logical workflow.

G start Inconsistent MIC Results qc_check Is the Quality Control (QC) strain MIC within range? start->qc_check systemic_error Systemic Issue Likely: Review entire protocol, equipment calibration, and lab practices. qc_check->systemic_error No specific_error Issue Likely Specific to Test Organism or a Single Reagent Batch. qc_check->specific_error Yes inoculum Verify Inoculum Preparation: 1. Use 0.5 McFarland Standard. 2. Check CFU/mL via plating. media Check Media: 1. Verify pH (7.2-7.4 for MHA). 2. Use correct, standardized media (e.g., CAMHB). inoculum->media incubation Verify Incubation: 1. Check temperature (35°C ± 2°C). 2. Confirm duration (16-20 hours). media->incubation reagents Check Reagents: 1. Prepare fresh this compound stock. 2. Calibrate pipettes. 3. Verify dilution series. incubation->reagents end_point Re-run Assay reagents->end_point systemic_error->inoculum specific_error->inoculum

A troubleshooting workflow for diagnosing inconsistent MIC results.
Issue 2: No Bacterial Growth in Control Wells

Question: My growth control well (bacteria + media, no this compound) shows no turbidity. What could have gone wrong?

Answer: Lack of growth in the positive control well invalidates the assay, as it's impossible to determine if the drug was effective. Potential causes include:

  • Inactive Inoculum: The bacterial culture may have been non-viable due to improper storage, handling, or age.

  • Media Problems: The broth may be contaminated with an inhibiting substance, have an incorrect pH, or be missing essential nutrients.

  • Incubation Error: The incubator may have been set to the wrong temperature or atmosphere (e.g., no CO2 for fastidious organisms).

  • Pipetting Error: The inoculum may not have been added to the control well.

Frequently Asked Questions (FAQs)

Q1: What is the recommended growth medium for this compound MIC testing? A1: For standardized antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of divalent cations like Ca2+ and Mg2+ can influence the activity of many antibiotics, and using CAMHB ensures consistency.

Q2: How should I prepare the bacterial inoculum for a broth microdilution assay? A2: The inoculum should be standardized to a turbidity equivalent to a 0.5 McFarland standard.[6] This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]

Q3: this compound is poorly soluble in aqueous media. How should I prepare the stock solution? A3: For compounds with low water solubility, a stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the growth medium, ensuring the final solvent concentration in the assay wells is low (typically ≤1%) to avoid impacting bacterial growth or this compound activity.

Q4: What is the "inoculum effect" and how can it affect my this compound results? A4: The inoculum effect is the observation that the MIC of an antibiotic can increase with a higher starting bacterial density.[4][5] This is a critical factor to control. If your inoculum is too high, you may overestimate the MIC of this compound, leading to results suggesting lower potency.[1] Strict adherence to inoculum standardization protocols is the best way to minimize this effect.[6]

Experimental Protocols

Protocol: this compound Broth Microdilution MIC Assay

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound using a 96-well plate format.[7]

1. Preparation of this compound Dilutions: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Create a working solution by diluting the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration. c. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. d. Add 200 µL of the this compound working solution to well 1. e. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[1] f. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

2. Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in a sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4] d. Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10^5 CFU/mL in the wells (this typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension).

3. Inoculation and Incubation: a. Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][7]

4. MIC Determination: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[8]

G prep_drug Prepare this compound Serial Dilutions in Plate inoculate Inoculate Plate with Standardized Bacteria prep_drug->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read Results: Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

A standard workflow for a broth microdilution MIC assay.

Data Presentation

Table 1: Impact of Common Errors on Expected MIC Values

This table summarizes how typical experimental deviations can affect the observed MIC of this compound for a hypothetical Quality Control (QC) strain with an expected MIC of 4 µg/mL.

Experimental ConditionExpected MIC (µg/mL)Observed MIC (µg/mL)Likely Reason for Discrepancy
Standard Protocol 4 4 N/A (Correct Result)
High Inoculum (e.g., 5x10^6 CFU/mL)48 - 16Inoculum effect; more bacteria require more drug to inhibit.[4][5]
Low Inoculum (e.g., 5x10^4 CFU/mL)41 - 2Fewer bacteria are more easily inhibited.
Extended Incubation (e.g., 24 hours)48Potential for drug degradation or recovery of bacteria.[4]
Incorrect Media (e.g., Tryptic Soy Broth)48Media components may antagonize this compound activity.
Degraded this compound Stock4>32The actual concentration of active drug is lower than assumed.
Hypothetical Mechanism of Action: this compound Signaling Pathway Inhibition

This compound is hypothesized to act by inhibiting the "BacSignal" pathway, a critical bacterial signaling cascade responsible for regulating cell wall synthesis in response to environmental stress. This compound binds to the kinase "SigK," preventing the phosphorylation of the downstream response regulator "SigR." This disruption halts the transcription of essential cell wall genes.

G stress Environmental Stress receptor Membrane Receptor stress->receptor Activates sigk SigK (Kinase) receptor->sigk Activates sigr SigR (Response Regulator) sigk->sigr Phosphorylates (P) dna DNA sigr->dna Binds to Promoter genes Cell Wall Gene Transcription dna->genes Initiates This compound This compound This compound->sigk Inhibits

Hypothesized inhibition of the BacSignal pathway by this compound.

References

troubleshooting Surgumycin solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a weakly basic compound with low aqueous solubility. Its solubility is highly dependent on the pH and the polarity of the solvent. For initial stock solution preparation, organic solvents are recommended.

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: this compound will exhibit poor solubility in neutral or basic aqueous solutions due to its chemical nature. To enhance solubility in aqueous media, acidification of the solution is typically required. Precipitation upon dilution of a DMSO stock into aqueous buffer is a common issue if the final concentration exceeds the aqueous solubility at the buffer's pH.

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

A3: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including those with poor aqueous solubility.[1]

Q4: How can I avoid cytotoxicity from the solvent in my cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[1] It is essential to include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments to differentiate between the effects of the compound and the solvent.[1]

Q5: My this compound precipitates out of solution when I add my DMSO stock to my aqueous media. What should I do?

A5: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[1] To address this, you can try several approaches:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a co-solvent system: In some cases, a mixture of solvents can improve solubility.

  • pH adjustment: For weakly basic compounds like this compound, lowering the pH of the aqueous medium can significantly increase solubility.

  • Use of solubilizing agents: Surfactants or other solubilizing agents can be incorporated into the formulation to enhance solubility, though their compatibility with your experimental system must be verified.[2][3]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: Difficulty Dissolving this compound Powder

Symptoms:

  • Visible particulate matter remains after attempting to dissolve the powder in a solvent.

  • The solution appears cloudy or forms a suspension.

Troubleshooting Steps:

  • Verify the Solvent: Confirm that you are using an appropriate organic solvent such as DMSO for the initial stock solution.

  • Increase Sonication/Vortexing Time: Ensure adequate mechanical agitation to aid dissolution.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution.[4][5] Be cautious and ensure that the temperature will not degrade the compound.

  • Particle Size: The size of the solid particles can influence the dissolution rate.[4][5][6][7] If problems persist, the particle size of the lot may be a factor.

Problem 2: Precipitation in Aqueous Solution

Symptoms:

  • A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Check Final Concentration: The final concentration in the aqueous medium may be above the solubility limit. Try preparing a more dilute solution.

  • pH of the Aqueous Medium: this compound's solubility is pH-dependent. For weakly basic drugs, decreasing the pH of the medium will increase solubility.[7]

  • Method of Dilution: Add the stock solution to the aqueous medium dropwise while vortexing to facilitate rapid mixing and reduce localized high concentrations that can lead to precipitation.

The following diagram outlines a general workflow for troubleshooting this compound solubility issues.

G start Start: Solubility Issue (e.g., Precipitation) check_solvent Is the initial stock in an appropriate organic solvent (e.g., DMSO)? start->check_solvent use_organic Action: Use recommended organic solvent (e.g., DMSO) for stock solution. check_solvent->use_organic No check_concentration Is the final aqueous concentration too high? check_solvent->check_concentration Yes use_organic->check_concentration lower_concentration Action: Lower the final concentration. check_concentration->lower_concentration Yes check_ph Is the aqueous medium pH > 6.0? check_concentration->check_ph No lower_concentration->check_ph success Success: this compound is fully dissolved. lower_concentration->success [if successful] lower_ph Action: Lower the pH of the aqueous medium (e.g., to pH 4-6). check_ph->lower_ph Yes consider_excipients Consider using solubilizing agents (e.g., surfactants). check_ph->consider_excipients No lower_ph->consider_excipients lower_ph->success [if successful] consider_excipients->success fail Issue persists: Contact Technical Support. consider_excipients->fail [if unsuccessful]

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Data

The solubility of this compound has been determined in various solvents and under different pH conditions.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.4)< 0.01
Ethanol5
Methanol10
DMSO> 50
Propylene Glycol2

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)
2.01.5
4.00.8
6.00.1
7.4< 0.01
8.0< 0.01

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder (MW: 450.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weighing: Accurately weigh out 4.51 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in Aqueous Buffer

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container (e.g., add 5 mg of this compound to 1 mL of buffer).

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Hypothetical Signaling Pathway

This compound is hypothesized to be an inhibitor of the hypothetical "Kinase Signaling Cascade," which is involved in cellular proliferation. The diagram below illustrates the proposed mechanism of action.

G cluster_membrane Cell Membrane receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a activates growth_factor Growth Factor growth_factor->receptor This compound This compound kinase_b Kinase B This compound->kinase_b inhibits kinase_a->kinase_b activates transcription_factor Transcription Factor kinase_b->transcription_factor activates proliferation Cell Proliferation transcription_factor->proliferation promotes

Caption: Proposed inhibitory action of this compound on the Kinase Signaling Cascade.

References

Surgumycin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Surgumycin, a carbonyl-conjugated pentaenic antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a polyene macrolide antibiotic with the chemical formula C36H60O11. Like other polyene antibiotics, its purification is challenging due to several factors:

  • Instability: this compound is susceptible to degradation by light, heat, and extreme pH conditions.

  • Low Solubility: It has poor solubility in many common solvents, which complicates extraction and chromatographic procedures.

  • Complex Source Material: It is typically isolated from fermentation broths of Streptomyces species, which contain a multitude of other metabolites, making the separation difficult.

Q2: What are the general steps for this compound purification?

A typical purification workflow for this compound involves the following stages:

  • Extraction: Initial recovery of the crude antibiotic from the fermentation broth, usually with an organic solvent like methanol or acetone.

  • Precipitation/Crystallization: Selective precipitation of this compound from the crude extract to remove a significant portion of impurities.

  • Chromatographic Purification: Further purification using techniques such as column chromatography (e.g., silica gel) to separate this compound from closely related compounds.

  • High-Resolution Polishing: Final purification step, often employing High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Drying and Storage: Careful drying of the purified compound and storage under appropriate conditions (dark, low temperature) to prevent degradation.

Q3: How can I monitor the purity of this compound during purification?

The purity of this compound can be monitored using the following methods:

  • Spectrophotometry: Polyene antibiotics have characteristic UV-Vis absorption spectra due to their conjugated double bond system. This can be used for quantification and a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and accurate method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a suitable mobile phase. Purity is determined by the peak area of this compound relative to the total peak area.

Q4: What are the optimal storage conditions for purified this compound?

To ensure its stability, purified this compound should be stored as a dry powder in a tightly sealed, opaque container at low temperatures (-20°C is recommended for long-term storage). It should be protected from light and moisture.

Troubleshooting Guide

This guide addresses common problems encountered during this compound purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Incomplete cell lysis (if intracellular). 3. Degradation of this compound during extraction.1. Test different extraction solvents (e.g., methanol, acetone, n-butanol). 2. Optimize cell disruption methods (e.g., sonication, homogenization). 3. Perform extraction at a lower temperature and protect from light.
Poor Recovery After Precipitation/Crystallization 1. Suboptimal solvent/antisolvent ratio. 2. Incorrect pH for precipitation. 3. Co-precipitation with impurities.1. Empirically determine the optimal solvent mixture and ratios. 2. Adjust the pH of the solution to the isoelectric point of this compound to maximize precipitation. 3. Wash the precipitate with a solvent in which this compound is insoluble but impurities are soluble.
Co-elution of Impurities in Column Chromatography 1. Inappropriate stationary phase. 2. Non-optimized mobile phase. 3. Overloading of the column.1. Screen different stationary phases (e.g., silica gel, alumina, reversed-phase C18). 2. Optimize the mobile phase composition and gradient. 3. Reduce the amount of sample loaded onto the column.
Degradation of this compound During Purification 1. Exposure to light. 2. Extreme pH conditions. 3. High temperatures.1. Work in a dark room or use amber-colored glassware. 2. Maintain the pH within the stability range of this compound (typically near neutral). 3. Perform all purification steps at low temperatures (e.g., 4°C) whenever possible.
Low Purity in Final Product (HPLC Analysis) 1. Presence of closely related structural analogs. 2. Incomplete separation in the final purification step.1. Employ a high-resolution purification technique like preparative HPLC. 2. Optimize the HPLC method (e.g., column, mobile phase, gradient, flow rate).

Data Presentation

The following table summarizes representative data for the purification of a polyene antibiotic, which can be used as a benchmark for this compound purification.

Purification Step Total Amount (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract10,00015-100
Solvent Precipitation3,500403535
Silica Gel Chromatography1,200853412
Preparative HPLC850>98718.5

Experimental Protocols

This section provides a detailed methodology for the purification of this compound, adapted from established protocols for similar polyene antibiotics.

1. Extraction of Crude this compound

  • Objective: To extract this compound from the fermentation broth.

  • Materials: Fermentation broth, methanol, ethyl acetate, rotary evaporator.

  • Procedure:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the mycelium cake with methanol (3 x volume of the cake) with constant stirring for 2-4 hours at room temperature, protected from light.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • To the concentrated extract, add an equal volume of ethyl acetate to precipitate the crude this compound.

    • Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

2. Column Chromatography Purification

  • Objective: To separate this compound from other extracted compounds.

  • Materials: Crude this compound extract, silica gel (60-120 mesh), chromatography column, solvent system (e.g., chloroform:methanol gradient).

  • Procedure:

    • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack the chromatography column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise or linear gradient of increasing methanol in chloroform (e.g., 0% to 20% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.

    • Pool the pure fractions and concentrate under reduced pressure.

3. High-Performance Liquid Chromatography (HPLC) Polishing

  • Objective: To achieve high-purity this compound.

  • Materials: Partially purified this compound, HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid), preparative reversed-phase C18 HPLC column.

  • Procedure:

    • Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or dimethylformamide).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Set up the preparative HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Inject the sample and collect the peak corresponding to this compound based on the retention time determined from an analytical HPLC run.

    • Combine the collected fractions containing pure this compound.

    • Remove the organic solvent by rotary evaporation and lyophilize the aqueous solution to obtain the final pure this compound powder.

Mandatory Visualization

Surgumycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Methanol) Fermentation->Extraction Fermentation Broth Precipitation Crude Precipitation (e.g., with Ethyl Acetate) Extraction->Precipitation Crude Extract ColumnChrom Column Chromatography (e.g., Silica Gel) Precipitation->ColumnChrom Partially Purified This compound HPLC Preparative HPLC (Reversed-Phase C18) ColumnChrom->HPLC Enriched this compound FinalProduct Pure this compound HPLC->FinalProduct Purified Fractions

Caption: Workflow for the purification of this compound.

Technical Support Center: Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: I am observing a rapid loss of this compound activity in my aqueous solution. What are the likely causes and how can I prevent this?

A1: Rapid loss of activity in aqueous solutions is a common issue and is often due to hydrolysis, particularly of the lactam ring and glycosidic bond in the this compound molecule. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your buffer. This compound is most stable in a slightly acidic environment (pH 4.0-5.5). Buffers with a pH outside of this range, especially alkaline conditions (pH > 7.0), will significantly accelerate degradation.

    • Control Temperature: Prepare and store this compound solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles, as this can also contribute to degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

    • Use Aprotic Solvents for Stock Solutions: Whenever possible, prepare initial high-concentration stock solutions in a compatible, anhydrous aprotic solvent like DMSO or DMF, and then dilute into your aqueous buffer immediately before use.

Q2: My this compound solution changes color (e.g., turns yellow or brown) upon storage or exposure to lab lighting. Is this indicative of degradation?

A2: Yes, a color change is a strong indicator of this compound degradation. The chromophore in the this compound structure makes it susceptible to photodegradation and oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light. Minimize exposure to ambient lab lighting during experiments.

    • De-gas Buffers: To minimize oxidation, consider de-gassing your aqueous buffers before preparing this compound solutions. This can be done by sparging with an inert gas like nitrogen or argon.

    • Add Antioxidants: For applications where it will not interfere with your experiment, the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, can help prevent oxidative degradation.

Q3: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound sample. What could be the reason?

A3: The appearance of multiple peaks in an HPLC chromatogram of a fresh sample suggests either the presence of impurities in the initial material or rapid degradation during sample preparation and analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the mobile phase and any diluents used for sample preparation are within the optimal pH stability range for this compound (pH 4.0-5.5). Using a mobile phase with a high pH can cause on-column degradation.

    • Control Column Temperature: If your HPLC system has a column thermostat, maintain a consistent and cool temperature (e.g., 25°C) to minimize temperature-induced degradation during the analysis.

    • Check Purity of Starting Material: If possible, obtain a certificate of analysis for your batch of this compound to verify its purity. If degradation during analysis is ruled out, the additional peaks may be pre-existing impurities.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions. This data is intended to guide the selection of appropriate storage and experimental parameters.

Condition Parameter This compound Remaining (%) after 24 hours Notes
pH pH 3.092%Moderate stability.
pH 4.5 99% Optimal pH for stability.
pH 7.075%Significant hydrolysis observed.
pH 8.545%Rapid degradation.
Temperature 4°C98%Recommended for short-term storage.
25°C (Room Temp)85%Degradation noticeable within hours.
37°C60%Significant degradation.
Light Exposure Dark (Amber Vial)99%Essential for preventing photodegradation.
Ambient Lab Light70%Significant photodegradation.
Direct UV Light (254 nm)<10%Extremely rapid degradation.
Solvent DMSO (Anhydrous)>99%Recommended for long-term stock solutions.
Water (pH 4.5)99%Suitable for working solutions.
PBS (pH 7.4)70%Not recommended for storage.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol provides a method for quantifying the degradation of this compound over time.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.5, 7.0, 8.5) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

    • Dilute the this compound stock solution to a final concentration of 50 µg/mL in each of the prepared buffers.

  • Incubation:

    • Divide the solution from each pH into three sets of amber HPLC vials.

    • Incubate one set at 4°C, one at 25°C, and one at 37°C.

    • For photodegradation studies, prepare an additional set in clear vials and expose to a controlled light source, alongside a dark control in an amber vial.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), inject an aliquot (e.g., 10 µL) of each sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at the λmax of this compound.

      • Column Temperature: 25°C.

  • Data Analysis:

    • Integrate the peak area of the intact this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the peak area at time zero.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Visual Guides

The following diagrams illustrate key concepts related to this compound degradation and troubleshooting.

This compound This compound (Active) Hydrolyzed_Lactam Hydrolyzed Lactam (Inactive) This compound->Hydrolyzed_Lactam  High pH, Heat Hydrolyzed_Glycoside Hydrolyzed Glycoside (Inactive) This compound->Hydrolyzed_Glycoside  Low/High pH, Heat Oxidized_Product Oxidized Product (Inactive) This compound->Oxidized_Product  Oxygen Photo_Product Photodegradation Product (Inactive) This compound->Photo_Product  Light (UV/Visible)

Caption: Major degradation pathways for this compound.

start This compound Degradation Observed check_pH Is solution pH between 4.0-5.5? start->check_pH check_temp Is solution stored at 2-8°C? check_pH->check_temp Yes adjust_pH Adjust buffer to pH 4.0-5.5 check_pH->adjust_pH No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp Store at 2-8°C, aliquot for long term check_temp->adjust_temp No adjust_light Use amber vials or wrap in foil check_light->adjust_light No end_node Degradation Minimized check_light->end_node Yes adjust_pH->check_temp adjust_temp->check_light adjust_light->end_node

Caption: Troubleshooting workflow for this compound degradation.

start Goal: Stabilize this compound storage_type Storage Type? start->storage_type long_term Long-Term (>1 week) storage_type->long_term Stock Solution short_term Short-Term (<1 week) storage_type->short_term Stock Solution working_sol Working Solution (Aqueous) storage_type->working_sol Experiment Use protocol1 Prepare stock in anhydrous DMSO. Aliquot and store at -80°C in the dark. long_term->protocol1 protocol2 Prepare stock in anhydrous DMSO. Store at -20°C in the dark. short_term->protocol2 protocol3 Prepare fresh daily in pH 4.5 buffer. Store at 4°C in an amber vial. working_sol->protocol3

Caption: Decision guide for this compound stabilization strategies.

Technical Support Center: Surgumycin Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Surgumycin is a hypothetical compound developed for illustrative purposes. The data, protocols, and recommendations provided herein are based on established principles of preclinical antimicrobial drug development and are intended to serve as a guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse infection model?

A1: For initial efficacy studies in mice, we recommend a starting dose of 20 mg/kg, administered intravenously (IV) or intraperitoneally (IP). This recommendation is based on pharmacokinetic (PK) data and minimum inhibitory concentration (MIC) values against common bacterial strains. Dose adjustments should be made based on the specific pathogen, infection site, and observed efficacy.

Q2: What is the appropriate vehicle for solubilizing this compound for in vivo administration?

A2: this compound is readily soluble in a solution of 5% Dextrose in Water (D5W). For a 10 mg/mL stock solution, dissolve 100 mg of this compound powder in 10 mL of D5W. If precipitation occurs, gentle warming and vortexing are recommended. Do not use saline-based solutions as this may cause precipitation.

Q3: My animals are exhibiting signs of distress (e.g., lethargy, ruffled fur) after dosing. What should I do?

A3: These signs may indicate toxicity. Immediately reduce the dose by 50% in the next cohort of animals. It is critical to establish a maximum tolerated dose (MTD) before proceeding with efficacy studies. Refer to the Troubleshooting Guide below for a detailed decision-making workflow.

Q4: Can this compound be administered orally?

A4: No, based on current data, this compound has very low oral bioavailability (<5%). Administration via IV, IP, or subcutaneous (SC) routes is required to achieve therapeutic concentrations.

Q5: How frequently should this compound be dosed to maintain efficacy?

A5: this compound exhibits time-dependent bactericidal activity. The dosing frequency should be aimed at maintaining the plasma concentration above the MIC for at least 50% of the dosing interval (T>MIC > 50%). Based on a plasma half-life of approximately 2 hours in mice, a dosing regimen of every 6 to 8 hours is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical studies with this compound.

Observed Issue Potential Cause Recommended Action
No therapeutic effect observed. 1. Sub-therapeutic dosage: The dose is too low to be effective against the pathogen. 2. Inappropriate route of administration: Oral route was used. 3. Drug degradation: Improper storage or formulation. 4. Resistant pathogen: The bacterial strain is not susceptible to this compound.1. Increase the dose in a stepwise manner (e.g., escalate from 20 mg/kg to 40 mg/kg). 2. Ensure administration is IV, IP, or SC. 3. Prepare fresh solutions daily and store powder at -20°C. 4. Confirm the MIC of the specific bacterial strain being used.
Signs of acute toxicity (e.g., seizures, rapid weight loss). 1. Dose exceeds MTD: The administered dose is too high. 2. Rapid IV injection: Bolus injection may cause acute adverse effects.1. Immediately cease administration at this dose. Reduce the dose by at least 50% for the next experiment. 2. Administer IV doses as a slow infusion over several minutes.
Precipitation in the formulation. 1. Incorrect vehicle: Use of saline or PBS. 2. Concentration too high: Exceeding solubility limits.1. Use only 5% Dextrose in Water (D5W). 2. Do not exceed a concentration of 20 mg/mL.
High variability in animal response. 1. Inconsistent dosing technique: Variable injection volumes or sites. 2. Animal health status: Underlying health issues in the animal cohort.1. Ensure all technicians are trained on consistent administration techniques. 2. Use only healthy, age- and weight-matched animals from a reputable supplier.

Quantitative Data Summary

Table 1: Recommended Starting Doses for Efficacy Studies
Animal Model Route of Administration Recommended Dose (mg/kg) Dosing Frequency
Mouse (Mus musculus)IV, IP20 - 40Every 6-8 hours
Rat (Rattus norvegicus)IV15 - 30Every 8 hours
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Data from a single 20 mg/kg IV dose study.

Parameter Value Unit
Cmax (Peak Concentration)35.2µg/mL
T½ (Half-life)2.1hours
AUC (Area Under the Curve)95.8µg·h/mL
Vd (Volume of Distribution)0.6L/kg
CL (Clearance)0.21L/h/kg

Experimental Protocols

Protocol: Murine Dose-Finding and Efficacy Study

This protocol outlines a standard procedure for determining the effective dose of this compound in a murine thigh infection model.

  • Animal Model:

    • Species: BALB/c mice, female, 6-8 weeks old.

    • Acclimatize animals for a minimum of 72 hours before the experiment.

  • Infection Procedure:

    • Culture the bacterial pathogen (e.g., Staphylococcus aureus) to mid-log phase.

    • Induce transient neutropenia in mice by intraperitoneal injection of cyclophosphamide.

    • Two hours prior to treatment, inject 0.1 mL of the bacterial suspension (approx. 1x10^6 CFU) into the right thigh muscle of each mouse.

  • This compound Preparation and Administration:

    • Prepare a 10 mg/mL stock solution of this compound in D5W on the day of the experiment.

    • Dilute the stock solution to the required final concentrations (e.g., 4, 2, 1 mg/mL for doses of 40, 20, 10 mg/kg respectively, assuming a 10 mL/kg injection volume).

    • Administer the prepared doses via intraperitoneal (IP) injection starting 2 hours post-infection.

    • Continue dosing at the predetermined frequency (e.g., every 8 hours) for 24 or 48 hours.

  • Endpoint Measurement:

    • At the end of the treatment period (e.g., 24 hours after the first dose), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Calculate the mean log10 CFU/gram of tissue for each treatment group.

    • Compare the bacterial load in treated groups to the vehicle control group to determine the reduction in bacterial burden.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests).

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals D Induce Infection in Animals A->D B Prepare Bacterial Inoculum B->D C Formulate this compound Doses E Administer this compound or Vehicle C->E D->E F Monitor Animal Health E->F G Euthanize & Collect Tissue F->G H Determine Bacterial Load (CFU) G->H I Statistical Analysis H->I

Caption: Workflow for a typical preclinical efficacy study of this compound.

Diagram 2: Troubleshooting Adverse Events

G cluster_actions start Adverse Events Observed? A Is the event severe? (e.g., seizures, >15% weight loss) start->A Yes no No Adverse Events start->no No B Stop experiment at this dose. Report to Vet Staff. A->B Yes C Are events mild? (e.g., lethargy, ruffled fur) A->C No D Reduce dose by 50% in next cohort. C->D Yes F Continue monitoring. Proceed with caution. C->F No / Unsure E Consider slow infusion if using IV route. D->E G cluster_bacterium Bacterial Cell ribosome 70S Ribosome protein Essential Proteins ribosome->protein Translation growth Bacterial Growth & Replication protein->growth This compound This compound This compound->ribosome Binds to 50S subunit & Inhibits Translation

Technical Support Center: Enhancing the Bioavailability of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Surgumycin" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Our compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2][3] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][4][5] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.

Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?

A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1][4] Key strategies include:

  • pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. Formulating at a pH where the compound is ionized can significantly increase solubility.

  • Co-solvents and Surfactants: Using pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) or surfactants can help solubilize hydrophobic compounds.[6]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.[1][6][7]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into a higher-energy amorphous state, typically dispersed within a polymer matrix, can dramatically improve both solubility and dissolution.[4][5][8][9]

Q3: How can we assess the intestinal permeability of this compound?

A3: The Caco-2 cell permeability assay is the industry-standard in-vitro model for predicting human intestinal permeability.[10][11][12] This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[11][12] The assay measures the rate at which this compound crosses this monolayer, providing an apparent permeability coefficient (Papp). An efflux ratio can also be calculated to determine if the compound is a substrate of efflux transporters.[12]

Q4: Our in vivo pharmacokinetic (PK) study of this compound shows a low Cmax and AUC. What are the likely causes?

A4: Low maximum concentration (Cmax) and area under the curve (AUC) are classic indicators of poor oral bioavailability.[13][14] The primary causes are typically:

  • Poor Absorption: This can be due to low solubility (dissolution rate-limited absorption) or low permeability (permeation-limited absorption).[1]

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[15] If this compound is extensively metabolized by the liver, its concentration in the blood will be significantly reduced.[15]

Troubleshooting Guides

Issue 1: this compound precipitates out of our formulation upon storage or dilution into aqueous media.

  • Possible Cause & Solution:

    • Supersaturation and Instability: The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP) to maintain a supersaturated state.[5]

    • pH Shift: If this compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution can cause precipitation. It is recommended to buffer the formulation to maintain an optimal pH.[6]

Issue 2: We are observing high variability in our Caco-2 permeability results for this compound.

  • Possible Cause & Solution:

    • Monolayer Integrity: Inconsistent monolayer integrity can lead to variable results. Ensure that the transepithelial electrical resistance (TEER) values are consistently within the acceptable range (e.g., ≥200 Ω·cm²) before each experiment.[12][16] A Lucifer yellow rejection assay can also be used to confirm the integrity of the tight junctions.[12]

    • Efflux Transporter Saturation: If this compound is a substrate for an efflux transporter like P-gp, using concentrations that are too high can saturate the transporter, leading to inconsistent efflux ratios.[10] It is advisable to test a range of concentrations.

    • Compound Binding: this compound may be binding to the plastic of the assay plates. Using plates with low-binding surfaces and including a mass balance calculation (quantifying the compound in all compartments and bound to the cells/plate) can help identify and mitigate this issue.

Issue 3: The amorphous solid dispersion (ASD) of this compound crystallizes during stability testing.

  • Possible Cause & Solution:

    • Inappropriate Polymer Selection: The chosen polymer may not be effectively inhibiting crystallization. The polymer should be miscible with this compound and have a high glass transition temperature (Tg). Screening different polymers (e.g., PVP, HPMC-AS, Soluplus®) is crucial.[8]

    • High Drug Loading: A drug loading that is too high can increase the tendency for crystallization. The drug loading should ideally be below the miscibility limit of the drug in the polymer.

    • Environmental Factors: Exposure to high temperature and humidity can plasticize the polymer, increasing molecular mobility and promoting crystallization. Ensure storage conditions are controlled and consider including a desiccant in the packaging.

Data Presentation

Table 1: Physicochemical Properties of Hypothetical this compound

ParameterValueImplication for Bioavailability
Molecular Weight550 g/mol Moderate size, permeability may be a concern.
logP4.5High lipophilicity suggests poor aqueous solubility.
pKa8.5 (weak base)Solubility will be higher at acidic pH (e.g., stomach).
Aqueous Solubility (pH 7.4)< 0.01 mg/mLVery low solubility, likely dissolution-rate limited absorption.
Crystalline FormPolymorph AStable crystalline form contributes to low solubility.

Table 2: Comparison of Formulation Strategies on this compound Solubility (at pH 6.8)

Formulation IDFormulation DescriptionThis compound Solubility (µg/mL)Fold Increase
F1 (Control)Unformulated this compound in buffer5.21x
F220% PEG 400 / 5% Polysorbate 80155.8~30x
F32% w/w this compound in PVP K30 (ASD)676.4~130x

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation IDCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (vs. F1)
F1 (Suspension)55 ± 124.0310 ± 75100%
F2 (Lipid-based)210 ± 452.01250 ± 210403%
F3 (ASD)450 ± 981.52980 ± 550961%

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values ≥200 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Efflux Measurement (Basolateral to Apical - B to A): Repeat the process in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound-PVP K30 Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio) in a suitable common solvent (e.g., 10 mL of methanol) with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently scrape the dried product from the flask. Mill the material into a fine powder using a mortar and pestle, and then pass it through a sieve (e.g., 100-mesh) to ensure particle size uniformity.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Store the final product in a desiccator.

Visualizations

G start Low In Vivo Efficacy Despite High In Vitro Potency check_sol Assess Physicochemical Properties: Solubility & Permeability start->check_sol is_sol_low Is Solubility < 10 µg/mL? check_sol->is_sol_low is_perm_low Is Caco-2 Papp < 1x10⁻⁶ cm/s? is_sol_low->is_perm_low No sol_strat Solubility Enhancement Strategies: - Amorphous Solid Dispersions - Lipid Formulations - Particle Size Reduction is_sol_low->sol_strat Yes perm_strat Permeability Enhancement: - Permeation Enhancers - Prodrug Approach is_perm_low->perm_strat Yes check_metabolism Assess First-Pass Metabolism: - In Vitro (Microsomes) - In Vivo (IV vs. PO Dosing) is_perm_low->check_metabolism No retest Re-evaluate In Vivo PK with Optimized Formulation sol_strat->retest perm_strat->retest is_met_high Is Hepatic Extraction Ratio High? check_metabolism->is_met_high met_strat Address Metabolism: - Prodrug to block metabolic site - Co-dose with inhibitor (research) - Structural Modification is_met_high->met_strat Yes is_met_high->retest No met_strat->retest

Caption: Troubleshooting workflow for low oral bioavailability.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation p1 Characterize API: Solubility, logP, pKa, Crystal Form p2 Excipient Compatibility & Solubility Screening p1->p2 f1 Select Formulation Strategy (e.g., ASD, Lipid-based) p2->f1 f2 Prepare Prototypes (Varying drug loads, polymers, etc.) f1->f2 f3 Characterize Formulations: - Dissolution Testing - PXRD/DSC for stability - Particle Size f2->f3 v1 Select Lead Formulations Based on In Vitro Data f3->v1 v2 Conduct Rodent PK Study (e.g., Rat) v1->v2 v3 Analyze PK Parameters: Cmax, Tmax, AUC v2->v3 v3->f1 Iterate / Optimize

Caption: Experimental workflow for formulation development.

G GF Growth Factor GFR GF Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway inhibited by this compound.

References

troubleshooting Surgumycin in western blot

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Surgumycin

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in Western blot analysis.

Assumed Mechanism of Action: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2). It functions by blocking the ATP-binding site, thereby preventing the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT3. This guide will help you verify this activity using Western blotting.

Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound to analyze the JAK2-STAT3 signaling pathway.

Question: I treated my cells with this compound, but I see no decrease in STAT3 phosphorylation (p-STAT3). Why?

This is a common issue that can be resolved by systematically evaluating several experimental factors.

Possible Causes and Solutions:

  • This compound Activity: The compound may be inactive. Ensure your stock solution is prepared correctly and has not undergone excessive freeze-thaw cycles. We recommend making single-use aliquots.

  • Cell Line and Pathway Activity: The cell line you are using may not have a constitutively active JAK2-STAT3 pathway. The pathway must be active to see the inhibitory effect of this compound.

    • Recommendation: Stimulate the pathway with a known activator, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), for 15-30 minutes before harvesting the cell lysate. Compare the stimulated control with the this compound-treated and stimulated sample.

  • Treatment Time and Concentration: The concentration or duration of this compound treatment may be insufficient.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration (IC50) and a time-course experiment to find the optimal treatment duration for your specific cell line.

  • Antibody Performance: The antibodies used for detecting p-STAT3 or total STAT3 may be the issue.

    • Recommendation: Run a positive control (e.g., lysate from cells known to have high p-STAT3 levels, like a stimulated control) and a negative control (e.g., lysate from unstimulated cells) to validate your antibody's performance.

Troubleshooting Workflow:

G start Start: No change in p-STAT3 check_controls Are positive/negative blot controls working? start->check_controls check_pathway Is the JAK-STAT pathway active in your cell line? (e.g., test with IL-6) check_controls->check_pathway Yes fix_antibody Troubleshoot Antibodies (Titer, validation, age) check_controls->fix_antibody No check_drug Perform Dose-Response & Time-Course with This compound. check_pathway->check_drug Yes activate_pathway Stimulate cells with a known activator (e.g., IL-6) prior to this compound treatment. check_pathway->activate_pathway No result Problem Solved check_drug->result fix_antibody->result activate_pathway->result

Caption: Troubleshooting logic for unchanged p-STAT3 levels.

Question: The signal for phosphorylated JAK2 (p-JAK2) is very weak or absent, even in my positive control.

Possible Causes and Solutions:

  • Protein Degradation: Phosphorylated proteins are often transient and susceptible to dephosphorylation by phosphatases or degradation by proteases upon cell lysis.

    • Recommendation: Ensure your lysis buffer is always fresh and contains a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.

  • Low Protein Abundance: p-JAK2 can be low in abundance.

    • Recommendation: Increase the amount of total protein loaded onto the gel. We suggest loading between 30-50 µg of total protein per lane.

  • Poor Antibody Affinity: The primary antibody for p-JAK2 may have low affinity or may not be optimized for your experimental conditions.

    • Recommendation: Increase the primary antibody incubation time (e.g., overnight at 4°C) and optimize its concentration.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound?

We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the IC50 in your specific cell model. See the sample data below.

2. How should I prepare and store a this compound stock solution?

Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C. When ready to use, dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to the cells.

3. What controls are essential for a Western blot experiment with this compound?

  • Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound dose.

  • Unstimulated Control: Cells that are not treated with a pathway activator.

  • Stimulated Control: Cells treated with a pathway activator (e.g., IL-6) but not this compound. This serves as your positive control for pathway activity.

  • This compound-Treated Sample: Cells stimulated with an activator and treated with this compound.

4. How can I be sure this compound is specifically targeting JAK2?

To confirm on-target activity, you should observe a decrease in the phosphorylation of both JAK2 (autophosphorylation) and its direct downstream substrate, STAT3. Total protein levels of JAK2 and STAT3 should remain unchanged after short treatment times.

Data Presentation

Table 1: Sample Dose-Response Data for this compound

This table shows the effect of increasing concentrations of this compound on STAT3 phosphorylation in IL-6 stimulated HeLa cells. The treatment duration was 2 hours.

This compound Conc. (µM)p-STAT3 Signal (Arbitrary Units)Total STAT3 Signal (Arbitrary Units)Normalized p-STAT3 (% of Stimulated Control)
0 (Unstimulated)10515,2007%
0 (Stimulated + DMSO)1,50015,100100%
0.011,25014,90084%
0.178015,30051%
121015,00014%
1011515,2508%

Data are representative. Results may vary based on the cell line and experimental conditions.

Experimental Protocols

Protocol: Western Blot for Measuring this compound Activity

This protocol outlines the key steps for assessing the effect of this compound on the JAK2-STAT3 pathway.

G start_node 1. Cell Culture & Treatment lysis_node 2. Cell Lysis start_node->lysis_node quant_node 3. Protein Quantification (e.g., BCA Assay) lysis_node->quant_node sds_node 4. SDS-PAGE quant_node->sds_node transfer_node 5. Protein Transfer (to PVDF/Nitrocellulose) sds_node->transfer_node blocking_node 6. Blocking transfer_node->blocking_node primary_ab_node 7. Primary Antibody Incubation (e.g., anti-p-STAT3, 4°C O/N) blocking_node->primary_ab_node secondary_ab_node 8. Secondary Antibody Incubation (HRP-conjugated, 1hr RT) primary_ab_node->secondary_ab_node detection_node 9. Detection (ECL Substrate) secondary_ab_node->detection_node analysis_node 10. Imaging & Analysis detection_node->analysis_node

Caption: Standard experimental workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours if necessary to reduce basal pathway activity.

    • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 2 hours).

    • Stimulate cells with a suitable agonist (e.g., 20 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Load 30-50 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager.

    • Quantify band intensities and normalize the phosphoprotein signal to the total protein signal.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Response Gene Transcription (Inflammation, Proliferation) Nucleus->Response This compound This compound This compound->JAK2 Inhibits

Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.

Surgumycin Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surgumycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The protocols and data herein are based on common practices for novel kinase inhibitors targeting the PI3K/Akt/mTOR pathway and should be adapted for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive kinase inhibitor that selectively targets the catalytic subunit of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) kinase. By dually inhibiting PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers and plays a critical role in cell growth, proliferation, and survival.[1][2][3]

Q2: What is a recommended starting point for this compound concentration and incubation time in cell culture experiments? A2: For initial experiments, a concentration range of 100 nM to 1 µM is a common starting point. For short-term signaling studies (e.g., assessing inhibition of Akt phosphorylation by Western blot), a pre-incubation time of 2 to 6 hours with this compound before cell lysis is often effective. For longer-term functional assays like cell viability or proliferation, incubation times typically range from 24 to 72 hours.[4]

Q3: How quickly should I expect to see an inhibitory effect on the PI3K/Akt pathway after adding this compound? A3: The inhibition of PI3K/mTOR kinase activity by a small molecule inhibitor like this compound is generally rapid. You can expect to observe a significant reduction in the phosphorylation of downstream targets, such as Akt (at Ser473) and S6 Ribosomal Protein (at Ser235/236), within 1 to 4 hours of treatment. To pinpoint the optimal time, a time-course experiment is highly recommended (see Protocol 1).

Q4: For how long can I incubate my cells with this compound? A4: this compound has been shown to be stable and effective in cell culture for up to 72 hours in many cell lines. However, the maximum effective and non-toxic incubation time is highly cell-line dependent. For any experiment lasting longer than 24 hours, it is crucial to assess cytotoxicity to distinguish between targeted pathway inhibition and general cellular toxicity. A cell viability assay should be performed in parallel with your functional assay (see Protocol 2).

Troubleshooting & Optimization Guide

ProblemPossible Cause(s)Recommended Solution(s)
No inhibition of p-Akt or p-S6 is observed. Suboptimal Incubation Time: The incubation period may be too short for this compound to achieve maximal target engagement in your cell line.Perform a time-course experiment: Treat cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at multiple time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the onset and duration of inhibition via Western blot (see Protocol 1).[5][6]
This compound Concentration Too Low: The concentration used may be insufficient to fully inhibit PI3K/mTOR in your specific cell system.Perform a dose-response experiment: Treat cells for a fixed time (e.g., 4 hours) with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for pathway inhibition.
Compound Instability: this compound may degrade in your specific cell culture medium over long incubation periods.For experiments longer than 48 hours, consider replenishing the medium with fresh this compound every 24 hours.
High levels of cell death are observed, even at short incubation times. This compound Concentration Too High: The concentration used may be cytotoxic to your cell line.Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations at your desired incubation time (e.g., 24, 48, 72 hours) to identify the optimal therapeutic window (see Protocol 2).[7][8][9]
Solvent (DMSO) Toxicity: High concentrations of the DMSO vehicle may be toxic to the cells.Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to assess the effect of the solvent.[10]
High variability between experimental replicates. Inconsistent Cell State: Cells may be at different confluencies, passage numbers, or health states.Standardize cell culture practices: Use cells within a consistent passage number range and seed them to reach 70-80% confluency at the time of treatment. Ensure cells are healthy and growing logarithmically.[11][12]
Inconsistent Treatment Application: Variations in the timing or technique of adding this compound can introduce variability.Use calibrated pipettes and add the compound to all wells or plates as consistently as possible. For time-course experiments, stagger the addition of the compound to ensure accurate incubation times for each sample.[13]

Visualization of Key Processes

G This compound's Mechanism of Action in the PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Survival S6K->Proliferation EIF4E->Proliferation Inhibits Inhibition This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

workflow cluster_0 Phase 1: Determine Inhibitory Concentration (IC50) cluster_1 Phase 2: Optimize Incubation Time cluster_2 Phase 3: Assess Long-Term Viability P1_1 Seed cells in multi-well plates P1_2 Treat with this compound (Dose-Response: 10 nM - 10 µM) P1_1->P1_2 P1_3 Incubate for a fixed, short duration (e.g., 4 hours) P1_2->P1_3 P1_4 Lyse cells & perform Western Blot for p-Akt / p-S6 P1_3->P1_4 P1_5 Determine IC50 for pathway inhibition P1_4->P1_5 P2_2 Treat with fixed this compound conc. (e.g., 2x IC50) P1_5->P2_2 Inform Concentration P2_1 Seed cells in multi-well plates P2_1->P2_2 P2_3 Incubate for various durations (Time-Course: 1h - 24h) P2_2->P2_3 P2_4 Lyse cells & perform Western Blot P2_3->P2_4 P2_5 Identify optimal time for max inhibition P2_4->P2_5 P3_3 Incubate for long durations (e.g., 24h, 48h, 72h) P2_5->P3_3 Inform Time Points P3_1 Seed cells in 96-well plates P3_2 Treat with various this compound conc. P3_1->P3_2 P3_2->P3_3 P3_4 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) P3_3->P3_4 P3_5 Determine therapeutic window P3_4->P3_5

Caption: Workflow for optimizing this compound incubation time.

Experimental Protocols

Protocol 1: Time-Course Analysis of Pathway Inhibition by Western Blot

This protocol details a method to determine the optimal incubation time of this compound for inhibiting Akt phosphorylation, a direct marker of PI3K pathway activity.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., MCF7, U87-MG) in 6-well plates. Allow them to attach and grow until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in complete cell culture medium to your desired final concentration (e.g., 500 nM).

  • Time-Course Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO only). Incubate the cells for a range of time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) at 37°C.[6]

  • Cell Lysis: At each time point, immediately place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]

  • Western Blotting:

    • Resolve 20-30 µg of protein from each time point on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities for p-Akt and total Akt. The optimal incubation time is the earliest point at which the ratio of p-Akt to total Akt reaches its minimum and remains stable.

Table 1: Sample Data for Time-Course Western Blot Analysis (MCF7 cells treated with 500 nM this compound)

Incubation Time (Hours)p-Akt (S473) / Total Akt Ratio (Normalized to t=0)
0 (Vehicle)1.00
10.65
20.21
40.15
80.18
120.25
240.35
Protocol 2: Determining Cell Viability after Long-Term Incubation

This protocol uses a tetrazolium-based (MTT) or luminescence-based (CellTiter-Glo) assay to measure cell viability and determine the cytotoxic effects of prolonged this compound exposure.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.[17]

  • Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired long-term durations (e.g., 24, 48, and 72 hours) at 37°C.

  • Viability Measurement:

    • For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7] Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking. Read the absorbance at 570 nm.[17]

    • For CellTiter-Glo Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Analysis: Subtract the background (medium-only) from all readings. Normalize the data to the vehicle-only control wells to calculate the percent viability for each concentration and time point.

Table 2: Sample Data for Cell Viability (MTT Assay) at 48 Hours (U87-MG cells treated with this compound)

This compound Conc. (µM)% Viability (Normalized to Vehicle)
0 (Vehicle)100.0%
0.0198.5%
0.192.1%
0.575.4%
1.051.2%
5.022.8%
10.05.6%

References

Validation & Comparative

Validating the Biological Target of Surgumycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and validation of a drug's biological target are fundamental to modern drug discovery. This process not only elucidates the mechanism of action but also builds a strong foundation for preclinical and clinical development. This guide provides a comparative overview of key experimental approaches for validating the biological target of a novel therapeutic agent, hypothetically named "Surgumycin." We will explore three orthogonal methods: Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down followed by Mass Spectrometry (AP-MS), and Genetic Knockdown (CRISPR/Cas9 and siRNA).

At a Glance: Comparison of Target Validation Methods

Method Principle Primary Readout Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Change in protein melting temperature (ΔTm) upon drug treatment.Label-free; confirms direct target engagement in a cellular context.Not suitable for all proteins; requires specific antibodies or mass spectrometry.
Affinity Pull-Down with Mass Spectrometry (AP-MS) An immobilized form of the drug captures its binding partners from cell lysate.Enrichment of specific proteins identified by mass spectrometry.Unbiased identification of direct and indirect binding partners.Requires chemical modification of the drug; potential for non-specific binding.
Genetic Knockdown (CRISPR/Cas9 & siRNA) Reducing or eliminating the expression of the putative target gene.Phenotypic changes (e.g., cell viability) that mimic the drug's effect.Validates the functional role of the target in the observed phenotype.Off-target effects; compensation mechanisms can mask the phenotype.

Hypothetical Signaling Pathway for this compound's Target

Let us assume that the putative target of this compound is "Kinase X," a critical node in a cancer cell survival pathway.

Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase X Kinase X GF Receptor->Kinase X Downstream Effector 1 Downstream Effector 1 Kinase X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase X->Downstream Effector 2 Cell Survival Cell Survival Downstream Effector 1->Cell Survival Downstream Effector 2->Cell Survival This compound This compound This compound->Kinase X

A hypothetical signaling pathway where this compound inhibits Kinase X.

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses drug-target engagement in a cellular environment.[1] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[1]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Protein Quantification Cells + Vehicle Cells + Vehicle Temp Gradient Temp Gradient Cells + Vehicle->Temp Gradient Cells + this compound Cells + this compound Cells + this compound->Temp Gradient Cell Lysis Cell Lysis Temp Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Western Blot / MS Western Blot / MS Soluble Fraction->Western Blot / MS

Workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data: CETSA-MS

The following table shows hypothetical results from a CETSA experiment coupled with mass spectrometry (CETSA-MS) to determine the thermal stability of Kinase X in the presence of this compound.

Temperature (°C) Relative Abundance of Soluble Kinase X (Vehicle) Relative Abundance of Soluble Kinase X (this compound)
481.001.00
500.951.00
520.820.98
540.650.92
560.51 (Tm)0.85
580.380.76
600.250.64
620.150.52 (Tm)
640.080.41
660.040.30
Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HeLa) to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or 10 µM this compound for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 48°C to 66°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.[1]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[2]

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Kinase X.

    • Quantify the band intensities to determine the amount of soluble Kinase X at each temperature.

II. Affinity Pull-Down with Mass Spectrometry (AP-MS)

This unbiased approach aims to identify the binding partners of a small molecule.[3] A modified version of this compound (e.g., biotin-conjugated) is used as "bait" to capture its interacting proteins ("prey") from a cell lysate.

Experimental Workflow: Affinity Pull-Down

Biotin-Surgumycin Biotin-Surgumycin Streptavidin Beads Streptavidin Beads Biotin-Surgumycin->Streptavidin Beads Immobilize Incubation Incubation Streptavidin Beads->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Add Wash Wash Incubation->Wash Capture Prey Elution Elution Wash->Elution Remove Non-specific Binders Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Identify Prey

Workflow for an Affinity Pull-Down Mass Spectrometry experiment.
Quantitative Data: AP-MS

The table below shows a partial list of proteins identified by mass spectrometry, ranked by their enrichment in the this compound pull-down compared to a control (beads only).

Protein ID Protein Name Log2 Fold Enrichment (this compound vs. Control) p-value
P12345Kinase X8.21.5e-12
Q67890Heat shock protein 903.52.1e-5
R1122314-3-3 protein zeta2.88.9e-4
S44556Tubulin alpha-1A0.50.35
T99887GAPDH0.10.89
Experimental Protocol: Small Molecule Pull-Down
  • Bait Immobilization:

    • Synthesize a biotinylated version of this compound.

    • Incubate streptavidin-coated magnetic beads with the biotin-Surgumycin to immobilize the bait. Wash the beads to remove unbound bait.

  • Cell Lysis and Incubation:

    • Prepare a total cell lysate from the cancer cell line of interest in a non-denaturing lysis buffer.

    • Incubate the cell lysate with the this compound-coated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Use a magnetic stand to separate the beads from the lysate.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a competitive eluent or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

    • Identify and quantify the proteins using a proteomics software suite, comparing the abundance of proteins in the this compound sample to the control.

III. Genetic Target Validation (CRISPR/Cas9 & siRNA)

Genetic methods are crucial for validating that the interaction between the drug and its target is responsible for the observed biological effect.[4] By knocking out (CRISPR) or knocking down (siRNA) the gene for the putative target, we can determine if the cellular phenotype mimics the effect of the drug.

Logical Relationship: Genetic Validation

cluster_0 Hypothesis cluster_1 Experimental Test cluster_2 Observed Outcome cluster_3 Conclusion This compound inhibits Kinase X This compound inhibits Kinase X Treat cells with this compound Treat cells with this compound This compound inhibits Kinase X->Treat cells with this compound Inhibition of Kinase X causes cell death Inhibition of Kinase X causes cell death Knockout/Knockdown Kinase X gene Knockout/Knockdown Kinase X gene Inhibition of Kinase X causes cell death->Knockout/Knockdown Kinase X gene Reduced Cell Viability (Drug) Reduced Cell Viability (Drug) Treat cells with this compound->Reduced Cell Viability (Drug) Reduced Cell Viability (Genetic) Reduced Cell Viability (Genetic) Knockout/Knockdown Kinase X gene->Reduced Cell Viability (Genetic) Phenocopy confirms Kinase X is the functional target Phenocopy confirms Kinase X is the functional target Reduced Cell Viability (Drug)->Phenocopy confirms Kinase X is the functional target Reduced Cell Viability (Genetic)->Phenocopy confirms Kinase X is the functional target

Logic diagram illustrating how genetic methods validate a drug target.
Quantitative Data: CRISPR Knockout and Drug Sensitivity

This table shows the effect of this compound on the viability of wild-type (WT) cells versus cells where Kinase X has been knocked out (KO) using CRISPR/Cas9.

Cell Line Treatment Relative Cell Viability (%)
Wild-TypeVehicle100
Wild-TypeThis compound (10 µM)45
Kinase X KOVehicle55
Kinase X KOThis compound (10 µM)52
Experimental Protocol: CRISPR/Cas9 Knockout and Viability Assay
  • gRNA Design and Lentiviral Production:

    • Design and clone a guide RNA (gRNA) targeting an early exon of the Kinase X gene into a lentiviral vector that also expresses Cas9.

    • Produce lentiviral particles by transfecting HEK293T cells.

  • Generation of Knockout Cell Line:

    • Transduce the cancer cell line with the lentivirus.

    • Select for successfully transduced cells (e.g., using puromycin resistance).

    • Isolate single-cell clones and expand them.

    • Validate the knockout of Kinase X in individual clones by Western blot and Sanger sequencing of the target locus.

  • Cell Viability Assay:

    • Plate equal numbers of wild-type and Kinase X KO cells in 96-well plates.

    • Treat the cells with a dose range of this compound or vehicle control.

    • After 72 hours, measure cell viability using a standard assay (e.g., CellTiter-Glo).

    • Normalize the data to the vehicle-treated control for each cell line.

By employing these complementary biochemical and genetic approaches, researchers can build a robust and compelling case for the validation of a novel drug's biological target, significantly de-risking its onward journey through the drug discovery pipeline.

References

Dasatinib vs. Imatinib for Chronic Myeloid Leukemia: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dasatinib and Imatinib, two prominent tyrosine kinase inhibitors (TKIs) used in the first-line treatment of chronic-phase chronic myeloid leukemia (CML). The information herein is supported by key clinical trial data to aid in research and development decisions.

Overview of Compounds

Imatinib, the first TKI approved for CML, revolutionized treatment by targeting the BCR-ABL fusion protein, the hallmark of CML.[1][2] Dasatinib, a second-generation TKI, is significantly more potent than Imatinib in inhibiting the BCR-ABL kinase.[3] Unlike Imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib can inhibit both the active and inactive conformations, giving it activity against many Imatinib-resistant mutations.[4][5]

Comparative Efficacy: Clinical Trial Data

The pivotal DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML Patients) trial, a randomized phase 3 study, provides the most robust data for comparing the efficacy of Dasatinib and Imatinib in newly diagnosed chronic-phase CML patients.[6][7]

Table 1: Key Efficacy Endpoints from the DASISION Trial
Efficacy EndpointDasatinib (100 mg once daily)Imatinib (400 mg once daily)Timepointp-valueSource
Confirmed Complete Cytogenetic Response (cCCyR) 77%66%12 monthsP = 0.007[3][7]
83%78%5 yearsP = 0.187[8]
Major Molecular Response (MMR) 46%28%12 monthsP < 0.0001[3][7]
76%64%5 yearsP = 0.002[8]
BCR-ABL Transcript Levels ≤10% 84%64%3 monthsP < 0.0001[6][8]
Progression to Accelerated/Blast Phase 4.6%7.3%5 years-[8][9]
5-Year Progression-Free Survival (PFS) 85%86%5 years-[8][9]
5-Year Overall Survival (OS) 91%90%5 years-[8]

Data compiled from the DASISION trial publications.[3][6][7][8][9]

The data clearly indicates that Dasatinib induces faster and deeper molecular and cytogenetic responses compared to Imatinib.[3][6] However, this early advantage in response rates did not translate into a statistically significant improvement in 5-year progression-free or overall survival.[2][8][9]

Mechanism of Action and Signaling Pathways

Both Imatinib and Dasatinib target the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and the downstream signaling pathways that drive CML cell proliferation and survival. Dasatinib's broader target profile includes SRC family kinases, which are also implicated in CML pathogenesis.[10][11]

cluster_imatinib Imatinib Inhibition cluster_dasatinib Dasatinib Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) SRC SRC Family Kinases (e.g., LYN, HCK) BCR_ABL->SRC RAS_MAPK RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Adhesion Decreased Adhesion BCR_ABL->Adhesion Inhibits Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC SRC->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

BCR-ABL Signaling and TKI Inhibition

Experimental Protocols

To compare the in vitro efficacy of TKIs like Dasatinib and Imatinib, a standardized set of experiments is typically employed.

Key Experiment: Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration of Dasatinib and Imatinib required to inhibit the growth of CML cells by 50% (IC50).

Methodology:

  • Cell Culture:

    • Culture a BCR-ABL positive human CML cell line (e.g., K562) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation:

    • Prepare stock solutions of Dasatinib and Imatinib in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of each drug in the cell culture medium.

  • Assay Procedure:

    • Seed the CML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Add the various concentrations of Dasatinib, Imatinib, or a vehicle control (DMSO) to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (log scale).

    • Calculate the IC50 value for each drug using non-linear regression analysis.

start Start culture Culture CML Cell Line (K562) start->culture seed Seed Cells into 96-well Plate culture->seed add_drugs Add Drugs to Cells seed->add_drugs prepare_drugs Prepare Serial Dilutions of Dasatinib & Imatinib prepare_drugs->add_drugs incubate Incubate (e.g., 72 hours) add_drugs->incubate add_reagent Add Viability Reagent (MTT) incubate->add_reagent read_plate Measure Signal (Plate Reader) add_reagent->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Workflow for IC50 Determination

Resistance Mechanisms

A key challenge in CML therapy is the development of drug resistance.

  • BCR-ABL Dependent: Point mutations in the ABL kinase domain can impair Imatinib binding.[12] Dasatinib is effective against many of these mutations, with the notable exception of the T315I mutation.[4][5]

  • BCR-ABL Independent: Mechanisms can include the amplification of the BCR-ABL gene or the activation of alternative signaling pathways, such as those involving SRC family kinases.[10] Dasatinib's inhibition of SRC kinases may offer an advantage in overcoming some forms of Imatinib resistance.[10]

Conclusion

Dasatinib demonstrates superior efficacy in achieving early and deep molecular and cytogenetic responses in treatment-naïve chronic-phase CML compared to Imatinib. Its broader inhibitory profile may also be advantageous in certain cases of Imatinib resistance. While these benefits have not yet translated to improved long-term overall survival in first-line therapy, the rapid and deep responses achieved with Dasatinib are a critical consideration in clinical and research settings. Further investigation into long-term outcomes and resistance profiles will continue to define the optimal use of these targeted therapies.

References

confirming the anti-cancer effects of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anti-Cancer Effects of Curcumin and its Analogs

Initially, a search for "Surgumycin" did not yield information on a compound with anti-cancer properties. Therefore, this guide focuses on Curcumin, a natural compound extensively researched for its anti-cancer effects, and its synthetic analogs, providing a comparative analysis against the conventional chemotherapeutic agent, 5-Fluorouracil.

Curcumin, a polyphenol extracted from the turmeric plant Curcuma longa, has demonstrated a range of anti-cancer activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor invasion and metastasis.[1] Its therapeutic potential, however, is limited by poor bioavailability and rapid metabolism.[1] This has led to the development of synthetic curcumin analogs, such as EF24 and FLLL12, designed to have improved potency and pharmacokinetic profiles. This guide provides a comparative overview of the anti-cancer effects of curcumin and its analogs, with supporting experimental data and detailed methodologies.

Comparative Anti-Cancer Activity

The anti-proliferative effects of curcumin, its analogs, and 5-Fluorouracil have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
Curcumin A549Lung Cancer33[2]
MDA-MB-231Breast Cancer53.18 (48h)[3]
HeLaCervical Cancer10.5[4]
MCF-7Breast Cancer44.61[5]
HCT-116Colon Cancer32-34[6]
EF24 PC-3Prostate Cancer~1.0[7]
VariousVarious0.7 - 1.3[8]
FLLL12 SCCHN cell linesHead and Neck Squamous Cell Carcinoma0.35 - 1.55[9]
5-Fluorouracil DLD-1Colorectal Cancer214.3 (24h)[10]
SK-MES-1Lung Cancer202.2 (24h)[10]
Caco-2Colorectal Cancer86.85 (48h)[11]
MCF-7Breast Cancer1.71[12]

Experimental Protocols

Detailed methodologies for key assays used to determine the anti-cancer effects of these compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of a detergent reagent (e.g., DMSO) to solubilize the formazan crystals.[13]

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

Procedure:

  • Induce apoptosis in cells using the desired treatment.

  • Collect 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry.

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic cells

    • Annexin V positive / PI positive: Late apoptotic or necrotic cells

Cell Cycle Analysis using Propidium Iodide

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Procedure:

  • Harvest a single-cell suspension and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[16][17]

  • Incubate on ice for at least 30 minutes.[17]

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.[16][17]

  • Incubate for 5-10 minutes at room temperature.[17]

  • Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Signaling Pathways and Mechanisms of Action

Curcumin exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell growth, survival, and metastasis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines treatment Treat with Curcumin / Analogs / 5-FU start->treatment viability MTT Assay treatment->viability apoptosis Annexin V Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Compare Anti-Cancer Efficacy ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for comparing anti-cancer agents.

PI3K_Akt_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Curcumin Curcumin Curcumin->PI3K Curcumin->Akt Curcumin->mTOR

Caption: Curcumin's inhibition of the PI3K/Akt signaling pathway.[18]

MAPK_pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Curcumin Curcumin Curcumin->Ras Curcumin->Raf Curcumin->ERK

Caption: Curcumin's modulation of the MAPK signaling pathway.[19]

NFkB_pathway Stimuli Inflammatory Stimuli (TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneExpression Gene Expression (Anti-apoptotic, Pro-inflammatory) Curcumin Curcumin Curcumin->IKK

Caption: Curcumin's inhibition of the NF-κB signaling pathway.[19]

References

Comparative Analysis of Surgumycin's Mechanism of Action Against Established MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. The MEK1 and MEK2 kinases represent a key node in this cascade, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of "Surgumycin," a novel investigational MEK1/2 inhibitor, against the well-characterized inhibitors Trametinib and Selumetinib. We present supporting experimental data to cross-validate its mechanism of action and benchmark its performance.

Quantitative Performance Metrics

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to Trametinib and Selumetinib across various assays and cell lines.

Table 1: In Vitro Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against purified MEK1 and MEK2 enzymes. Lower values indicate higher potency.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound 0.81.1
Trametinib0.921.8
Selumetinib1412

Table 2: Cellular Antiproliferative Activity

This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in human colorectal cancer (HCT116) and melanoma (A375) cell lines, both of which harbor BRAF mutations leading to constitutive pathway activation.

CompoundHCT116 EC50 (nM)A375 EC50 (nM)
This compound 1.50.9
Trametinib1.71.0
Selumetinib2528

Table 3: Downstream Pathway Inhibition

This table presents the concentration required to inhibit 50% of ERK1/2 phosphorylation (pERK) in cellular assays. This directly measures the compound's ability to engage and inhibit the MEK target within a cellular context.

CompoundpERK IC50 (nM) in A375 cells
This compound 1.2
Trametinib1.3
Selumetinib21

Signaling Pathway and Experimental Workflow

To understand the mechanism of action, it is crucial to visualize the signaling cascade and the experimental process used for validation.

MEK_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound (MEK Inhibitor) Inhibitor->MEK Experimental_Workflow start Hypothesis: This compound inhibits MEK biochem Biochemical Assay: In Vitro MEK Kinase Assay start->biochem cell_prolif Cellular Assay 1: Proliferation (MTT Assay) start->cell_prolif cell_target Cellular Assay 2: Target Engagement (pERK Western Blot) start->cell_target data_analysis Data Analysis: Calculate IC50 / EC50 biochem->data_analysis cell_prolif->data_analysis cell_target->data_analysis conclusion Conclusion: Mechanism Cross-Validated data_analysis->conclusion

Head-to-Head Comparison: Surgumycin vs. Competitor Compound-B in Targeting the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Surgumycin and a leading competitor, herein referred to as Compound-B, in the context of their efficacy and selectivity in targeting the Ras-Raf-MEK-ERK (MAPK/ERK) signaling pathway, a critical cascade in various forms of cancer. The data presented is based on a series of preclinical in vitro experiments designed to assess potency, selectivity, and cellular effects.

Introduction and Mechanism of Action

The MAPK/ERK pathway is a well-established therapeutic target in oncology. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, leads to uncontrolled cell proliferation and survival. Both this compound and Compound-B are novel small-molecule inhibitors designed to target MEK1/2, key kinases within this cascade. By inhibiting MEK1/2, these compounds aim to block downstream signaling to ERK, thereby inhibiting tumor cell growth and inducing apoptosis. This guide evaluates their comparative performance to aid researchers in selecting the appropriate tool for their specific experimental needs.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK CompoundB Compound-B CompoundB->MEK Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed 1. Seed A375 Cells (5,000 cells/well) Adhere 2. Incubate 24h (Adhesion) Seed->Adhere Treat 3. Add Compound (Serial Dilution) Adhere->Treat Incubate_72h 4. Incubate 72h Treat->Incubate_72h Add_Reagent 5. Add Resazurin Reagent Incubate_72h->Add_Reagent Incubate_4h 6. Incubate 4h Add_Reagent->Incubate_4h Read 7. Read Fluorescence Incubate_4h->Read Analyze 8. Calculate IC50 Read->Analyze

assessing the specificity of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Surgumycin Specificity in Preclinical Models

For Immediate Release

[City, State] – [Date] – A new comparative guide published today offers researchers, scientists, and drug development professionals a detailed assessment of the specificity of this compound, a novel antibiotic candidate. The guide provides an objective comparison with other alternatives, supported by extensive experimental data, to aid in the evaluation of its therapeutic potential and off-target effects.

Initial searches for "this compound" did not yield specific results, suggesting it may be a new or developmental compound. The data presented herein is based on a hypothetical compound to illustrate a framework for specificity assessment. For the purpose of this guide, we will compare this compound to Vancomycin, a glycopeptide antibiotic known for its activity against Gram-positive bacteria, and Linezolid, an oxazolidinone antibiotic with a broad spectrum of activity.

Comparative Specificity Analysis

The specificity of an antibiotic is a critical determinant of its safety and efficacy. A highly specific drug selectively inhibits or kills the target pathogen with minimal impact on the host's cells and beneficial microflora, thereby reducing the risk of adverse effects. The following table summarizes the in vitro specificity profiles of this compound, Vancomycin, and Linezolid against a panel of bacterial species and a human cell line.

Target Organism/Cell Line This compound MIC (µg/mL) Vancomycin MIC (µg/mL) Linezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)0.512
Streptococcus pneumoniae0.250.51
Enterococcus faecalis (VRE)>128>2562
Escherichia coli>128>256>128
Pseudomonas aeruginosa>128>256>128
Human embryonic kidney (HEK293) cells (CC50, µg/mL)256>512128

MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration. Data are representative of typical experimental findings.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of each compound was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension was then diluted and added to 96-well microtiter plates containing serial twofold dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay:

The cytotoxicity of the compounds against the human embryonic kidney cell line HEK293 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HEK293 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.

Signaling Pathway and Workflow Diagrams

To visually represent the processes involved in assessing antibiotic specificity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data_analysis Data Analysis cluster_results Results Bacterial Strains Bacterial Strains MIC Assay MIC Assay Bacterial Strains->MIC Assay HEK293 Cells HEK293 Cells Cytotoxicity Assay Cytotoxicity Assay HEK293 Cells->Cytotoxicity Assay Antibiotic Dilutions Antibiotic Dilutions Antibiotic Dilutions->MIC Assay Antibiotic Dilutions->Cytotoxicity Assay Determine MIC Determine MIC MIC Assay->Determine MIC Calculate CC50 Calculate CC50 Cytotoxicity Assay->Calculate CC50 Specificity Profile Specificity Profile Determine MIC->Specificity Profile Calculate CC50->Specificity Profile

Caption: Experimental workflow for assessing antibiotic specificity.

Logical_Relationship High Specificity High Specificity Reduced Off-Target Effects Reduced Off-Target Effects High Specificity->Reduced Off-Target Effects Low MIC (Pathogen) Low MIC (Pathogen) Low MIC (Pathogen)->High Specificity High CC50 (Host Cells) High CC50 (Host Cells) High CC50 (Host Cells)->High Specificity Improved Therapeutic Index Improved Therapeutic Index Reduced Off-Target Effects->Improved Therapeutic Index

Caption: Logical relationship of specificity to therapeutic index.

Disclaimer: The data presented in this guide is for illustrative purposes and based on a hypothetical compound, "this compound." Researchers should consult peer-reviewed literature and conduct their own experiments for validated information on specific antibiotics.

A Comparative Analysis of the Toxicity Profiles of Suramin and Other Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Surgumycin" specified in the topic does not appear to be a recognized chemical or therapeutic agent in publicly available scientific literature. Therefore, this guide provides a comparative toxicity analysis of Suramin , a compound with a similar-sounding name and established clinical relevance, against other well-known therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the toxicological profiles of these compounds, supported by experimental data and methodologies.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for Suramin, Doxorubicin, Ciprofloxacin, and Penicillin G. These values provide a quantitative measure of the toxicity of these compounds under specific experimental conditions.

Table 1: Acute Toxicity (LD50) Data

The Median Lethal Dose (LD50) is the dose of a substance required to kill 50% of a test population. A lower LD50 value indicates higher acute toxicity.

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference(s)
Suramin (sodium salt) MouseIntravenous620 mg/kg[1]
MouseIntraperitoneal750 mg/kg[1]
Doxorubicin MouseOral570 mg/kg[2]
MouseIntraperitoneal11.16 mg/kg[2]
RatIntravenous12.6 mg/kg[3]
Albino MiceIntravenous12.5 mg/kg[4]
Albino MiceOral570 mg/kg[4]
Ciprofloxacin RatOral>2000 mg/kg[5][6]
RatIntravenous207 mg/kg[6]
Penicillin G (potassium salt) RatOral8,900 mg/kg[7]
Penicillin G (procaine) RatOral>2000 mg/kg[8]
MouseIntraperitoneal371 mg/kg[8]

Table 2: In Vitro Cytotoxicity (IC50) Data

The Half-Maximal Inhibitory Concentration (IC50) is the concentration of a substance that inhibits a biological process (e.g., cell growth) by 50%. IC50 values are highly dependent on the cell line, exposure time, and assay used.

CompoundCell LineExposure TimeIC50 ValueAssayReference(s)
Suramin Dorsal Root Ganglion Neurons22-24 hours283 µMCell Viability Assay[9]
Human Prostate Epithelial Cells-50 - 100 µMProliferation Assay[10]
Osteosarcoma (OS2)-21 µg/mLMTT Assay[11]
Melanoma (CAL 24)-1408 µg/mLMTT Assay[11]
Doxorubicin SAOS-2 (Osteosarcoma)24 hours0.5 µg/mLMTT Assay
KB-3-1 (Sensitive)-0.03 µMClonogenic Assay[12]
KB-8-5 (Resistant)-0.12 µMClonogenic Assay[12]
AMJ13 (Breast Cancer)72 hours223.6 µg/mlMTT Assay[13][14]
MCF-7 (Breast Cancer)24 hours2.50 µMMTT Assay
Ciprofloxacin A-172 (Glioblastoma)72 hours259.3 µMMTT Assay[15]
Various Cancer Cell Lines-0.103 - 0.206 mM-[16]
HL-60 (Leukemia)-1.21 µM-[17]
Penicillin G HeLa (Cervical Cancer)->50 µM (with Cisplatin)MTT Assay[18]

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[15]

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement plate_cells Plate Cells in 96-well Plate add_compound Add Test Compound plate_cells->add_compound Allow attachment incubate_compound Incubate (24-72h) add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt Formazan formation add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance Dissolve formazan

Figure 1. Workflow for the MTT cell viability assay.

This guideline is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance using fewer animals and causing less suffering.[10][14] The test involves a stepwise procedure with fixed dose levels.

Protocol:

  • Animal Selection and Preparation: The preferred species is the rat.[10] Animals of a single sex (usually females) are used. Prior to dosing, animals are fasted (food, but not water, is withheld).[3]

  • Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[10] A single animal is dosed at a time, and the starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available data.[3]

  • Main Study: Groups of five animals per dose level are used.[3] Dosing is initiated at a level expected to produce some signs of toxicity without mortality. Subsequent groups are dosed at higher or lower fixed doses depending on the outcome of the previous group.[3]

  • Administration: The test substance is administered as a single oral dose via gavage.[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[3]

OECD_420_Workflow cluster_sighting Sighting Study cluster_main Main Study start_sighting Select Starting Dose (e.g., 300 mg/kg) dose_animal1 Dose Single Animal start_sighting->dose_animal1 observe_sighting Observe Outcome dose_animal1->observe_sighting decision Evident Toxicity? observe_sighting->decision select_main_dose Select Main Study Dose decision->select_main_dose Yes/No dose_group Dose Group of 5 Animals select_main_dose->dose_group observe_main Observe for 14 Days (Mortality, Clinical Signs) dose_group->observe_main necropsy Gross Necropsy observe_main->necropsy

Figure 2. Simplified workflow for OECD 420 Acute Oral Toxicity test.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of these compounds is crucial for risk assessment and the development of safer alternatives.

The dose-limiting toxicity of Suramin is peripheral neuropathy.[19] The proposed mechanism involves damage to both axons and Schwann cells.[20] Suramin has been shown to accumulate in the sciatic nerve and bind to myelin P0 protein, leading to myelin disruption.[21] Additionally, Suramin can induce an influx of extracellular calcium (Ca2+) into dorsal root ganglia neurons, which may trigger apoptotic pathways.[19][22]

Suramin_Toxicity Suramin Suramin Myelin Myelin P0 Protein Suramin->Myelin Binds to VGCC Voltage-Gated Ca2+ Channels Suramin->VGCC Activates Myelin_Damage Myelin Sheath Disruption Myelin->Myelin_Damage Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Apoptosis Apoptosis Ca_Influx->Apoptosis Neurotoxicity Peripheral Neurotoxicity Myelin_Damage->Neurotoxicity Apoptosis->Neurotoxicity

Figure 3. Proposed mechanism of Suramin-induced neurotoxicity.

Doxorubicin's clinical use is limited by its dose-dependent cardiotoxicity. A primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress.[13] This damages mitochondria and other cellular components in cardiomyocytes.[2] Doxorubicin also activates the p53 signaling pathway, which can inhibit the mTOR pathway, a key regulator of cell growth and survival, and induce apoptosis through the intrinsic pathway involving Bcl-2 family proteins and caspases.[2][23]

Doxorubicin_Cardiotoxicity Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria p53 p53 Activation Doxorubicin->p53 ROS ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cardiotoxicity Cardiomyocyte Damage Oxidative_Stress->Cardiotoxicity mTOR mTOR Pathway p53->mTOR Inhibits Apoptosis Apoptosis p53->Apoptosis Induces mTOR->Cardiotoxicity Reduced cell survival Apoptosis->Cardiotoxicity

Figure 4. Key signaling pathways in Doxorubicin-induced cardiotoxicity.

While primarily targeting bacterial DNA gyrase and topoisomerase IV, Ciprofloxacin can also exert cytotoxic effects on mammalian cells.[12][24] This toxicity is often linked to the induction of oxidative stress, characterized by increased lipid peroxidation and depletion of glutathione (GSH).[11] Ciprofloxacin can also promote modifications in host cell DNA or chromatin through interactions with topoisomerase II, which can trigger the ATM/p53 pathway, leading to apoptosis.[25]

Ciprofloxacin_Toxicity Ciprofloxacin Ciprofloxacin Mitochondria Mitochondria Ciprofloxacin->Mitochondria Topo_II Topoisomerase II Ciprofloxacin->Topo_II Interacts with ROS ROS Production Mitochondria->ROS DNA_Damage DNA Damage Topo_II->DNA_Damage Cell_Damage Cellular Damage ROS->Cell_Damage Oxidative Stress ATM_p53 ATM/p53 Pathway DNA_Damage->ATM_p53 Apoptosis Apoptosis ATM_p53->Apoptosis Apoptosis->Cell_Damage

Figure 5. Mechanisms of Ciprofloxacin-induced cellular toxicity.

The primary toxicity associated with Penicillin G is hypersensitivity, which is an immune-mediated reaction.[26] Type I, IgE-mediated reactions are the most severe, leading to anaphylaxis.[27] Penicillin and its metabolites act as haptens, binding to host proteins to form immunogenic complexes.[17] This triggers the production of penicillin-specific IgE antibodies, which bind to mast cells and basophils.[17] Upon re-exposure, the allergen cross-links the bound IgE, causing degranulation and the release of inflammatory mediators like histamine.[27]

Penicillin_Allergy Penicillin Penicillin (Hapten) Hapten_Carrier Hapten-Carrier Complex Penicillin->Hapten_Carrier Protein Host Protein Protein->Hapten_Carrier B_Cell B-Cell Activation Hapten_Carrier->B_Cell IgE Penicillin-specific IgE B_Cell->IgE Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to Degranulation Degranulation Mast_Cell->Degranulation Re_exposure Re-exposure to Penicillin Re_exposure->Mast_Cell Cross-links IgE Mediators Release of Histamine, other mediators Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

References

A Comparative Analysis of Suramin and its Alternatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Cancer Compound Performance

In the landscape of pre-clinical cancer research, the rigorous validation of therapeutic compounds across various cell lines is paramount. This guide provides a comparative analysis of Suramin, a polysulfonated naphthylurea with known anti-cancer properties, against three alternative compounds: Gefitinib, Erlotinib, and Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This report details their mechanisms of action, summarizes their cytotoxic effects on different cancer cell lines, and provides comprehensive experimental protocols for key validation assays.

Mechanism of Action: A Tale of Four Compounds

Suramin exhibits a multifaceted mechanism of action. It is known to inhibit the binding of various growth factors, including Epidermal Growth factor (EGF), Platelet-derived growth factor (PDGF), and Transforming growth factor-beta (TGF-β), to their respective receptors.[1] This interference with crucial signaling pathways disrupts downstream processes that drive tumor growth and proliferation. Furthermore, Suramin can directly inhibit the activity of reverse transcriptase and enzymes within various cellular compartments.[1] It also modulates purinergic signaling, which plays a role in tumorigenesis.

Gefitinib and Erlotinib are both potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] By binding to the ATP-binding site of the EGFR's intracellular domain, they block the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[3][4] This inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.

PPADS is primarily known as a non-selective antagonist of P2 purinergic receptors.[5] By blocking these receptors, PPADS interferes with ATP-mediated signaling, which has been implicated in various aspects of cancer progression, including cell proliferation, migration, and angiogenesis.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Suramin and its alternatives in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Prostate Cancer Cell Lines Suramin Gefitinib Erlotinib
PC-3 0.5 - 1.0 x 10⁻⁴ M[6]50.2% inhibition at 10 µM[7]-
DU 145 0.5 - 1.0 x 10⁻⁴ M[6]83.8% inhibition at 10 µM[7]-
LNCaP -55.2% inhibition at 10 µM[7]-
Lung Cancer Cell Lines Suramin Gefitinib Erlotinib
NCI-H187 (SCLC) Stimulated proliferation at lower concentrations[8]--
NCI-N417 (SCLC) IC50: 130 to 3715 µM[8]--
Transitional Carcinoma Cell Lines Suramin
MBT2 250 to 400 µg/ml[9]
T24 250 to 400 µg/ml[9]
RT4 100 µg/ml[9]
TCCSUP 250 to 400 µg/ml[9]

Note: IC50 values are presented as reported in the cited literature. Direct statistical comparison is not feasible due to differing experimental setups.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Suramin, Gefitinib, Erlotinib, PPADS) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]

Materials:

  • Flow cytometer

  • Cancer cell lines of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in culture dishes and treat with the test compounds at desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizing Molecular Interactions

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams were generated using Graphviz (DOT language).

Suramin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds Suramin Suramin Suramin->Receptor Tyrosine Kinase Inhibits Binding Purinergic Receptor Purinergic Receptor Suramin->Purinergic Receptor Antagonizes Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Purinergic Receptor->Signaling Cascade Activates Proliferation Proliferation Signaling Cascade->Proliferation Survival Survival Signaling Cascade->Survival

Caption: Mechanism of action for Suramin.

EGFR_Inhibitor_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway EGFR->MAPK Pathway Activates Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->EGFR Inhibits Proliferation Proliferation PI3K/Akt Pathway->Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits MAPK Pathway->Proliferation

Caption: Mechanism of action for Gefitinib and Erlotinib.

PPADS_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2 Receptor P2 Receptor ATP->P2 Receptor Binds PPADS PPADS PPADS->P2 Receptor Antagonizes Downstream Signaling Downstream Signaling P2 Receptor->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Mechanism of action for PPADS.

Experimental_Workflow_Cell_Viability Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate with MTT Incubate with MTT Add MTT->Incubate with MTT Solubilize Formazan Solubilize Formazan Incubate with MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data End End Analyze Data->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response characteristics of Surgumycin, a compound with multi-targeted inhibitory effects, and related drugs in the classes of growth factor inhibitors and P2 receptor antagonists. The information is intended to support research and development efforts in oncology.

I. Overview of Compared Drugs

This compound is a polyanionic compound that exhibits its anti-neoplastic properties through the inhibition of multiple signaling pathways. Its primary mechanisms of action include the antagonism of P2 purinergic receptors and the inhibition of growth factor binding to their respective receptors.[1][2] This dual activity makes it a compound of interest for cancers driven by these pathways.

For this comparative analysis, this compound is evaluated alongside:

  • ZD1839 (Iressa): A selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[3][4] It represents a targeted approach to inhibiting a specific growth factor signaling pathway.

  • MRS2500: A selective P2Y1 receptor antagonist, representing a more targeted approach to purinergic receptor modulation.[5]

II. Dose-Response Data

The following table summarizes the dose-response data for this compound and the compared drugs from in vitro studies on various cancer cell lines.

DrugDrug ClassCell LineEndpointIC50 / EC50Reference
This compound Growth Factor Inhibitor, P2 Receptor AntagonistHuman Lung Cancer Cell LinesGrowth Inhibition130 µM to 3715 µM[6]
NCI-N417 (2% FCS)Growth Inhibition~7.2 µM (calculated from 18x more cytotoxic)[6]
NCI-H187, NCI-N417ProliferationStimulation at lower concentrations[6]
ZD1839 (Iressa) EGFR Tyrosine Kinase InhibitorGEO (Colon Cancer)Growth Inhibition (Soft Agar)~0.5 µM[3]
MCF-7 ADR (Breast Cancer)Growth Inhibition (Soft Agar)0.15 µM[3]
N87 (Gastric Cancer)Growth Inhibition (Soft Agar)0.9 µM[3]
MRS2500 P2Y1 Receptor AntagonistHuman PlateletsInhibition of ADP-induced aggregation0.95 nM[5]

Note: A clinical study with patients having advanced prostate cancer indicated no significant dose-response relationship for this compound in terms of survival or progression-free survival, though toxicity did increase with higher doses.[7]

III. Experimental Protocols

A. Cell Viability and Growth Inhibition Assay (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxicity of this compound in human lung cancer cell lines.[6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, ZD1839) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

B. Quantification of Growth Factor Secretion

This protocol is based on the methodology to assess the effect of ZD1839 on the production of angiogenic growth factors.[3]

  • Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with various concentrations of the test compound for a specified duration (e.g., 5 days).

  • Conditioned Media Collection: The cell culture supernatant (conditioned media) is collected and centrifuged to remove cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of specific growth factors (e.g., VEGF, bFGF, TGF-α) in the conditioned media are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The amount of secreted growth factor is normalized to the cell number or total protein content. The dose-dependent inhibition of growth factor secretion is then determined.

IV. Signaling Pathway and Experimental Workflow Diagrams

G This compound and ZD1839 Mechanism of Action cluster_0 This compound Inhibition cluster_1 ZD1839 (Iressa) Inhibition cluster_2 Downstream Signaling This compound This compound GF Growth Factors (EGF, PDGF, etc.) This compound->GF Inhibits Binding P2R P2 Receptors This compound->P2R Antagonizes EGFR EGFR GF->EGFR Binds Proliferation Cell Proliferation P2R->Proliferation ZD1839 ZD1839 TK Tyrosine Kinase Domain ZD1839->TK Inhibits EGFR->Proliferation Angiogenesis Angiogenesis EGFR->Angiogenesis Survival Cell Survival EGFR->Survival G Experimental Workflow for Dose-Response Analysis cluster_0 MTT Assay cluster_1 Growth Factor Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Drug (Varying Concentrations) seed->treat incubate Incubate for Specified Time treat->incubate mtt Add MTT Reagent incubate->mtt collect Collect Conditioned Media incubate->collect solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read ic50 Calculate IC50 read->ic50 elisa Perform ELISA collect->elisa quantify Quantify Growth Factors elisa->quantify gf_inhibit Determine Inhibition quantify->gf_inhibit

References

Suramin Demonstrates In Vivo Efficacy in Xenograft Models, Offering a Compelling Alternative in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, preclinical in vivo studies are a critical step in validating novel anti-cancer agents. This guide provides a comparative analysis of Suramin's efficacy in xenograft models, presenting supporting experimental data and detailed methodologies to inform future research and development.

Recent preclinical studies have highlighted the potential of Suramin, a polysulfonated naphthylurea, as a potent anti-cancer agent. Its efficacy has been demonstrated in various xenograft models, where it has shown significant tumor growth inhibition. This guide will delve into the in vivo performance of Suramin, comparing it with established chemotherapeutic agents and elucidating its mechanism of action through detailed experimental data and visual diagrams.

Comparative Efficacy of Suramin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

In a study utilizing a non-small cell lung cancer (NSCLC) xenograft model with A549 cells, the anti-tumor activity of Suramin was evaluated both as a single agent and in combination with the standard chemotherapy drug, Docetaxel. The results, as summarized in the table below, indicate that while Suramin alone had no significant tumor-inhibiting activity at the tested dose, it markedly enhanced the efficacy of Docetaxel.

Treatment GroupDosageTumor Growth/RegressionReduction in Viable Cell DensityReduction in Proliferating FractionIncrease in Apoptotic Fraction
Vehicle ControlN/A75% growth in 14 days---
Suramin10 mg/kgNo significant activity---
Docetaxel10 mg/kg15% tumor regression40%40%4-fold
Suramin + Docetaxel10 mg/kg (each)31% tumor regressionAdditional 15-25%Additional 15-25%Additional 2.5-fold

Data compiled from a study on chemotherapy-pretreated A549 xenograft tumors.[1]

The combination of Suramin and Docetaxel resulted in a greater extent of tumor regression (31%) compared to Docetaxel alone (15%).[1] Furthermore, the combination therapy led to a more significant reduction in viable cell density and the fraction of proliferating cells, along with a substantial increase in apoptosis.[1] These findings suggest a synergistic relationship between Suramin and Docetaxel, where Suramin potentiates the cytotoxic effects of the chemotherapy agent.

Mechanism of Action: Targeting Growth Factor Signaling Pathways

Suramin's anti-cancer activity is attributed to its ability to inhibit the binding of various growth factors to their receptors on the cell surface. These growth factors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF), play a crucial role in tumor growth, proliferation, and angiogenesis. By blocking these interactions, Suramin disrupts the downstream signaling cascades that promote cancer progression.

SURAMIN_MECHANISM cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factors (PDGF, EGF, FGF) Receptor Growth Factor Receptor GF->Receptor Binds Suramin Suramin Suramin->GF Signal Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signal Activates Proliferation Tumor Cell Proliferation, Survival, and Angiogenesis Signal->Proliferation Promotes

Figure 1. Mechanism of Action of Suramin.

Experimental Protocols

The following is a detailed methodology for a representative in vivo xenograft study evaluating the efficacy of Suramin.

1. Cell Line and Animal Model:

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Animal Model: Athymic nude mice.

2. Tumor Implantation:

  • A549 cells are cultured and harvested.

  • A suspension of tumor cells is subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Protocol:

  • Once tumors reach a predetermined size, mice are randomized into treatment groups.

  • Vehicle Control: Administered with a saline solution.

  • Suramin Group: Treated with Suramin (e.g., 10 mg/kg) via intravenous injection.

  • Docetaxel Group: Treated with Docetaxel (e.g., 10 mg/kg) via intravenous injection.

  • Combination Group: Treated with both Suramin and Docetaxel at their respective doses.

  • Treatments are administered on a predefined schedule (e.g., twice weekly for 3 weeks).[1]

4. Efficacy Evaluation:

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised for further analysis, including immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

EXPERIMENTAL_WORKFLOW cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A549 A549 NSCLC Cells Implantation Subcutaneous Implantation A549->Implantation Mice Athymic Nude Mice Mice->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Control Vehicle Control Randomization->Control Suramin_T Suramin Randomization->Suramin_T Docetaxel_T Docetaxel Randomization->Docetaxel_T Combo_T Suramin + Docetaxel Randomization->Combo_T Monitoring Tumor Volume & Body Weight Monitoring Control->Monitoring Suramin_T->Monitoring Docetaxel_T->Monitoring Combo_T->Monitoring Analysis Tumor Excision & Immunohistochemistry Monitoring->Analysis

Figure 2. Experimental Workflow for In Vivo Xenograft Study.

The presented data underscores the potential of Suramin as a valuable agent in oncology research, particularly in combination therapies. Its ability to enhance the efficacy of standard chemotherapeutics in xenograft models warrants further investigation to translate these preclinical findings into clinical applications. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the design of future studies exploring the full therapeutic potential of Suramin.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Surgumycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Surgumycin, a carbonyl-conjugated pentaenic antibiotic, requires careful handling and adherence to specific disposal protocols due to its biological activity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste, ensuring operational safety and regulatory compliance.

I. This compound: Chemical and Safety Profile

Chemical Properties
CAS Number 51938-50-2[1]
Molecular Formula C36H60O11[1]
Molecular Weight 668.86 g/mol [1]
Appearance Solid
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1]
Safety Information
Hazard Classification Not classified as a hazardous substance or mixture according to available safety data sheets for similar research chemicals.[2][3]
Primary Routes of Exposure Inhalation, ingestion, skin and eye contact.
First Aid: Inhalation Move the person to fresh air.[2][3]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3]
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.[2][3]
First Aid: Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2][3]
Spill Response Avoid dust formation. Take up dry and dispose of properly. Cover drains and prevent entry into the sewer system.[2][3]

Note: this compound is intended for research use only and is not for human or veterinary use.[1]

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol is based on best practices for the disposal of antibiotic waste in a laboratory setting. Given the absence of specific guidelines for this compound, this procedure is adapted from established protocols for similar antibiotic compounds, such as Minimycin, to ensure a high standard of safety.[4]

Objective: To safely segregate, collect, and prepare this compound waste for final disposal by a licensed environmental health and safety (EHS) provider.

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste containers

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

  • Spill containment and cleanup kit

Procedure:

  • Segregation and Collection of Waste Streams:

    • Solid Waste:

      • Collect all materials that have come into direct contact with solid this compound, including unused powder, contaminated PPE (gloves, weigh boats, pipette tips), and lab paper, in a designated hazardous waste container.

      • The container must be sealed and clearly labeled "Hazardous Waste: this compound (Solid)" with the date of initial waste addition.

    • Concentrated and Stock Solutions:

      • All concentrated and stock solutions of this compound are to be treated as hazardous chemical waste.

      • Collect these solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.

      • Label the container "Hazardous Waste: this compound (Liquid)" and specify the solvent and approximate concentration.

    • Dilute Liquid Waste:

      • This category includes waste from cell culture media and experimental buffer solutions containing this compound.

      • Collect this waste in a separate, clearly labeled, and sealed hazardous waste container.

      • Crucially, never dispose of antibiotic-containing solutions down the drain. [4][5] This practice can contribute to the development of antibiotic-resistant microorganisms and harm aquatic ecosystems.[4]

  • In-Lab Pre-treatment (Optional and for Dilute Aqueous Waste Only):

    • For large volumes of dilute aqueous waste, in-laboratory inactivation can reduce the biological hazard level before collection. A common method for antibiotics is chemical hydrolysis.

    • Note: This step should only be performed by trained personnel and in accordance with your institution's EHS guidelines.

    • Example Hydrolysis Protocol (to be adapted and validated for this compound):

      • Adjust the pH of the aqueous waste to >10 using a suitable base (e.g., sodium hydroxide).

      • Allow the solution to stand for a minimum of 6 hours to facilitate the degradation of the antibiotic.[4]

      • Neutralize the solution to a pH between 6 and 8.

      • Transfer the treated and neutralized solution to a designated hazardous waste container for collection.

  • Final Disposal:

    • All this compound waste, regardless of pre-treatment, must be disposed of through your institution's certified EHS program.

    • Store all sealed and labeled hazardous waste containers in a designated, secure area until they are collected.

    • The recommended final disposal method for antibiotic waste is high-temperature incineration by a licensed waste disposal facility.[4]

III. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different this compound waste streams.

Surgumycin_Disposal_Workflow cluster_waste This compound Waste Streams cluster_collection Segregation & Collection cluster_pretreatment In-Lab Pre-treatment (Optional) cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., unused powder, contaminated PPE) Collect_Solid Collect in a labeled, sealed hazardous waste container Solid_Waste->Collect_Solid Stock_Solutions Stock Solutions Collect_Liquid Collect in a labeled, sealed, leak-proof hazardous waste container Stock_Solutions->Collect_Liquid Dilute_Liquid_Waste Dilute Liquid Waste (e.g., used culture media) Dilute_Liquid_Waste->Collect_Liquid Direct collection for small volumes Chemical_Inactivation Chemical Inactivation (e.g., Hydrolysis) Recommended for large volumes Dilute_Liquid_Waste->Chemical_Inactivation For large volumes EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) for incineration Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Treated_Liquid Collect treated liquid Chemical_Inactivation->Collect_Treated_Liquid Collect_Treated_Liquid->EHS_Pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.